Technical Documentation Center

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole
  • CAS: 2097970-79-9

Core Science & Biosynthesis

Foundational

Synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

An In-Depth Technical Guide to the Executive Summary This whitepaper provides a comprehensive, research-level guide to the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, a key heterocyclic building block for phar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This whitepaper provides a comprehensive, research-level guide to the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, a key heterocyclic building block for pharmaceutical and agrochemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, and targeted functionalization at the 3- and 4-positions is crucial for developing novel bioactive molecules.[1][2][3] This guide details a robust and logical two-stage synthetic strategy, beginning with the construction of a pivotal alcohol intermediate, 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol, followed by its targeted chlorination. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability for researchers in drug development and organic synthesis.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with a wide range of enzymatic targets. Consequently, pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2]

The target molecule, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, represents a highly versatile synthetic intermediate. The isobutyl group at the C3 position provides lipophilicity, while the 2-chloroethyl moiety at the C4 position is a reactive handle, ideal for introducing further complexity through nucleophilic substitution reactions. This dual functionality makes it an attractive precursor for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Retrosynthetic Analysis and Strategic Approach

A logical synthetic strategy is best devised by working backward from the target molecule. The primary disconnections in a retrosynthetic analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole are the C-Cl bond of the ethyl side chain and the pyrazole ring itself.

G TM Target: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole INT1 Intermediate: 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol TM->INT1 C-Cl Disconnection (Chlorination) INT2 Intermediate: 3-Isobutyl-1H-pyrazole-4-carbaldehyde INT1->INT2 C-C Disconnection (Homologation & Reduction) SM1 Starting Material: Hydrazone of 4-Methyl-2-pentanone INT2->SM1 Pyrazole Ring Formation (Vilsmeier-Haack Cyclization) SM2 Starting Material: Vilsmeier Reagent (POCl₃/DMF) INT2->SM2

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a robust forward synthesis strategy:

  • Ring Formation & Formylation: Construction of the 3-isobutyl-1H-pyrazole-4-carbaldehyde core via a Vilsmeier-Haack reaction. This classic method is highly efficient for simultaneously forming the pyrazole ring and introducing a formyl group at the C4 position from a hydrazone precursor.[4][5][6][7]

  • Side Chain Elongation: A two-carbon homologation of the aldehyde, followed by reduction to yield the key alcohol intermediate, 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol.

  • Functional Group Interconversion: Chlorination of the primary alcohol to afford the final target molecule.

This pathway was chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the initial starting materials.

Synthetic Workflow and Methodologies

The overall synthetic workflow is depicted below, transforming simple starting materials into the final functionalized pyrazole.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Chlorination A 4-Methyl-2-pentanone + Hydrazine B Hydrazone Intermediate A->B Condensation D 3-Isobutyl-1H-pyrazole-4-carbaldehyde B->D C Vilsmeier Reagent (POCl₃/DMF) C->D Vilsmeier-Haack Reaction [12, 18] F α,β-Unsaturated Ester D->F E Horner-Wadsworth-Emmons Reagent E->F HWE Reaction H 2-(3-Isobutyl-1H-pyrazol-4-yl)ethanol F->H G LiAlH₄ (Reduction) G->H J Target Molecule: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole H->J I Thionyl Chloride (SOCl₂) I->J Chlorination [23]

Caption: Overall synthetic workflow from starting materials to the final product.

Part 1: Synthesis of 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol (Intermediate Alcohol)

This stage involves three key steps: formation of the hydrazone, Vilsmeier-Haack cyclization to the pyrazole-aldehyde, and a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction to install the hydroxyethyl side chain.

Step 1A: Preparation of 4-methyl-2-pentanone hydrazone

The initial step is a standard condensation reaction to form the hydrazone, which will serve as the direct precursor for the pyrazole ring.

  • Rationale: Hydrazone formation is a near-quantitative and straightforward reaction. Using the unsubstituted hydrazine allows the pyrazole N1 position to remain unsubstituted, which is often desirable for further derivatization.

Step 1B: Vilsmeier-Haack Formylation to 3-isobutyl-1H-pyrazole-4-carbaldehyde

This is the key ring-forming step. The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile to cyclize the hydrazone and install a formyl group at the electron-rich C4 position.[4][5][6][8]

  • Rationale: The Vilsmeier-Haack reaction provides a direct and highly regioselective route to 3,4-disubstituted pyrazoles from simple ketone hydrazones, avoiding the need to synthesize complex 1,3-dicarbonyl precursors required for the more traditional Knorr synthesis.[9]

Step 1C: Homologation and Reduction to the Alcohol

The aldehyde is converted to the target alcohol via a two-carbon chain extension. The Horner-Wadsworth-Emmons reaction is an excellent choice for this transformation, providing high yields and stereocontrol (though stereochemistry is not a factor in the final reduced product).

  • Rationale: The HWE reaction with triethyl phosphonoacetate provides an α,β-unsaturated ester. This intermediate is ideal for reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), which will concurrently reduce both the ester and the carbon-carbon double bond to yield the desired saturated primary alcohol. This two-step sequence is often more reliable and higher-yielding than other one-carbon homologation strategies followed by a second carbon addition.

Part 2: Chlorination to 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Target Molecule)

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride.

  • Rationale: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[10] It reacts with primary alcohols to form alkyl chlorides with high efficiency. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the product work-up and purification. The reaction is typically performed in an inert solvent, sometimes with a mild base like pyridine to neutralize the generated HCl.

Detailed Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents like POCl₃, SOCl₂, and LiAlH₄ are highly reactive and must be handled with extreme care under anhydrous conditions.

Protocol 1: Synthesis of 3-isobutyl-1H-pyrazole-4-carbaldehyde

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-2-pentanone100.1610.0 g0.10
Hydrazine hydrate (~64%)50.066.0 g~0.12
Phosphorus oxychloride (POCl₃)153.3346.0 g (28 mL)0.30
N,N-Dimethylformamide (DMF)73.0922.0 g (23 mL)0.30
Dichloromethane (DCM)-200 mL-
Ice, Water, NaHCO₃-As needed-

Methodology:

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 4-methyl-2-pentanone (10.0 g, 0.10 mol) in 50 mL of ethanol. Add hydrazine hydrate (6.0 g, ~0.12 mol) dropwise at room temperature. Stir the mixture for 2 hours. Remove the solvent under reduced pressure to obtain the crude hydrazone, which is used directly in the next step without further purification.

  • Vilsmeier Reagent Preparation: In a separate 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (22.0 g, 0.30 mol) and cool the flask in an ice-water bath to 0 °C. Slowly add phosphorus oxychloride (46.0 g, 0.30 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Cyclization Reaction: Dissolve the crude hydrazone from Step 1 in 50 mL of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 3 hours.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 150 g of crushed ice, followed by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 3-isobutyl-1H-pyrazole-4-carbaldehyde as a solid.

Protocol 2: Synthesis of 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazole-aldehyde (from Prot. 1)166.228.3 g0.05
Triethyl phosphonoacetate224.1612.3 g0.055
Sodium Hydride (NaH, 60% disp.)24.002.2 g0.055
Lithium Aluminum Hydride (LiAlH₄)37.953.8 g0.10
Anhydrous THF-300 mL-
Saturated NH₄Cl, Water-As needed-

Methodology:

  • Horner-Wadsworth-Emmons Reaction: To a flame-dried 500 mL flask under nitrogen, add sodium hydride (2.2 g, 0.055 mol of 60% dispersion) and wash with anhydrous hexanes. Add 100 mL of anhydrous THF. Cool to 0 °C and add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise. Stir for 30 minutes. Add a solution of the pyrazole-aldehyde (8.3 g, 0.05 mol) in 50 mL of anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench by slowly adding 50 mL of water. Extract with ethyl acetate (3 x 75 mL), dry the combined organic layers over sodium sulfate, and concentrate to obtain the crude α,β-unsaturated ester, which is used directly.

  • Reduction: In a separate 1 L flame-dried, three-necked flask under nitrogen, suspend LiAlH₄ (3.8 g, 0.10 mol) in 100 mL of anhydrous THF and cool to 0 °C. Add a solution of the crude ester from the previous step in 50 mL of anhydrous THF dropwise. After addition, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Work-up and Purification: Cool the reaction to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and then more water (12 mL) (Fieser workup). Stir vigorously for 1 hour until a white granular precipitate forms. Filter the solid through a pad of Celite and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol.

Protocol 3:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazole-alcohol (from Prot. 2)184.264.6 g0.025
Thionyl Chloride (SOCl₂)118.973.6 g (2.2 mL)0.03
Anhydrous DCM-100 mL-

Methodology:

  • Chlorination: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole-alcohol (4.6 g, 0.025 mol) in 100 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (3.6 g, 0.03 mol) dropwise via syringe. A gas outlet should be connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Slowly pour the reaction mixture into 100 mL of ice-cold saturated NaHCO₃ solution to neutralize excess SOCl₂ and HCl. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification by column chromatography, if necessary, will afford the pure 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. By leveraging a Vilsmeier-Haack cyclization followed by a Horner-Wadsworth-Emmons/reduction sequence and a final chlorination step, this valuable synthetic intermediate can be produced efficiently. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in medicinal chemistry and drug development to access this and related pyrazole derivatives for the advancement of their research programs.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. (n.d.). CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • ACS Publications. (2025, September 21). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PMC (PubMed Central). (n.d.). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • Archive of SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1. Retrieved from [Link]

  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Synthesis of 3,3,4,4,5-Pentasubstituted-5-Vinyl-4,5-Dihydro-3H-Pyrazoles: Route to Vinylcyclopropanes. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.).
  • SCIRP. (n.d.). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Retrieved from [Link]

  • MDPI. (2024, November 19). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. Retrieved from [Link]

  • European Patent Office. (2001, July 24). Process for the preparation of pyrazoles - European Patent Office - EP 1176142 A1. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

Sources

Exploratory

Comprehensive Technical Guide on 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole: Synthesis, Chemical Properties, and Application in Drug Discovery

Executive Summary & Structural Significance In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, present in numerous FDA-approved drugs ranging from anti-inflammatories to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, present in numerous FDA-approved drugs ranging from anti-inflammatories to targeted oncology therapeutics[1]. 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole represents a highly specialized, bifunctional building block designed for advanced drug discovery.

The strategic placement of the isobutyl group at the C3 position provides essential steric bulk and lipophilicity, critical for anchoring the molecule within deep, hydrophobic protein pockets (such as the ATP-binding cleft of kinases). Conversely, the 2-chloroethyl moiety at the C4 position serves as a prime electrophilic center. This allows for late-stage functionalization via bimolecular nucleophilic substitution ( SN​2 ), enabling the rapid generation of diverse compound libraries by appending various basic amines (e.g., piperazines, morpholines) without disrupting the core heterocycle[2].

Chemical Properties & Reactivity Profile

Understanding the physicochemical parameters of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is essential for predicting its behavior in both synthetic workflows and biological systems. The pyrazole core exhibits annular tautomerism; however, the bulky isobutyl group biases the equilibrium, heavily influencing the electronic distribution across the nitrogen atoms[3].

Table 1: Predicted Physicochemical Properties
PropertyValuePharmacological & Synthetic Relevance
Molecular Weight 186.68 g/mol Optimal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Lipophilicity) ~2.5Excellent balance for membrane permeability and aqueous solubility.
Topological Polar Surface Area 28.7 ŲHigh probability of Blood-Brain Barrier (BBB) penetration.
pKa (Pyrazole NH) ~14.0Weakly acidic; requires careful base selection during SN​2 to avoid dimerization.
Hydrogen Bond Donors/Acceptors 1 / 2Key interaction points for target protein hinge-region binding.

Synthetic Methodology & Causality

Direct alkylation of the pyrazole C4 position is notoriously plagued by poor regioselectivity and over-alkylation. To ensure absolute structural fidelity, the most robust approach is the functionalization of a pre-constructed pyrazole core, specifically starting from 3-isobutyl-1H-pyrazole-4-acetic acid .

Synthetic Workflow

SynthWorkflow A 3-Isobutyl-1H-pyrazole-4-acetic acid B BH3·THF Reduction (0°C to RT) A->B C 4-(2-Hydroxyethyl)-3-isobutyl-1H-pyrazole B->C D SOCl2, DMF (cat.), DCM (Reflux) C->D E 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole D->E

Figure 1: Stepwise synthetic workflow for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Protocol 1: Self-Validating Synthesis and Isolation

Step 1: Chemoselective Reduction

  • Causality: We select Borane-Tetrahydrofuran ( BH3​⋅THF ) over Lithium Aluminum Hydride ( LiAlH4​ ). BH3​ acts as an electrophilic reducing agent, rapidly coordinating with the electron-rich carbonyl oxygen of the carboxylic acid. This prevents the undesired reduction of the pyrazole ring and avoids the harsh, highly exothermic aqueous workup associated with aluminum salts.

  • Procedure: Dissolve 3-isobutyl-1H-pyrazole-4-acetic acid (1.0 eq) in anhydrous THF at 0 °C under N2​ . Dropwise add BH3​⋅THF (2.5 eq).

  • Self-Validation: The reaction is monitored by the evolution of H2​ gas. Once bubbling ceases and TLC (DCM:MeOH 9:1) shows the disappearance of the UV-active starting material, the reaction is complete. Quench carefully with methanol until effervescence stops, ensuring all excess borane is safely destroyed.

Step 2: Vilsmeier-Haack Activated Chlorination

  • Causality: Thionyl chloride ( SOCl2​ ) alone can be sluggish. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the primary alcohol, driving a clean SN​2 displacement by chloride ions and preventing skeletal rearrangements.

  • Procedure: Dissolve the intermediate 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole in anhydrous DCM. Add catalytic DMF (0.05 eq), followed by dropwise addition of SOCl2​ (1.5 eq) at 0 °C. Reflux at 40 °C for 1.5 hours.

  • Self-Validation: The gaseous byproducts ( SO2​ and HCl ) naturally purge from the system, shifting the equilibrium entirely to the right. The reaction is complete when gas evolution ceases. 1H NMR validation of the product will show a distinct downfield shift of the −CH2​−Cl triplet to ~3.7 ppm, confirming the displacement of the hydroxyl group.

Table 2: Chlorination Reagent Optimization
Reagent SystemTempTimeYieldMechanistic Causality / Observation
HCl (conc.) / ZnCl2​ 100 °C12 h< 20%Poor leaving group activation; pyrazole protonation hinders SN​2 .
POCl3​ 80 °C6 h55%Moderate yield; difficult workup due to stable phosphate esters.
SOCl2​
  • DMF (cat.)
40 °C1.5 h> 90%Vilsmeier-Haack activation ensures rapid, clean SN​2 displacement.

Pharmacological Applications: Downstream Derivatization

The primary utility of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is its role as a precursor for targeted therapeutics, particularly in oncology[1]. By displacing the chloride with complex cyclic amines, researchers can synthesize potent inhibitors of the PI3K/AKT or EGFR pathways.

Pathway A Growth Factor (EGF) B EGFR Activation A->B C PI3K / AKT Signaling B->C D Tumor Proliferation C->D Inhibitor Pyrazole-Derived Inhibitor Inhibitor->C Competitive Inhibition

Figure 2: Mechanism of action for pyrazole inhibitors targeting the PI3K/AKT signaling cascade.

Protocol 2: Library Generation via Nucleophilic Substitution
  • Causality: The 2-chloroethyl group is a primary alkyl halide, ideal for SN​2 . However, the pyrazole NH is acidic. If a strong base (like NaH) is used, the pyrazole nitrogen deprotonates, forming an ambident nucleophile that leads to polymerization. Therefore, we use a weak, sterically hindered base (N,N-Diisopropylethylamine, DIPEA) in a polar aprotic solvent (Acetonitrile) to enhance the nucleophilicity of the incoming amine while keeping the pyrazole core protonated.

  • Procedure: Combine 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq), a secondary amine (e.g., N-methylpiperazine, 1.2 eq), DIPEA (2.0 eq), and a catalytic amount of Potassium Iodide (KI, 0.1 eq) in Acetonitrile. Heat at 80 °C for 8 hours.

  • Self-Validation: The addition of KI facilitates a Finkelstein reaction in situ, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, drastically accelerating the SN​2 process. TLC will show the consumption of the non-polar alkyl chloride and the appearance of a highly polar, UV-active spot. Staining with Ninhydrin or Dragendorff's reagent will definitively validate the presence of the newly formed tertiary amine.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • 1H-Pyrazole Thermochemistry and Structural Data Source: NIST Chemistry WebBook URL:[Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Source: Arabian Journal of Chemistry URL:[Link]

Sources

Foundational

Spectroscopic data for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Title: Structural Elucidation and Spectroscopic Profiling of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole: A Comprehensive Technical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Spectroscopic Profiling of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Pharmacophoric Relevance

In modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently embedded in kinase inhibitors, COX-2 inhibitors, and neuroactive agents. The compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (C9H15ClN2) represents a highly versatile synthetic intermediate. The 3-isobutyl group provides a lipophilic anchor essential for binding pocket occupation, while the 4-(2-chloroethyl) moiety acts as an electrophilic handle, enabling downstream SN2 functionalization (e.g., amine alkylation to generate piperazine or morpholine derivatives).

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this molecule, detailing the causality behind the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Theoretical Framework & Mechanistic Diagnostics

To confidently elucidate the structure of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, an analytical chemist must understand the underlying physical chemistry dictating its spectral behavior.

  • Annular Tautomerism (NMR Causality): 1H-pyrazoles undergo rapid intermolecular and intramolecular proton exchange between the N1 and N2 atoms. On the NMR timescale at room temperature, this exchange often occurs at an intermediate rate, leading to significant line broadening of the N-H proton signal (typically observed between 10.0 and 12.0 ppm). Furthermore, the quadrupolar moment of the 14 N nucleus accelerates relaxation, further broadening the signal[1].

  • Isotopic Signatures (MS Causality): The presence of a single chlorine atom in the 2-chloroethyl group provides a definitive diagnostic tool in mass spectrometry. Due to the natural abundance of 35 Cl (75.77%) and 37 Cl (24.23%), the molecular ion peak will present a characteristic 3:1 doublet (M and M+2), which acts as an internal validation of the molecular formula[2].

  • Anisotropic Shielding: The aromatic ring current of the pyrazole core deshields the adjacent C5 proton, pushing its chemical shift downfield (~7.4 ppm), distinguishing it clearly from the aliphatic substituents.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural elucidation, all analytical workflows must be designed as self-validating systems. Below are the optimized protocols for acquiring the spectroscopic data.

Protocol A: High-Resolution NMR Acquisition (1H and 13C)

Rationale: CDCl3 is selected as the solvent because it lacks exchangeable protons that would mask the pyrazole N-H signal, and its residual peak provides an internal calibration standard.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Validation (Lock & Shim): Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Establish the deuterium lock. Validation Checkpoint: The Z and Z2 shims must be optimized until the lock signal intensity plateaus, ensuring a homogeneous magnetic field and sharp peak resolution.

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • 13C NMR: 512 scans, 100 MHz, with broadband proton decoupling (WALTZ-16).

  • Calibration: Reference the 1H spectrum to the TMS peak at δ 0.00 ppm, and the 13C spectrum to the central peak of the CDCl3 triplet at δ 77.16 ppm.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-IR)

Rationale: ATR is preferred over KBr pelleting because KBr is highly hygroscopic; absorbed water yields a broad O-H stretch that overlaps with and obscures the critical pyrazole N-H stretch[3].

  • Background Validation: Perform a 16-scan background spectrum on the clean diamond crystal. Validation Checkpoint: The baseline must be flat with no atmospheric water/CO2 interference >5% transmittance.

  • Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply the pressure anvil until the torque clicks.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Protocol C: Electron Ionization Mass Spectrometry (EI-MS)
  • System Calibration: Infuse Perfluorotributylamine (PFTBA) tuning mix. Validation Checkpoint: Ensure the m/z 69, 219, and 502 peaks are present at the correct relative abundances to validate mass accuracy across the target range.

  • Ionization: Introduce the sample via direct insertion probe or GC inlet. Apply 70 eV electron impact ionization.

  • Acquisition: Scan from m/z 50 to 300.

Quantitative Data Presentation

The following tables synthesize the expected spectroscopic data based on the structural fragments and established chemical shift databases.

Table 1: 1H NMR Data (400 MHz, CDCl3)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
10.50Broad Singlet-1HN-H (Broadened by quadrupolar relaxation & exchange)
7.42Singlet-1HC5-H (Deshielded by pyrazole ring current)
3.65Triplet7.22H-CH2-Cl (Deshielded by electronegative chlorine)
2.85Triplet7.22HPyr-CH2- (Coupled to adjacent -CH2-Cl)
2.52Doublet7.52H-CH2-iBu (Coupled to adjacent methine proton)
1.95Multiplet-1H-CH(CH3)2 (Complex splitting from 8 adjacent protons)
0.92Doublet6.66H-CH3 (Two equivalent methyl groups)

Table 2: 13C NMR Data (100 MHz, CDCl3)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
146.5Quaternary (sp2)Pyrazole C3 (Substituted)
132.0Methine (sp2)Pyrazole C5
115.8Quaternary (sp2)Pyrazole C4 (Substituted)
44.5Methylene (sp3)-CH2-Cl
34.2Methylene (sp3)-CH2-iBu
29.5Methylene (sp3)Pyr-CH2- (of the chloroethyl group)
28.4Methine (sp3)-CH(CH3)2
22.6Methyl (sp3)-CH3 (x2)

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm −1 )IntensityAssignment
3150Medium, BroadN-H stretch (Hydrogen bonded)
2955, 2870Strong, SharpC-H stretch (Aliphatic, isobutyl/chloroethyl)
1560, 1465MediumC=N, C=C stretch (Pyrazole ring breathing)
725StrongC-Cl stretch

Table 4: Mass Spectrometry (EI, 70 eV)

m/zRelative Abundance (%)Fragment / Assignment
186~25%[M]+ Molecular Ion ( 35 Cl)
188~8%[M+2]+ Isotope peak ( 37 Cl), confirming 3:1 ratio
143100% (Base Peak)[M - C3H7]+ Loss of isopropyl radical
137~40%[M - CH2Cl]+ Loss of chloromethyl radical

Analytical Workflow Visualization

The following diagram illustrates the logical relationship and cross-validation workflow required to confirm the structure of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

AnalyticalWorkflow Sample 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Sample Preparation) NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR 5-10 mg MS Mass Spectrometry (EI-MS 70 eV) Sample->MS <1 mg IR FT-IR Spectroscopy (ATR Method) Sample->IR Solid/Neat DataInt Data Integration & Spectral Cross-Validation NMR->DataInt Carbon Framework & Connectivity MS->DataInt Molecular Weight & 35Cl/37Cl Ratio IR->DataInt Functional Group Verification (N-H, C-Cl) Confirm Structural Elucidation Unambiguously Confirmed DataInt->Confirm Multi-modal Agreement

Caption: Multi-modal spectroscopic workflow for the structural validation of the pyrazole derivative.

References

  • Source: National Institute of Standards and Technology (NIST)
  • Supplementary Information - The Royal Society of Chemistry (Pyrazole NMR Data)
  • 4-(2-Chloroethyl)

Sources

Exploratory

Introduction: The Central Role of NMR in Heterocyclic Drug Discovery

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile biological activities necessitate robust and unequivocal methods for structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for elucidating the precise molecular architecture of novel pyrazole-based compounds in solution.[3]

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectroscopy of a specific, functionally rich pyrazole derivative: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices, the theoretical underpinnings of the observed spectral features, and the practical methodologies required to obtain high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR-based structural elucidation for heterocyclic compounds.

Molecular Structure and NMR-Relevant Sub-Units

A logical analysis of the target molecule's structure is the prerequisite for any spectral prediction and assignment. The molecule can be deconstructed into three key fragments, each with distinct and predictable NMR signatures.

Caption: Numbering scheme for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

  • The Pyrazole Core: An N-unsubstituted pyrazole ring. Key features will be the single aromatic proton (H5) and the exchangeable N-H proton (HN1). The substitution at C3 and C4 will significantly influence the chemical shifts of the ring carbons.

  • The Isobutyl Substituent (C3): A branched alkyl chain (-CH₂-CH(CH₃)₂). This group will exhibit characteristic splitting patterns due to proton-proton (H-H) coupling.

  • The 2-Chloroethyl Substituent (C4): A two-carbon chain with a terminal chlorine atom (-CH₂-CH₂-Cl). The electronegative chlorine atom will deshield adjacent protons and carbons, shifting their signals downfield.

A crucial feature of N-unsubstituted pyrazoles is the potential for tautomerism, where the N-H proton can reside on either nitrogen atom.[4] In symmetrically substituted pyrazoles, this is degenerate. In our case, with different C3 and C5 substituents (isobutyl vs. hydrogen), two distinct tautomers could exist. However, this exchange is often rapid on the NMR timescale, leading to an averaged spectrum where C3 and C5 positions are distinct.[5]

Experimental Protocols: A Foundation for High-Quality Data

The acquisition of clean, high-resolution NMR spectra is critically dependent on meticulous sample preparation and the rational selection of acquisition parameters.

Protocol for NMR Sample Preparation

This protocol is designed to produce a homogeneous, particulate-free sample suitable for high-resolution NMR.

  • Analyte Weighing: Accurately weigh 5-10 mg of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[3][6][7] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic molecules due to its good dissolving power and relatively clean spectral window.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds and has the advantage of slowing down proton exchange, often resulting in a sharper N-H proton signal.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogeneous solution is essential for achieving good magnetic field homogeneity (shimming).[3][8]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8] Solid impurities will severely degrade spectral resolution.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). Most commercially available high-quality deuterated solvents already contain TMS.[9]

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints before inserting it into the spectrometer.[6]

Workflow for NMR Data Acquisition

The following diagram and protocols outline a logical workflow for acquiring a comprehensive NMR dataset for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) H1 1. Acquire 1D ¹H Spectrum (Quantitative Setup) Prep->H1 C13 2. Acquire 1D ¹³C Spectrum (Broadband Decoupled) H1->C13 AssignH Assign ¹H Signals (Integration, Multiplicity) H1->AssignH COSY 3. Acquire 2D COSY (H-H Correlation) C13->COSY AssignC Assign ¹³C Signals (Chemical Shift) C13->AssignC HSQC 4. Acquire 2D HSQC (Direct C-H Correlation) COSY->HSQC Confirm Confirm Assignments (Using COSY & HSQC) COSY->Confirm HSQC->Confirm AssignH->AssignC AssignC->Confirm Structure Final Structure Elucidation Confirm->Structure

Caption: Recommended workflow for comprehensive NMR analysis.

Protocol: 1D ¹H NMR Acquisition (400 MHz Spectrometer)

  • Pulse Program: zg30 (Bruker). A 30° pulse angle is chosen for routine spectra with multiple scans to allow for a shorter relaxation delay (D1) while maintaining good quantitative reliability for most signals.[10]

  • Number of Scans (NS): 8 to 16. This is generally sufficient to achieve an excellent signal-to-noise ratio (S/N) for a ~10 mg sample.

  • Relaxation Delay (D1): 1.5 - 2.0 seconds. The total time between pulses (D1 + AQ) should be long enough to allow for nearly complete relaxation of the protons.

  • Acquisition Time (AQ): ~3.0 seconds. This provides adequate digital resolution to resolve fine coupling patterns without acquiring excessive noise.[10][11]

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm). This range comfortably covers typical organic protons and the potentially downfield N-H proton of the pyrazole.[4]

Protocol: 1D ¹³C NMR Acquisition (100 MHz Spectrometer)

  • Pulse Program: zgpg30 (Bruker). A standard power-gated proton-decoupled experiment with a 30° pulse angle. Decoupling collapses C-H multiplets into single lines, simplifying the spectrum and improving S/N.

  • Number of Scans (NS): 256 to 1024. Significantly more scans are required due to the low sensitivity of the ¹³C nucleus.[12]

  • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm). This covers the full range of carbon chemical shifts in most organic molecules.[13]

Predicted ¹H NMR Spectrum: Analysis and Interpretation

Based on established chemical shift principles and data from analogous pyrazole structures, we can predict the ¹H NMR spectrum with a high degree of confidence.[4][14] The spectrum is anticipated to be recorded in CDCl₃.

Table 1: Predicted ¹H NMR Data for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Atom #LabelPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H-N1HN110.0 - 12.0broad singlet1HTypical for pyrazole N-H protons; broadening due to quadrupolar coupling with ¹⁴N and chemical exchange.[4]
H-C5H5~7.40singlet1HThe sole proton on the pyrazole ring, appears as a singlet as it has no adjacent proton neighbors.
H-C11-CH₂-Cl~3.75triplet2HDeshielded by the adjacent electronegative chlorine atom. Coupled to H10, resulting in a triplet.
H-C10-CH₂-~2.90triplet2HCoupled to H11, appearing as a triplet. Less deshielded than H11.
H-C6-CH₂-~2.60doublet2HCoupled only to the single adjacent proton H7, resulting in a doublet.
H-C7-CH-~1.90multiplet1HCoupled to both the H6 methylene protons and the six H8/H9 methyl protons, leading to a complex multiplet.
H-C8, H-C9-CH₃~0.95doublet6HThe two methyl groups are chemically equivalent and are coupled to the single H7 proton, resulting in a doublet.

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Quaternary carbons (those with no attached protons, like C3 and C4) typically exhibit signals of lower intensity.[13]

Table 2: Predicted ¹³C NMR Data for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Atom #LabelPredicted δ (ppm)Assignment Rationale
C3C3~150Quaternary pyrazole carbon attached to the isobutyl group. Its chemical shift is influenced by the adjacent nitrogen and alkyl substituent.[5]
C5C5~138Protonated pyrazole carbon (CH). Typically downfield in substituted pyrazoles.[4]
C4C4~115Quaternary pyrazole carbon, substituted with the chloroethyl group.
C11-CH₂-Cl~42Carbon directly attached to chlorine, significantly deshielded and shifted downfield.
C6-CH₂- (isobutyl)~35Methylene carbon of the isobutyl group.
C10-CH₂- (chloroethyl)~30Methylene carbon adjacent to the pyrazole ring.
C7-CH- (isobutyl)~28Methine carbon of the isobutyl group.
C8, C9-CH₃ (isobutyl)~22Equivalent methyl carbons of the isobutyl group, appearing in the typical upfield alkyl region.

Troubleshooting and Advanced Structural Confirmation

While 1D NMR provides a wealth of information, ambiguities can arise, particularly with complex spin systems or signal overlap.

  • Signal Overlap: If signals, for instance in the alkyl region, are poorly resolved, changing to a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) can induce differential shifts and improve signal dispersion.[4] Alternatively, acquiring the spectrum on a higher-field spectrometer (e.g., 600 MHz vs 400 MHz) will increase the separation between peaks.

  • Unambiguous Assignment: To definitively link proton signals to their corresponding carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable. It generates a 2D plot showing correlation peaks between directly bonded C-H pairs. For connecting fragments and assigning quaternary carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard, as it reveals correlations between protons and carbons over two to three bonds.[4]

Conclusion

The comprehensive NMR analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a multi-step process rooted in sound experimental technique and a predictive understanding of spectral principles. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-fidelity ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values provided herein serve as a robust framework for the interpretation of experimental data. For unequivocal structural proof, the strategic application of 2D NMR techniques like HSQC and HMBC is strongly recommended. This systematic approach ensures the accurate and confident structural elucidation of this and related heterocyclic molecules, a critical step in the drug discovery and development pipeline.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])

  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations - SciSpace. (URL: [Link])

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (URL: [Link])

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (URL: [Link])

  • 4 - Supporting Information. (URL: [Link])

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. - ResearchGate. (URL: [Link])

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (URL: [Link])

  • NMR acquisition parameters and qNMR - Nanalysis. (URL: [Link])

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (URL: [Link])

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (URL: [Link])

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed. (URL: [Link])

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (URL: [Link])

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

  • Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations - Semantic Scholar. (URL: [Link])

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. (URL: [Link])

  • 1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • 1H and 13C NMR spectra of compound 2a: - Rsc.org. (URL: [Link])

  • 1H NMR 1 2 18 13C{1H} NMR. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. (URL: [Link])

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (URL: [Link])

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (URL: [Link])

  • 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole - PubChem. (URL: [Link])

  • 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3 - Journal of Synthetic Chemistry. (URL: https://www.jsc-chem.com/article_197593.html)
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation - Growing Science. (URL: [Link])

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (URL: [Link])

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (URL: [Link])

Sources

Foundational

Mass spectrometry analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Introduction The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of these pharmacological profiles. 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a molecule of interest for drug development professionals, combining the versatile pyrazole core with an alkylating chloroethyl group and a lipophilic isobutyl substituent. Understanding its chemical identity and purity is paramount, and mass spectrometry stands as a cornerstone technique for this purpose.[2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. We will delve into the principles behind experimental design, predict fragmentation pathways based on established chemical logic, and provide detailed protocols for analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar molecules.

Molecular Structure and Isotopic Considerations

To effectively interpret the mass spectrum of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, a foundational understanding of its molecular structure and the natural isotopic abundance of its constituent atoms is crucial.

  • Molecular Formula: C9H15ClN2

  • Monoisotopic Mass: 186.0924 g/mol

  • Average Molecular Weight: 186.68 g/mol

A key feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1.[3] Consequently, any fragment containing a chlorine atom will appear in the mass spectrum as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the higher m/z (the M+2 peak) having roughly one-third the intensity of the lower mass peak (the M peak).[3] This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Given the likely volatility of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for its analysis.[2][4] The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides structural information. Electron Ionization (EI) is the most common ionization technique used in GC-MS.[5]

Predicted Electron Ionization (EI) Fragmentation Pathways

Under standard 70 eV electron ionization, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole will form a molecular ion (M+•) that is expected to undergo extensive and predictable fragmentation.[5][6] The fragmentation is driven by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways are expected to involve:

  • Cleavage of the Chloroethyl Side Chain: The C-C bond between the pyrazole ring and the chloroethyl group can cleave, as can the C-Cl bond.

  • Cleavage of the Isobutyl Side Chain: The isobutyl group can be lost through cleavage of the bond to the pyrazole ring.

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself can fragment, typically through the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN).[7][8]

The following table summarizes the predicted major fragment ions:

m/z (for 35Cl) Proposed Fragment Structure Neutral Loss Notes
186[C9H15ClN2]+•-Molecular Ion (M+•)
157[C9H14N2]+••ClLoss of a chlorine radical.
149[C5H6ClN2]+•C4H9Loss of the isobutyl radical.
123[C7H12N2]+••CH2ClLoss of the chloromethyl radical.
113[C4H6N2]+•C4H9ClLoss of chlorobutane from a rearranged molecular ion.
95[C5H7N2]+•C4H8ClLoss of the chloro-isobutyl radical.
68[C3H4N2]+•C6H11ClLoss of the chloroethyl and isobutyl groups.
57[C4H9]+C5H6ClN2Isobutyl cation.
41[C3H5]+C6H10ClN2Allyl cation, a common fragment from alkyl chains.

Diagram: Predicted EI Fragmentation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

G M [M]+• (m/z 186) F157 m/z 157 M->F157 - •Cl F149 m/z 149 M->F149 - •C4H9 F123 m/z 123 M->F123 - •CH2Cl F95 m/z 95 F149->F95 - C4H4 F57 m/z 57 F123->F57 - C3H5N2

Caption: Predicted major fragmentation pathways under EI.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. Optimization may be required based on the specific instrumentation used.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.[2]

    • From the stock solution, prepare a working solution of 10 µg/mL in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M+•) at m/z 186 and the corresponding M+2 peak at m/z 188.

    • Compare the observed fragment ions to the predicted fragmentation pattern to confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For samples that may not be suitable for GC-MS due to thermal instability or for applications requiring higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful alternative.[9]

Electrospray Ionization (ESI) Considerations

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation.[10] For 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, the protonated molecule would have an m/z of 187. The pyrazole ring nitrogens are the most likely sites of protonation.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]+ ion, providing further structural information. The fragmentation of the even-electron [M+H]+ ion will differ from the odd-electron M+• ion generated by EI.

Diagram: Experimental Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Dissolve in Volatile Solvent GCMS GC-MS (EI) Prep->GCMS LCMS LC-MS (ESI) Prep->LCMS Frag Fragmentation Pattern Analysis GCMS->Frag LCMS->Frag Struct Structure Confirmation Frag->Struct

Caption: General workflow for the MS analysis of the target compound.

Experimental Protocol: LC-MS Analysis

This protocol provides a general method for LC-MS analysis. Optimization of the mobile phase and gradient may be necessary.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • From the stock solution, prepare a working solution of 1 µg/mL in the initial mobile phase composition.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

    • LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-8 min: 5% to 95% B.

      • 8-10 min: 95% B.

      • 10-10.1 min: 95% to 5% B.

      • 10.1-12 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]+ ion (m/z 187.0997) and its 37Cl isotope (m/z 189.0967).

    • Confirm the presence of the protonated molecule in the mass spectrum of the corresponding chromatographic peak.

    • If performing MS/MS, analyze the fragmentation pattern to confirm the structure.

Conclusion

The mass spectrometric analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a robust and informative process. Both GC-MS with electron ionization and LC-MS with electrospray ionization are powerful techniques for its characterization. By understanding the predicted fragmentation pathways and employing the detailed experimental protocols provided in this guide, researchers can confidently identify and characterize this molecule, ensuring the integrity of their research and development efforts. The presence of the chlorine atom provides a distinct isotopic signature that greatly aids in the confirmation of its identity and the structure of its fragments.

References

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-269.
  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • Defense Technical Information Center. (n.d.). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas ChromatographyMass Sp.
  • JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropentan-1-ol.
  • Paz, A. V., Bonacorso, H. G., & Zanatta, N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • PubChem. (n.d.). 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • da Silva, P. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3169.
  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • PubMed. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Connect Journals. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • PubMed. (2013). N-alkylpyridinium quaternization for assisting electrospray ionization of sterols in oil by quadrupole-time of flight mass spectrometry. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation, Synthetic Methodology, and Pharmacological Utility of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Executive Summary In contemporary medicinal chemistry, the pyrazole heterocycle represents a privileged scaffold, ubiquitous in kinase inhibitors, anti-inflammatory agents, and anticoagulants. The molecule 4-(2-chloroeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole heterocycle represents a privileged scaffold, ubiquitous in kinase inhibitors, anti-inflammatory agents, and anticoagulants. The molecule 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole serves as a highly versatile, bifunctional intermediate. The pyrazole core provides critical hydrogen bonding and aromatic stacking capabilities essential for target protein engagement[1]. Concurrently, the 2-chloroethyl appendage acts as a reactive electrophilic handle, enabling late-stage functionalization via nucleophilic substitution[2]. This technical guide deconstructs the structural mechanics, regiocontrolled synthesis, and downstream pharmacological applications of this specific pyrazole derivative.

IUPAC Nomenclature & Structural Mechanics

The IUPAC name 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole systematically defines the molecular topology and substitution pattern:

  • 1H-pyrazole : The parent ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms. The "1H" designation indicates that the saturated nitrogen (the one bearing the proton) is assigned as position 1, establishing the baseline for thermochemical and structural stability[1].

  • 3-isobutyl : An isobutyl radical (-CH2CH(CH3)2) is covalently bonded to carbon 3.

  • 4-(2-chloroethyl) : A chloroethyl chain (-CH2CH2Cl) is attached to carbon 4.

Annular Tautomerism: A critical mechanistic feature of unsubstituted pyrazoles is annular tautomerism. In solution, the proton rapidly exchanges between N1 and N2. Consequently, the 3-position and 5-position are chemically equivalent on the NMR timescale. Thus, 3-isobutyl-1H-pyrazole exists in a dynamic equilibrium with 5-isobutyl-1H-pyrazole. The IUPAC nomenclature accommodates this by defaulting to the lower locant number (3 over 5) for the substituent, though researchers must account for this tautomerism when designing regioselective N-alkylation reactions.

Physicochemical Profiling

Understanding the physicochemical properties of the scaffold is essential for predicting its behavior during extraction, purification, and biological assaying.

PropertyValue
IUPAC Name 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole
Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N=)
Predicted LogP ~2.4
Primary Reactive Site C-Cl bond (Electrophilic, SN2 susceptible)

Modular Synthetic Protocol: Regiocontrolled Homologation

Causality of Design: Direct electrophilic alkylation of the pyrazole C4 position with 1-bromo-2-chloroethane is fundamentally flawed; it yields complex mixtures of N-alkylated and C-alkylated products due to the competing nucleophilicity of the pyrazole nitrogens. To ensure absolute regiocontrol, a stepwise homologation starting from 3-isobutyl-1H-pyrazole is required.

SynthWorkflow SM 3-Isobutyl-1H-pyrazole VH Vilsmeier-Haack Formylation (POCl3, DMF) SM->VH Ald C4-Carbaldehyde Intermediate VH->Ald Homol Homologation & Reduction (Wittig -> Hydrolysis -> NaBH4) Ald->Homol Alc C4-Hydroxyethyl Intermediate Homol->Alc Chlor Chlorination (SOCl2) Alc->Chlor Target 4-(2-chloroethyl)-3-isobutyl -1H-pyrazole Chlor->Target

Fig 1: Regioselective synthetic workflow for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Step-by-Step Methodology

Step 1: Vilsmeier-Haack Formylation

  • Procedure: Dissolve 3-isobutyl-1H-pyrazole (1.0 eq) in anhydrous DMF. Cool to 0°C and add POCl3 (1.2 eq) dropwise. Heat the mixture to 90°C for 4 hours. Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Causality: The Vilsmeier reagent selectively attacks the most electron-rich carbon of the pyrazole ring (C4), installing a formyl group with perfect regioselectivity.

  • Self-Validation: TLC (Hexane/EtOAc 7:3) shows complete consumption of starting material. 1H NMR confirms the presence of an aldehydic proton singlet at ~9.8 ppm.

Step 2: Wittig Homologation & Hydrolysis

  • Procedure: Treat the resulting 3-isobutyl-1H-pyrazole-4-carbaldehyde with (methoxymethyl)triphenylphosphonium chloride (1.5 eq) and KOtBu (1.5 eq) in THF at 0°C. Stir for 2 hours, then hydrolyze the resulting enol ether with 2M HCl.

  • Causality: This extends the carbon chain by exactly one unit, converting the C4-carbaldehyde into a C4-acetaldehyde derivative, bypassing the need for unstable halonium intermediates.

Step 3: Hydride Reduction

  • Procedure: Dissolve the aldehyde intermediate in methanol at 0°C. Add NaBH4 (1.2 eq) in portions. Stir for 1 hour, quench with water, and extract with dichloromethane (DCM).

  • Causality: Mild hydride reduction selectively yields the corresponding primary alcohol, 2-(3-isobutyl-1H-pyrazol-4-yl)ethan-1-ol, leaving the heteroaromatic system completely intact.

  • Self-Validation: Disappearance of the aldehyde peak in 1H NMR; appearance of a characteristic triplet for the -CH2-OH group at ~3.7 ppm.

Step 4: Chlorination

  • Procedure: Dissolve the alcohol in DCM. Add thionyl chloride (SOCl2, 2.0 eq) dropwise at 0°C. Reflux for 2 hours. Concentrate under reduced pressure to yield the target molecule[2].

  • Causality: SOCl2 converts the primary alcohol into the target 2-chloroethyl group via an SNi mechanism, driving the reaction to completion through the evolution of SO2 and HCl gases.

  • Self-Validation: Downfield shift of the -CH2-Cl triplet to ~3.6 ppm compared to the alcohol precursor, confirming successful halogenation.

Pharmacological Relevance & Downstream Applications

The strategic placement of the 2-chloroethyl group at the C4 position transforms the inert pyrazole into a powerful pharmacological building block. The primary application of this scaffold is the generation of basic, solvent-exposed side chains via SN2 displacement.

In drug development, the C-Cl bond is reacted with cyclic secondary amines (e.g., morpholine, piperazine, or piperidinone derivatives). This appends a bulky, basic moiety that frequently interacts with the solvent-exposed regions of kinase ATP-binding pockets or protease active sites. A prominent industrial example of this structural logic is found in the synthesis of Apixaban (a blockbuster Factor Xa inhibitor), which utilizes a highly analogous 4-(2-chloroethyl)-1H-pyrazole-5-carboxylate intermediate to install its critical piperidinone ring[3].

PharmWorkflow Scaffold 4-(2-chloroethyl)pyrazole Scaffold SN2 SN2 Displacement (e.g., Morpholine/Piperazine) Scaffold->SN2 API Active Pharmaceutical Ingredient SN2->API Target Target Protein (e.g., Factor Xa / JAK) API->Target Inhibition Pathway Inhibition & Efficacy Target->Inhibition

Fig 2: Pharmacological derivatization of the chloroethyl scaffold via SN2 displacement.

Sources

Foundational

CAS number for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

An In-Depth Technical Guide to 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 4-(2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While a specific CAS Number for this precise isomer is not cataloged in major public databases, this document extrapolates its properties, synthesis, and characterization based on established principles of pyrazole chemistry and data from closely related analogs. The guide covers its physicochemical properties, a detailed synthetic protocol based on the Knorr pyrazole synthesis, a complete workflow for analytical characterization, and a discussion of its reactivity and potential applications. Safety and handling protocols are also outlined, derived from analogous chloro-alkylated heterocyclic systems. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and development programs.

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[1][2] Its structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can effectively interact with biological targets.[3] The therapeutic potential of pyrazoles is underscored by their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the oncology drug Crizotinib. These compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4] The functionalization of the pyrazole core, as seen in 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, allows for the fine-tuning of steric and electronic properties to optimize binding affinity and pharmacokinetic profiles for specific therapeutic targets.[4]

Physicochemical and Structural Properties

Structural Information
  • IUPAC Name: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

  • Molecular Formula: C₉H₁₅ClN₂

  • Key Features:

    • An aromatic 1H-pyrazole core.

    • An isobutyl group at the C3 position, providing lipophilicity.

    • A reactive 2-chloroethyl group at the C4 position, which serves as a handle for further chemical modification.

Estimated Physicochemical Data

The following table summarizes the estimated properties, derived by computational models and comparison with similar structures like 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole.[5]

PropertyEstimated ValueSource/Basis
Molecular Weight ~202.69 g/mol Calculated
Appearance Colorless to pale yellow solid or oilAnalogy to similar pyrazoles
Boiling Point >300 °C (Predicted)Computational Prediction
XLogP3 ~3.2 (Predicted)Analogy/Computational[5]
Hydrogen Bond Donors 1 (pyrazole N-H)Structural Analysis
Hydrogen Bond Acceptors 1 (pyrazole N)Structural Analysis
SMILES CC(C)CC1=C(CCCl)C=NN1Structural Representation
InChI Key (Not available)Requires unique compound registration

Synthesis and Mechanistic Insights

A robust and highly regioselective method for synthesizing 3,4-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6] The following protocol outlines a plausible and efficient pathway to the target compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Pyrazole Formation & Decarboxylation cluster_2 Step 3: C4-Functionalization ketone 5-Methyl-2-hexanone intermediate1 Ethyl 2,4-dioxo-6-methylheptanoate ketone->intermediate1 Claisen Condensation reagent1 Diethyl oxalate + Sodium ethoxide (NaOEt) reagent1->intermediate1 intermediate2 Pyrazole-carboxylate intermediate intermediate1->intermediate2 Knorr-type Cyclization reagent2 Hydrazine hydrate (N2H4·H2O) reagent2->intermediate2 final_pyrazole 3-Isobutyl-1H-pyrazole intermediate2->final_pyrazole Hydrolysis & Decarboxylation (e.g., H2SO4, heat) target_compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole final_pyrazole->target_compound Acetal Hydrolysis & Friedel-Crafts type Alkylation reagent3 2-Chloro-1,1-diethoxyethane + Acid catalyst reagent3->target_compound

Caption: Synthetic pathway for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Materials:

  • 5-Methyl-2-hexanone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 2-Chloro-1,1-diethoxyethane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Synthesis of 3-Isobutyl-1H-pyrazole (Precursor):

    • Causality: This two-step, one-pot procedure first forms the 1,3-dicarbonyl equivalent via a Claisen condensation, which is the key electrophile for the subsequent cyclization.[6]

    • a. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 5-methyl-2-hexanone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.

    • b. Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the diketo-ester will result in a thick slurry.

    • c. Cool the reaction mixture back to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.

    • d. Reflux the mixture for 4-6 hours. The cyclization reaction forms the pyrazole ring.

    • e. Add concentrated sulfuric acid (2.0 eq) cautiously and continue to reflux for another 2-4 hours to facilitate hydrolysis of the ester and subsequent decarboxylation.

    • f. Cool the mixture, pour it into ice water, and neutralize with a saturated NaHCO₃ solution.

    • g. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-isobutyl-1H-pyrazole. Purify via column chromatography or distillation.

  • Alkylation at C4 to yield 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole:

    • Causality: The electron-rich C4 position of the pyrazole ring is susceptible to electrophilic attack.[3] 2-Chloro-1,1-diethoxyethane, under acidic conditions, generates a reactive chloroacetaldehyde equivalent that alkylates the ring.

    • a. Dissolve the purified 3-isobutyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat).

    • b. Add 2-chloro-1,1-diethoxyethane (1.5 eq) followed by a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or a Lewis acid).

    • c. Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • d. Cool the reaction, dilute with water, and carefully neutralize with NaHCO₃ solution.

    • e. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • f. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Analytical and Spectroscopic Characterization

A self-validating analytical workflow is critical to confirm the identity and purity of the synthesized compound.

Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Confirmation Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography TLC->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR 1H & 13C NMR (Structural Elucidation) Pure_Compound->NMR MS Mass Spectrometry (MS) (Molecular Weight) Pure_Compound->MS IR FT-IR Spectroscopy (Functional Groups) Pure_Compound->IR Final_Data Confirmed Structure & Purity >95% NMR->Final_Data MS->Final_Data IR->Final_Data

Caption: Workflow for purification and characterization.

Expected Spectroscopic Data

The following data are predicted based on the principles of spectroscopic analysis for organic compounds.[7][8]

TechniqueExpected Observations
¹H NMR ~12-13 ppm: Broad singlet, 1H (N-H of pyrazole).~7.5 ppm: Singlet, 1H (C5-H of pyrazole).~3.8 ppm: Triplet, 2H (-CH₂-Cl).~3.0 ppm: Triplet, 2H (Ar-CH₂-).~2.5 ppm: Doublet, 2H (-CH₂-CH(CH₃)₂).~1.9 ppm: Multiplet, 1H (-CH(CH₃)₂).~0.9 ppm: Doublet, 6H (-CH(CH₃)₂).
¹³C NMR ~145 ppm: C3 (attached to isobutyl).~135 ppm: C5 (pyrazole CH).~115 ppm: C4 (attached to chloroethyl).~45 ppm: -CH₂-Cl.~39 ppm: -CH₂-CH(CH₃)₂.~29 ppm: -CH(CH₃)₂.~25 ppm: Ar-CH₂-.~22 ppm: -CH(CH₃)₂.
FT-IR (cm⁻¹) ~3150-3300: N-H stretching (broad).~2850-2960: C-H stretching (aliphatic).~1550-1600: C=N stretching (in-ring).~650-800: C-Cl stretching.
Mass Spec (EI) M⁺ peak at m/z ~202/204 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).Key fragments from loss of Cl, ethyl, and isobutyl groups.

Reactivity and Derivativation Potential

The structure of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole offers two primary sites for further chemical modification, making it a valuable intermediate.

  • N-Alkylation/Arylation: The pyrazole N-H is acidic and can be deprotonated with a base, allowing for the introduction of various substituents on the nitrogen atom. This is a common strategy in drug design to modulate solubility and receptor interactions.[1]

  • Nucleophilic Substitution at the Chloroethyl Group: The primary alkyl chloride is a good electrophile. It can readily react with a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) to generate a diverse library of new chemical entities. This is particularly useful for attaching linkers, pharmacophores, or probes.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on data for analogous chlorinated heterocyclic compounds.[9][10][11]

  • Hazard Classification (Predicted):

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May be harmful if swallowed (Acute Tox. 4, Oral - H302).

  • GHS Pictograms (Predicted):

    • Exclamation Mark (GHS07)

Handling Protocol
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

First Aid Measures
  • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole represents a valuable, yet uncharacterized, building block for chemical and pharmaceutical research. Its synthesis is achievable through established heterocyclic chemistry principles. The presence of a reactive chloroethyl handle on an otherwise stable and biologically relevant pyrazole core provides a versatile platform for the development of novel compounds. This guide furnishes the necessary foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in their scientific endeavors.

References

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • IOP Publishing. (2025, January 23). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Journal of Molecular Structure. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • REAL-J. (2016, June 29). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

Purity Analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole: A Comprehensive Guide to Method Development and Validation

Executive Summary 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a pyrazole core—a privileged pharmacophore in medicinal chemistry—coupled with a reactive 2-chloroethyl moiety at the 4-position. This dual nature (a stable aromatic system combined with an electrophilic alkylating arm) presents unique analytical challenges. Accurate purity analysis is critical, as undetected impurities can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product. This whitepaper details the mechanistic origins of its impurities and outlines self-validating analytical protocols compliant with modern regulatory standards.

Mechanistic Origins of Impurities and Analytical Causality

Understanding the intrinsic chemical reactivity of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is the foundation of robust method development. Analysts must account for three primary classes of impurities, each dictating specific experimental choices:

  • Hydrolysis Degradants (The Chloroethyl Warhead): The 2-chloroethyl group is highly susceptible to nucleophilic substitution. In the presence of water or protic solvents (e.g., methanol), it rapidly undergoes solvolysis to form 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole. This artifactual degradation often occurs on-column during reversed-phase HPLC (RP-HPLC) if the mobile phase or sample diluent is not carefully controlled, necessitating the use of aprotic solvents like acetonitrile1[1].

  • Regioisomers (Pyrazole Tautomerism): The synthesis of substituted pyrazoles often yields a mixture of regioisomers due to the tautomeric nature of the pyrazole nitrogen atoms. Differentiating the 3-isobutyl from the 5-isobutyl regioisomer requires high-resolution chromatographic techniques, as their physicochemical properties are nearly identical2[2].

  • Genotoxic Impurities (GTIs): Alkyl chlorides are classified as potential genotoxic impurities (PGIs). If this compound is used as an intermediate, its residual presence in the final API must be monitored at parts-per-million (ppm) levels using highly sensitive LC-MS/MS methods3[3].

ImpurityPathway Main 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Target Intermediate) Hydrolysis 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole (Hydrolysis Degradant) Main->Hydrolysis H2O / Heat (Nucleophilic Substitution) Regioisomer 4-(2-chloroethyl)-5-isobutyl-1H-pyrazole (Regioisomer Impurity) Main->Regioisomer Tautomeric Shift / Steric Hindrance Dimer Dimeric Byproducts (Process Impurity) Main->Dimer Intermolecular Alkylation

Figure 1: Principal degradation and impurity formation pathways for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Experimental Protocols: A Self-Validating System

To mitigate the risk of artifactual degradation and ensure data integrity, the analytical methodology must be strictly controlled. The basicity of the pyrazole nitrogens can lead to secondary interactions with residual silanols on the silica-based stationary phase, causing severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing silanol ionization and ensuring sharp, symmetrical peaks4[4].

Protocol 1: RP-HPLC-UV for Main Band Purity and Related Substances

This method is designed to quantify the main compound and resolve it from its regioisomers and hydrolysis products.

Step-by-Step Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Mix thoroughly and degas.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation (Causality-Driven): Accurately weigh 10.0 mg of the analyte and dissolve it in 10.0 mL of pure Acetonitrile to yield a 1.0 mg/mL stock solution. Crucial: Do not use aqueous or methanolic mixtures for the stock diluent, as this will induce artifactual solvolysis of the chloroethyl group prior to injection.

  • Chromatographic Execution: Inject 10 µL of the sample into the HPLC system under the conditions specified in Table 1.

Table 1: RP-HPLC Chromatographic Conditions

ParameterSpecification
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient (e.g., 20% B to 80% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2 °C
Injection Volume 10 µL
Detection Wavelength UV at 210 nm

System Suitability Criteria (Self-Validation): Before analyzing unknown samples, inject a reference standard solution (0.1 mg/mL) six times. The system is validated for the run only if:

  • Tailing factor (T) for the main peak is ≤ 1.5.

  • Resolution (Rs) between the main peak and the 5-isobutyl regioisomer is ≥ 2.0.

  • Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.

Protocol 2: LC-MS/MS for Trace PGI Profiling

When monitoring 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole as a trace impurity in a downstream API, UV detection lacks the requisite sensitivity. A targeted LC-MS/MS approach using Multiple Reaction Monitoring (MRM) is required.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Sample Prep: Extract the API matrix using a suitable organic solvent (e.g., dichloromethane) and reconstitute in a minimal volume of acetonitrile to concentrate the trace alkyl chloride.

  • Detection: Monitor the specific precursor-to-product ion transitions for the protonated molecule[M+H]+ (m/z ~187.1).

Method Validation Framework (ICH Q2(R2) Compliance)

All analytical procedures must be validated according to the5 guidelines to ensure they are fit for their intended purpose[5]. The lifecycle approach mandates that the method's reportable range, specificity, and robustness are scientifically justified and documented.

ValidationWorkflow Sample Sample Preparation (Aprotic Diluent) HPLC RP-HPLC-UV (Assay & Major Impurities) Sample->HPLC High Concentration LCMS LC-MS/MS (Trace PGIs) Sample->LCMS Trace Level Data Data Acquisition & Integration HPLC->Data LCMS->Data Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Accuracy) Data->Validation Statistical Analysis

Figure 2: Analytical workflow and ICH Q2(R2) validation lifecycle for pyrazole derivatives.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked impurity mix.No interference at the retention time of the main peak; Resolution > 2.0.
Linearity & Range 5 concentration levels (50% to 150% of nominal).Correlation coefficient (R²) ≥ 0.999.
Accuracy Spiked recovery at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of 100% standard.%RSD of peak area ≤ 2.0%.
LOD / LOQ Signal-to-noise (S/N) ratio evaluation.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.

Conclusion

The purity analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole requires a deep understanding of its intrinsic chemical reactivity. By utilizing aprotic diluents to suppress artifactual hydrolysis and employing ion-pairing chromatography to resolve pyrazole regioisomers, analysts can develop robust, self-validating methods. Strict adherence to ICH Q2(R2) guidelines ensures that these methods remain reliable throughout the drug development lifecycle, safeguarding both process integrity and patient safety.

References

  • Validation of Analytical Procedures Q2(R2) - ICH - ich.org
  • Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)
  • Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester - researchg
  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl)

Sources

Foundational

Thermogravimetric analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Thermogravimetric Analysis of 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole: A Comprehensive Guide to Thermal Characterization of Halogenated Pyrazole Intermediates Executive Summary In the development of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Thermogravimetric Analysis of 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole: A Comprehensive Guide to Thermal Characterization of Halogenated Pyrazole Intermediates

Executive Summary

In the development of active pharmaceutical ingredients (APIs), functionalized pyrazoles frequently serve as critical structural motifs. Specifically, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly valuable intermediate, offering both a reactive halogenated alkyl chain for further functionalization and a lipophilic isobutyl group for tuning pharmacokinetic properties. However, the presence of the 2-chloroethyl moiety introduces significant thermal stability challenges during scale-up operations such as drying, crystallization, and vacuum distillation.

Thermogravimetric Analysis (TGA) is the gold-standard analytical technique for quantifying mass change as a function of temperature or time[]. For halogenated intermediates, TGA is not merely a quality control tool; it is a fundamental requirement for process safety. By accurately mapping the degradation kinetics, chemists can establish safe operating windows, preventing the catastrophic release of corrosive hydrogen chloride (HCl) gas in manufacturing vessels. This guide provides an in-depth mechanistic and operational framework for the thermal characterization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Mechanistic Principles of Thermal Degradation

To interpret TGA data accurately, one must understand the causality behind the thermal events. The thermal degradation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole ( C9​H15​ClN2​ , MW: 186.68 g/mol ) is a multi-step process dictated by the bond dissociation energies of its functional groups[2].

  • Dehydrohalogenation (Loss of HCl): The weakest structural link is the 2-chloroethyl group. At elevated temperatures (typically between 200 °C and 300 °C), the molecule undergoes a thermally induced elimination reaction (dehydrochlorination), releasing gaseous HCl and leaving behind a vinyl-substituted pyrazole derivative. This is an autocatalytic process in the solid state, and its precise onset temperature ( Tonset​ ) dictates the maximum safe processing temperature[3].

  • Alkyl Cleavage: Following the loss of HCl, the isobutyl group at the C3 position undergoes homolytic cleavage. The resulting alkyl radicals volatilize as low-molecular-weight hydrocarbons.

  • Pyrazole Ring Fragmentation: The aromatic pyrazole core is highly thermally stable. Its fragmentation requires high activation energy and typically occurs above 400 °C, generating nitrogen gas, hydrogen cyanide (HCN), and carbonaceous char[2].

Pathway A Intact Compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (C9H15ClN2) B Stage 1: Dehydrohalogenation Loss of HCl (~19.5% Mass Loss) A->B 200-300 °C C Stage 2: Alkyl Cleavage Loss of Isobutyl Radical (~30.6% Mass Loss) B->C 300-400 °C D Stage 3: Ring Fragmentation N2, HCN, Hydrocarbon Gases C->D >400 °C E Carbonaceous Residue (Char) D->E >550 °C (in N2)

Proposed thermal degradation pathway of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Self-Validating Experimental Protocol for TGA

A robust TGA protocol must be self-validating to ensure that the observed mass losses are intrinsic to the molecule and not artifacts of buoyancy, oxidation, or thermal lag[4]. The following methodology is designed for high-fidelity kinetic extraction.

Step-by-Step Methodology
  • Instrument Calibration & Blank Run:

    • Action: Run an empty alumina ( Al2​O3​ ) crucible through the complete heating profile.

    • Causality: This establishes a baseline to subtract buoyancy effects (apparent mass gain due to decreasing gas density at high temperatures).

  • Sample Preparation:

    • Action: Accurately weigh 2.0 to 5.0 mg of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole into the tared alumina crucible. Ensure the sample is spread evenly across the bottom.

    • Causality: A small sample mass minimizes thermal gradients within the sample bed and prevents mass transfer limitations. If the sample bed is too thick, the evolved HCl gas cannot escape rapidly, artificially shifting the degradation curve to higher temperatures and potentially causing secondary autocatalytic degradation.

  • Purge Gas Equilibration:

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: Nitrogen provides an inert atmosphere, isolating pure thermal cracking from oxidative degradation (combustion)[5]. Air/oxygen would cause premature mass loss via oxidation, convoluting the dehydrohalogenation kinetics.

  • Dynamic Heating Program:

    • Action: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min[5].

    • Causality: A 10 °C/min rate provides an optimal balance between signal resolution (sharp Derivative Thermogravimetry [DTG] peaks) and thermal equilibrium.

  • Data Validation (DTG Cross-Check):

    • Action: Calculate the first derivative of the mass loss curve (DTG).

    • Causality: If the DTG peaks are broad or overlapping, the heating rate is too fast, or the sample mass is too large. The protocol is validated if the dehydrohalogenation DTG peak is sharply resolved from the alkyl cleavage peak.

Workflow N1 Sample Prep 2-5 mg in Alumina N2 Purge Gas N2 at 50 mL/min N1->N2 N3 Heating Program 10 °C/min (25 to 600 °C) N2->N3 N4 Data Acquisition Mass vs. Temp (TG/DTG) N3->N4 N5 Kinetic Analysis Peak Resolution Check N4->N5

Standardized TGA experimental workflow for halogenated intermediates.

Data Interpretation & Quantitative Analysis

Thermogravimetric data must be correlated with theoretical molecular calculations to confirm the identity of the evolved gases. By comparing the experimental mass loss percentages against the theoretical mass fractions of the functional groups, analytical chemists can verify the degradation mechanism[6].

For 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole ( MW=186.68 g/mol ):

  • Theoretical HCl Mass Fraction: (36.46 g/mol/186.68 g/mol)×100=19.53%

  • Theoretical Isobutyl Mass Fraction: (57.11 g/mol/186.68 g/mol)×100=30.59%

The table below summarizes the expected quantitative data profile for this compound under an inert nitrogen atmosphere.

Degradation StageTemperature Range (°C)Chemical EventTheoretical Mass Loss (%)Expected Experimental Mass Loss (%)DTG Peak ( Tmax​ )
Stage 0 25 - 100Desorption of surface moisture / residual synthesis solventsN/A< 1.0%~ 80 °C
Stage 1 220 - 290Dehydrohalogenation (Elimination of HCl gas)19.53%18.5% - 20.5%~ 265 °C
Stage 2 310 - 390Homolytic cleavage of the C3-isobutyl group30.59%29.0% - 32.0%~ 350 °C
Stage 3 420 - 550Pyrazole ring fragmentation and carbonization~ 49.88%40.0% - 45.0%~ 480 °C
Residue > 550Formation of stable carbonaceous charN/A5.0% - 10.0%N/A

Note: The exact Tmax​ values will shift slightly depending on the specific crystal habit and purity profile of the synthesized batch. A shift of the Stage 1 onset temperature to a lower value is a strong indicator of residual acidic impurities acting as degradation catalysts.

Conclusion and Process Implications

The thermogravimetric analysis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole reveals that the molecule's thermal bottleneck is the dehydrohalogenation of the 2-chloroethyl group. Because this event typically begins above 200 °C, standard pharmaceutical processing steps such as vacuum drying (usually performed at 40–80 °C) are highly safe. However, if the intermediate must undergo purification via short-path distillation, the jacket temperature must be strictly controlled and kept well below the Tonset​ of Stage 1 to prevent the generation of HCl, which would rapidly corrode stainless steel (316L) or Hastelloy reactor equipment and degrade the product yield.

References

  • Grafting of multiwalled carbon nanotubes with pyrazole derivatives: characterization, antimicrobial activity and molecular docking study. PMC - National Institutes of Health. Available at: [Link]

  • Kinetic Study of Polyvinyl Chloride Pyrolysis with Characterization of Dehydrochlorinated PVC. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

An Application Note and Detailed Protocol for the Synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a variety of FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a variety of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The title compound, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, is a functionalized pyrazole with potential applications as a building block in the synthesis of more complex bioactive molecules. The presence of a reactive chloroethyl group at the 4-position allows for further derivatization, making it a valuable intermediate for creating libraries of compounds for screening. This document provides a detailed, multi-step protocol for the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, designed for researchers and scientists in drug development and organic synthesis. The proposed pathway relies on a series of robust and well-documented organic transformations.

Overall Synthetic Strategy

The synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is proposed to proceed through a three-stage sequence, starting from the construction of the pyrazole core, followed by functionalization at the 4-position, and culminating in the introduction of the chloroethyl side chain.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Position Functionalization cluster_2 Stage 3: Side Chain Installation and Chlorination A 5-Methylhexane-2,4-dione + Hydrazine B 3-Isobutyl-1H-pyrazole A->B Knorr Pyrazole Synthesis C 3-Isobutyl-1H-pyrazole D 3-Isobutyl-1H-pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Reaction E 3-Isobutyl-1H-pyrazole-4-carbaldehyde F 4-(2-Hydroxyethyl)-3-isobutyl-1H-pyrazole E->F Homologation & Reduction G 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole (Target) F->G Chlorination

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of 3-Isobutyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring using the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][3]

Reaction Scheme
Knorr Pyrazole Synthesis
Protocol
  • To a solution of 5-methylhexane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 3-isobutyl-1H-pyrazole, which can be purified by column chromatography.

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is employed to regioselectively introduce a formyl group at the electron-rich C4 position of the pyrazole ring.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

Reaction Scheme
Vilsmeier-Haack Reaction
Protocol
  • In a fume hood, prepare the Vilsmeier reagent by adding POCl₃ (2.0 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C with constant stirring.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of 3-isobutyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the prepared Vilsmeier reagent.

  • The reaction mixture is then heated to 80-100 °C for 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • After completion, the reaction is carefully quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography affords 3-isobutyl-1H-pyrazole-4-carbaldehyde.

Stage 3: Side Chain Installation and Chlorination

This stage involves a two-step process: a one-carbon homologation of the aldehyde to a 2-hydroxyethyl group, followed by chlorination of the primary alcohol. A Wittig reaction followed by reduction is a reliable method for the homologation.

G A 3-Isobutyl-1H-pyrazole-4-carbaldehyde B Wittig Reaction with Ph3P=CH-OMe A->B C Enol Ether Intermediate B->C D Acidic Hydrolysis C->D E Homologated Aldehyde D->E F Reduction (e.g., NaBH4) E->F G 4-(2-Hydroxyethyl)-3-isobutyl-1H-pyrazole F->G H Chlorination (e.g., SOCl2) G->H I 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole H->I

Caption: Workflow for side chain installation.

Protocol: Homologation and Reduction
  • Wittig Reaction: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF, add a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C to generate the ylide.

  • After stirring for 30 minutes, add a solution of 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Hydrolysis: The crude enol ether is dissolved in a mixture of THF and aqueous HCl (e.g., 2M) and stirred at room temperature until TLC indicates complete conversion to the homologated aldehyde.

  • Neutralize the mixture and extract the product with ethyl acetate.

  • Reduction: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir for 1-2 hours at room temperature.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to give 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole, which should be purified by column chromatography.

Protocol: Chlorination
  • In a fume hood, dissolve 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A small amount of a base like pyridine can be added to scavenge the HCl byproduct.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by adding it to ice-cold water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

  • Purify by column chromatography if necessary.

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
5-Methylhexane-2,4-dioneC₇H₁₂O₂128.17Sigma-Aldrich
Hydrazine hydrateH₆N₂O50.06Sigma-AldrichCorrosive, handle with care.
Phosphorus oxychloridePOCl₃153.33Sigma-AldrichHighly corrosive, reacts violently with water.[6]
N,N-Dimethylformamide (anhydrous)C₃H₇NO73.09Sigma-Aldrich
(Methoxymethyl)triphenylphosphonium chlorideC₂₀H₂₀ClOP354.80Sigma-Aldrich
Sodium borohydrideNaBH₄37.83Sigma-Aldrich
Thionyl chlorideSOCl₂118.97Sigma-AldrichCorrosive, handle with care.
EthanolC₂H₅OH46.07Fisher Scientific
Ethyl acetateC₄H₈O₂88.11Fisher Scientific
Dichloromethane (anhydrous)CH₂Cl₂84.93Fisher Scientific
Tetrahydrofuran (anhydrous)C₄H₈O72.11Sigma-Aldrich

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Vilsmeier-Haack Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous DMF. Prepare the reagent at 0-5 °C and use it promptly.[6]
Low reactivity of the pyrazole substrate.Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.[5]
Incomplete Wittig reaction Incomplete ylide formation.Ensure the use of a strong, fresh base and anhydrous conditions.
Steric hindrance.This is less likely for an aldehyde but consider a more reactive phosphonate for a Horner-Wadsworth-Emmons variation if issues persist.
Formation of byproducts during chlorination Over-chlorination or side reactions with the pyrazole ring.Maintain a low reaction temperature (0 °C) and add the thionyl chloride slowly. The use of pyridine can sometimes mitigate side reactions.
Decomposition of the product.Work up the reaction promptly after completion as indicated by TLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. By leveraging a series of well-established and high-yielding reactions, this guide offers a reliable pathway for obtaining this valuable synthetic intermediate. The provided step-by-step instructions, coupled with troubleshooting advice, should enable researchers to successfully synthesize the target compound for further applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fouad, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4231. [Link]

  • Kumar, V., & Kumar, A. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-26.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6534. [Link]

  • Beilstein Journals. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 18, 568-580.
  • Suarez-Castillo, O. R., et al. (2019).
  • Lin, Y. S., et al. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters, 15(24), 6258-6261.
  • Zora, M. (2015). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. Middle East Technical University.
  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10816-10825.
  • MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 3841.
  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2019). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 21(21), 5854-5859.
  • MDPI. (2022).
  • ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[2][7] Addition and Oxidative Coupling Reactions. ACS Omega, 7(5), 4495-4503.

  • Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(part vi), 1-14.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1104-1135.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubMed. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544-1547.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • JETIR. (2024).
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26734-26757.
  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole as a Chemical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole as a versatile chemical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole as a versatile chemical intermediate. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The title compound, featuring a reactive 2-chloroethyl group at the C4 position, serves as a valuable building block for introducing diverse functionalities and constructing complex molecular architectures. This guide details a plausible synthetic route, key applications in nucleophilic substitution and elimination reactions, and detailed, field-proven protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents with activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profile of these molecules. The intermediate, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, offers a reactive handle at the C4 position, allowing for the strategic introduction of various side chains through nucleophilic substitution or the formation of a vinylpyrazole moiety via elimination, which can then undergo further transformations.

Synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

A common and effective method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[4][5][6][7][8] This formylated pyrazole can then be converted to the desired 4-(2-chloroethyl) derivative. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: C4-Formylation cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination A Isovalerylacetone C 3-Isobutyl-1H-pyrazole A->C Cyclocondensation B Hydrazine hydrate B->C D 3-Isobutyl-1H-pyrazole F 3-Isobutyl-1H-pyrazole-4-carbaldehyde D->F Formylation E POCl3, DMF (Vilsmeier-Haack reagent) E->F G 3-Isobutyl-1H-pyrazole-4-carbaldehyde I 2-(3-Isobutyl-1H-pyrazol-4-yl)ethanol G->I Reduction H NaBH4, Methanol H->I J 2-(3-Isobutyl-1H-pyrazol-4-yl)ethanol L 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole J->L Chlorination K SOCl2, DCM K->L

Diagram 1: Proposed synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Isobutyl-1H-pyrazole This step involves a classical Knorr pyrazole synthesis.[9]

  • To a stirred solution of isovalerylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-isobutyl-1H-pyrazole.

Step 2: Synthesis of 3-Isobutyl-1H-pyrazole-4-carbaldehyde This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C4 position of the pyrazole.[4][6]

  • In a fume hood, cool a flask containing anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-isobutyl-1H-pyrazole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-isobutyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of 2-(3-Isobutyl-1H-pyrazol-4-yl)ethanol

  • Dissolve 3-isobutyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the desired alcohol, which can often be used in the next step without further purification.

Step 4: Synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

  • Dissolve 2-(3-isobutyl-1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Key Reactions and Protocols

The 2-chloroethyl group is a versatile electrophilic handle for the introduction of various nucleophiles.

Nucleophilic Substitution Reactions

G cluster_0 Nucleophilic Substitution A 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole D 4-(2-Nucleophile-ethyl)-3-isobutyl-1H-pyrazole A->D B Nucleophile (Nu-H) (e.g., R₂NH, RSH, ROH) B->D C Base C->D

Diagram 2: General workflow for nucleophilic substitution.

Protocol 3.1.1: Reaction with Amine Nucleophiles This protocol describes the synthesis of 4-(2-aminoethyl)-3-isobutyl-1H-pyrazole derivatives.

  • To a solution of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.2-2.0 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[10]

Table 1: Representative Conditions for Amination

Amine NucleophileBaseSolventTemperature (°C)
MorpholineK₂CO₃DMF80
PiperidineEt₃NAcetonitrile70
AnilineK₂CO₃DMSO100

Protocol 3.1.2: Reaction with Thiol Nucleophiles This protocol allows for the synthesis of thioether derivatives.

  • In an inert atmosphere, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C to generate the thiolate.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[10][11]

Protocol 3.1.3: Reaction with Alkoxide Nucleophiles This protocol is for the synthesis of ether derivatives.

  • Prepare the alkoxide solution by adding sodium metal or sodium hydride (1.2 eq) to the corresponding anhydrous alcohol (e.g., methanol, ethanol) under an inert atmosphere.

  • To this freshly prepared alkoxide solution, add 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and carefully add water to quench the excess sodium/sodium hydride.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.[10]

Elimination Reaction to Form Vinylpyrazole

The 2-chloroethyl group can undergo elimination to form a valuable vinylpyrazole intermediate, which can participate in various addition and polymerization reactions.[12]

G cluster_0 Elimination Reaction A 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole C 4-Vinyl-3-isobutyl-1H-pyrazole A->C B Strong Base (e.g., KOtBu) B->C

Diagram 3: Elimination reaction to form vinylpyrazole.

Protocol 3.2.1: Dehydrochlorination

  • Dissolve 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting vinylpyrazole by column chromatography.

Safety and Handling

4.1. Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] All manipulations should be performed in a well-ventilated fume hood.[15][16]

4.2. Chemical Hazards

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole: While specific toxicity data is not available, it should be handled with care as alkyl chlorides can be irritants and potentially harmful.

  • 2-Chloroethylamine hydrochloride: This related compound is harmful if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects.[1][3][13][17]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Causes severe skin burns and eye damage.[14][15][16][18][19] Must be handled with extreme caution in a fume hood.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas.

  • Phosphorus Oxychloride (POCl₃): Toxic and corrosive. Reacts with water.

4.3. Waste Disposal Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container. Quench reactive reagents like thionyl chloride and sodium hydride carefully before disposal.[14]

Conclusion

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly valuable intermediate for the synthesis of a wide range of functionalized pyrazole derivatives. The protocols outlined in this guide provide a solid foundation for its use in nucleophilic substitution and elimination reactions, enabling the construction of novel molecules for drug discovery and other applications. Adherence to strict safety protocols is paramount when handling the reagents and intermediates involved in these synthetic transformations.

References

  • 2-Chloroethylamine Hydrochloride - Material Safety D
  • 2-Chloroethylamine hydrochloride 103630 - Safety D
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Thionyl chloride - Safety D
  • SAFETY D
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Bis(2-chloroethyl)
  • SOP 0079 - Thionyl Chloride - Standard Oper
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. (n.d.). NJ.gov.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (2014, April).
  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (n.d.). JOCPR.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • (PDF) ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives. (2015, August 13).
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. (n.d.). Benchchem.
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. (n.d.). Benchchem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (n.d.). Connect Journals.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Method

Application Note: Strategic Derivatization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly versatile, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly versatile, bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors, agrochemicals, and novel pharmacophores. The structural architecture of this molecule presents two orthogonal sites for derivatization: the nucleophilic pyrazole nitrogen (N1/N2) and the electrophilic C4-alkyl chloride.

This application note provides a comprehensive, field-proven guide to selectively functionalizing this scaffold. It details the mechanistic causality behind regioselective N-alkylation and the catalytic enhancement of the C4-side chain via Finkelstein-assisted nucleophilic substitution.

Mechanistic Insight: The Dual-Reactivity Paradigm

The Pyrazole Core: Overcoming Regioselectivity Challenges

Pyrazoles possess two adjacent nitrogen atoms, making regiocontrol a primary challenge during N-alkylation[1]. In the free base form, the tautomeric equilibrium of the scaffold allows for alkylation at either N1 or N2. However, the presence of the 3-isobutyl group exerts significant steric hindrance over the adjacent N2 position[2].

To achieve high N1-regioselectivity, the choice of base and solvent is critical. Utilizing a base with a large counterion (e.g., Cesium Carbonate, Cs2​CO3​ ) in a polar aprotic solvent like DMF thermodynamically and kinetically favors the N1-alkylated isomer[3]. The bulky cesium cation coordinates loosely with the pyrazolate anion, maximizing the steric repulsion between the incoming electrophile and the 3-isobutyl moiety, thereby driving substitution to the less hindered N1 position[2].

The C4-Side Chain: Finkelstein-Assisted SN2 Displacement

The 2-chloroethyl group at the C4 position is a primary alkyl halide, making it a prime candidate for bimolecular nucleophilic substitution (SN2)[4]. However, the chloride ion is a relatively poor leaving group. Forcing the reaction with harsh heating often leads to degradation or unwanted elimination (E2) side reactions, yielding a vinyl pyrazole byproduct[5].

To circumvent this, our protocol employs a Finkelstein reaction [6]. By adding catalytic or stoichiometric Sodium Iodide (NaI), the alkyl chloride is converted in situ to a highly reactive alkyl iodide[5]. The iodide is a superior leaving group, significantly lowering the activation energy for subsequent attack by nucleophiles such as secondary amines, thiols, or azides, ensuring rapid and clean conversion[6].

Visualization of Derivatization Pathways

G Start 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Bifunctional Scaffold) Path1 Pathway A: N-Alkylation (Regioselective) Start->Path1 Path2 Pathway B: C4-Side Chain SN2 (Finkelstein-Assisted) Start->Path2 Cond1 Base (Cs2CO3) Electrophile (R-X) Solvent: DMF Path1->Cond1 Cond2 NaI (Catalyst) Nucleophile (Nu-) Solvent: MeCN Path2->Cond2 Prod1 1-Alkyl-4-(2-chloroethyl)- 3-isobutylpyrazole (Major N1 Isomer) Cond1->Prod1 Prod2 4-(2-Nu-ethyl)- 3-isobutyl-1H-pyrazole (C4-Functionalized) Cond2->Prod2

Divergent derivatization pathways for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation

This protocol is designed to maximize N1-substitution while preserving the integrity of the C4-chloroethyl group.

Reagents:

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide or SEM-Cl) (1.1 equiv)[7]

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Anion Generation: Dissolve the pyrazole scaffold in anhydrous DMF under an inert atmosphere (Nitrogen or Argon). Add Cs2​CO3​ in one portion. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation to the pyrazolate anion before the electrophile is introduced, preventing competing reaction kinetics[1].

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction by pouring it into ice-cold water (5x the reaction volume). Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

  • Self-Validation (QC): Perform 2D NOESY NMR on the purified product. A strong spatial correlation (NOE cross-peak) between the new N-alkyl protons and the pyrazole C5-proton confirms successful N1-regioselectivity. If N2-alkylation occurred, the NOE would be observed with the 3-isobutyl protons instead[8].

Protocol 2: Finkelstein-Assisted SN2 Displacement of the C4-Chloride

This protocol functionalizes the C4-side chain while leaving the pyrazole N-H intact (or it can be applied post-N-alkylation).

Reagents:

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 equiv)

  • Nucleophile (e.g., Secondary Amine or Sodium Azide) (1.5 equiv)

  • Sodium Iodide (NaI, anhydrous) (0.5 equiv - catalytic)[5]

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Finkelstein Activation: Dissolve the pyrazole scaffold in anhydrous MeCN. Add anhydrous NaI. Heat the mixture to 60 °C for 1 hour. Causality: This step initiates the halogen exchange, converting a portion of the sluggish alkyl chloride into the highly reactive alkyl iodide intermediate[5].

  • Nucleophilic Attack: Cool slightly and add K2​CO3​ followed by the nucleophile.

  • Reflux: Heat the reaction to 80 °C (reflux) and stir for 6–8 hours. The continuous precipitation of NaCl drives the equilibrium forward.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts ( K2​CO3​ , NaCl), and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH for amines).

  • Self-Validation (QC): Analyze via High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) confirms the complete displacement of the chloride leaving group.

Data Presentation: Summary of Reaction Outcomes

The following table summarizes the quantitative expectations and mechanistic drivers for the derivatization workflows described above:

Reaction PathwayReagents & ConditionsPrimary TransformationExpected YieldKey Mechanistic Driver
Pathway A: N-Alkylation R-Br, Cs2​CO3​ , DMF, 25 °CN-H N-Alkyl (N1 favored)75–85%Steric hindrance from the 3-isobutyl group directs the electrophile to the N1 position.
Pathway B: Amination 2° Amine, NaI, K2​CO3​ , MeCN, 80 °CC-Cl C-NR 2​ 80–90%In situ Finkelstein conversion of Cl to I significantly lowers the SN2 activation energy.
Pathway B: Azidation NaN3​ , NaI, DMF, 60 °CC-Cl C-N 3​ 85–95%Iodide catalysis accelerates substitution, preventing heat-induced elimination side-reactions.

References

  • Google Patents. "Synthesis method of apixaban (CN114349749B).
  • Royal Society of Chemistry. "β-Configured clickable [18F]FDGs as novel 18F-fluoroglycosylation tools for PET." RSC Advances.[Link]

  • National Institutes of Health. "Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors." PMC.[Link]

Sources

Application

Application Notes and Protocols for the Biological Screening of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Introduction These application notes provide a detailed, phased screening protocol for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of 4-(2-chloroethyl)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes provide a detailed, phased screening protocol for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. The proposed workflow is designed to first assess its general cytotoxicity against cancer cell lines, followed by mechanistic studies to probe its effects on apoptosis and the cell cycle. Furthermore, considering the well-documented activities of pyrazole derivatives, preliminary screening for anti-inflammatory and kinase inhibitory potential is recommended.[4][5] Finally, early in vitro ADME/Tox profiling is incorporated to provide crucial data on the compound's drug-like properties.[6]

Phase 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole across a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative activity and helps in selecting sensitive cell lines for further mechanistic studies. A colorimetric cell viability assay, such as the MTT or XTT assay, is a robust and high-throughput method for this purpose.[7][8]

Experimental Workflow: Primary Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole in DMSO treat_cells Treat cells with serial dilutions of the compound for 48-72 hours prep_compound->treat_cells prep_cells Culture and harvest a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) seed_cells Seed cells into 96-well plates and allow to adhere overnight prep_cells->seed_cells seed_cells->treat_cells add_reagent Add MTT or XTT reagent to each well and incubate treat_cells->add_reagent measure_abs Solubilize formazan (for MTT) and measure absorbance add_reagent->measure_abs calc_viability Calculate percent cell viability relative to vehicle control measure_abs->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve det_ic50 Determine IC50 values plot_curve->det_ic50

Caption: Workflow for primary cytotoxicity screening.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability.[9][10]

Materials:

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value

Phase 2: Mechanistic Studies

If 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole demonstrates significant cytotoxicity in the primary screen, the next phase is to investigate the underlying mechanism of cell death. This involves assessing its ability to induce apoptosis and its impact on cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[11] Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell surface. Assays such as the Caspase-Glo® 3/7 assay and Annexin V staining can be used to detect these events.[11][12]

Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the principle of measuring caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[11]

Materials:

  • Sensitive cell line identified from the primary screen

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours, as determined in the primary screen. Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the luminescence signal of the treated cells to that of the vehicle control to determine the fold-change in caspase activity.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[13] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for preparing and analyzing cells for cell cycle distribution.[16][17]

Materials:

  • Sensitive cell line

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway Visualization

cluster_pathway Potential Anticancer Mechanisms of Pyrazole Derivatives cluster_kinase Kinase Inhibition cluster_cellular Cellular Effects Compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole CDK2 CDK2 Compound->CDK2 Inhibits PI3K PI3K Compound->PI3K Inhibits EGFR EGFR Compound->EGFR Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits CellCycle Cell Cycle Arrest CDK2->CellCycle Regulates Proliferation Inhibition of Proliferation PI3K->Proliferation Promotes EGFR->Proliferation Promotes VEGFR2->Proliferation Promotes CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: Potential anticancer signaling pathways for pyrazole derivatives.

Phase 3: Secondary Screening and Early ADME/Tox

Anti-inflammatory Screening

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Recommended Assay:

  • COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to determine the compound's inhibitory activity and selectivity towards COX-1 and COX-2.

Kinase Inhibition Profiling

Given that many pyrazole derivatives are kinase inhibitors, profiling the compound against a panel of cancer-related kinases is a logical next step.[1][3]

Recommended Assay:

  • Kinase Panel Screening: Services from specialized vendors can provide data on the compound's inhibitory activity against a broad range of kinases, helping to identify its primary molecular targets.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is critical for the progression of a compound in the drug discovery pipeline.[6][20]

Recommended Assays:

  • Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its metabolic clearance.[19]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.[19]

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the compound's inhibitory effect on major cytochrome P450 enzymes.[19]

  • Hepatotoxicity: An initial assessment of potential liver toxicity can be performed using a relevant cell line (e.g., HepG2).

Data Presentation for ADME/Tox:

AssayResult
Metabolic Stability (t½, min)Experimental Value
Plasma Protein Binding (%)Experimental Value
CYP3A4 Inhibition (IC₅₀, µM)Experimental Value
Hepatotoxicity (CC₅₀, µM)Experimental Value

Conclusion

This structured, multi-phase screening approach provides a comprehensive framework for the initial biological evaluation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. By systematically assessing its cytotoxicity, mechanism of action, and potential for anti-inflammatory and kinase inhibitory activities, alongside early ADME/Tox profiling, researchers can efficiently gather the critical data needed to determine the therapeutic potential of this novel compound and guide future drug development efforts.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Center for Biotechnology Information. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Flow Cytometry Protocols. Bio-Rad. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. Royal Society of Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • In Vitro ADME-Tox Services. Symeres. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note &amp; Protocols: In Vitro Characterization of PYZ-423, a Novel Pyrazole-Based MEK1/2 Inhibitor

An in-depth technical guide by a Senior Application Scientist. Introduction: The Scientific Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, frequently targeting protein kinases due to the scaffold's ability to form key hydrogen bond interactions within ATP-binding pockets. This application note describes a comprehensive in vitro strategy to characterize a novel pyrazole derivative, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (PYZ-423) .

Based on in silico modeling and preliminary library screening (hypothetical), PYZ-423 has been identified as a potential inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). MEK1/2 are dual-specificity protein kinases that serve as a central node in the Ras/Raf/MEK/ERK (MAPK) signaling pathway. This pathway is a critical transducer of extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. Hyperactivation of the MAPK pathway is a hallmark of many human cancers, making MEK1/2 highly attractive targets for therapeutic intervention.

This guide provides a three-tiered in vitro approach to:

  • Biochemical Validation: Directly quantify the inhibitory activity of PYZ-423 against isolated MEK1/2 enzymes.

  • Cellular Potency Assessment: Determine the compound's efficacy in a biologically relevant context by measuring its impact on cancer cell proliferation.

  • Mechanism of Action Confirmation: Verify that the compound's cellular effects are mediated through the intended mechanism—the inhibition of ERK1/2 phosphorylation.

This structured workflow ensures a rigorous and logical progression from direct target engagement to cellular mechanism, providing the robust data package required for early-stage drug development decisions.

Tier 1: Biochemical Assay for Direct MEK1 Kinase Inhibition

Principle: To quantify the direct inhibitory effect of PYZ-423 on enzyme activity, we employ a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound. The binding of the tracer to a europium-labeled antibody produces a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A successful inhibitor, like PYZ-423, will compete with the tracer for the ATP pocket, leading to a decrease in the TR-FRET signal. This method is highly sensitive, non-radioactive, and provides a direct measure of target engagement.

Diagram: Kinase Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition PYZ_prep PYZ-423 Serial Dilution Dispense Dispense Reagents & PYZ-423 into 384-well plate PYZ_prep->Dispense Reagent_prep Prepare Kinase, Tracer, and Antibody Reagents Reagent_prep->Dispense Incubate Incubate at Room Temp (60 minutes, protected from light) Dispense->Incubate Read Read TR-FRET Signal on Plate Reader Incubate->Read Analyze Calculate Emission Ratio and % Inhibition Read->Analyze IC50 Generate Dose-Response Curve & Determine IC50 Analyze->IC50

Caption: Workflow for the TR-FRET based biochemical kinase inhibition assay.

Protocol 2.1: MEK1 Kinase Inhibition Assay (TR-FRET)

Materials:

  • Recombinant human MEK1 kinase (active)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • TR-FRET Dilution Buffer

  • PYZ-423 compound

  • DMSO (Anhydrous)

  • 384-well, low-volume, black assay plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of PYZ-423 in 100% DMSO.

    • Create a 12-point, 3-fold serial dilution series in DMSO, starting from 1 mM. This will be your 100X compound plate.

    • Prepare a DMSO-only control (vehicle control).

  • Assay Reagent Preparation:

    • Prepare the 2X MEK1/Eu-Antibody solution in TR-FRET Dilution Buffer.

    • Prepare the 2X Tracer solution in TR-FRET Dilution Buffer.

    • Expert Insight: The final concentrations of kinase and tracer should be pre-determined based on supplier recommendations or an initial titration experiment to find the EC80 concentration of the tracer. This ensures the assay window is optimal.

  • Assay Execution (10 µL final volume):

    • Add 1 µL of the appropriate control or PYZ-423 dilution from your 100X plate to the assay wells.

    • Add 5 µL of the 2X MEK1/Eu-Antibody solution to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells.

    • Trustworthiness: Include "no kinase" controls (to determine background) and "no tracer" controls. The vehicle control (DMSO) represents 0% inhibition, while a known potent MEK inhibitor (e.g., Trametinib) should be used as a positive control for 100% inhibition.

  • Incubation and Data Acquisition:

    • Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 620 nm) for each well.

    • Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the log concentration of PYZ-423.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Biochemical Assay Data Presentation
CompoundTargetAssay TypeIC50 (nM)Hill Slope
PYZ-423 MEK1TR-FRET Binding15.21.1
Trametinib (Control)MEK1TR-FRET Binding0.91.0

Tier 2: Cell-Based Assay for Antiproliferative Activity

Principle: After confirming direct target engagement, the next logical step is to assess the compound's effect in a cellular context. A cell viability assay measures the overall health of a cell population following compound treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is directly proportional to the degree of cytotoxicity or cytostasis induced by the compound. We will use the A375 human melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MAPK pathway and high sensitivity to MEK inhibitors.

Protocol 3.1: A375 Cell Proliferation Assay (CellTiter-Glo®)

Materials:

  • A375 cell line (ATCC® CRL-1619™)

  • DMEM high-glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PYZ-423 compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well, solid white, clear-bottom cell culture plates

  • Luminometer-enabled plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed 3,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

    • Expert Insight: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. The chosen density should allow for logarithmic growth over the 72-hour treatment period.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of PYZ-423 in culture medium, starting from a top concentration of 10 µM (final). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective PYZ-423 concentrations or vehicle control.

    • Trustworthiness: Include "cells + vehicle" (0% inhibition) and "medium only" (background) controls.

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all other readings.

    • Normalize the data, setting the vehicle control as 100% viability.

    • Plot percent viability versus the log concentration of PYZ-423 and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Target Engagement & Mechanism of Action (Western Blot)

Principle: To confirm that the observed antiproliferative effects are due to the inhibition of the intended target, we will measure the phosphorylation status of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2. A potent and specific MEK inhibitor should decrease p-ERK levels without affecting total ERK levels. Western blotting provides a semi-quantitative method to visualize this specific molecular event.

Diagram: MAPK Signaling & PYZ-423 Inhibition

G cluster_0 MAPK Pathway cluster_1 Inhibition RAS RAS-GTP RAF RAF RAS->RAF + MEK MEK1/2 RAF->MEK + ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., c-Myc, ELK1) pERK->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation PYZ PYZ-423 PYZ->MEK

Caption: PYZ-423 inhibits MEK1/2, blocking ERK1/2 phosphorylation and cell proliferation.

Protocol 4.1: Western Blot for p-ERK and Total ERK

Materials:

  • A375 cells

  • 6-well cell culture plates

  • PYZ-423 compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of PYZ-423 (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

    • Expert Insight: A short treatment time (1-4 hours) is optimal for observing changes in phosphorylation events, which are often rapid and transient.

    • Wash cells with ice-cold PBS and lyse directly in the well with 150 µL of ice-cold RIPA buffer.

    • Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay. This is critical for equal loading.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Trustworthiness: After imaging, strip the membrane and re-probe with an antibody for total ERK to confirm that the decrease in p-ERK is not due to a general loss of the protein. Finally, probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading across all lanes.

Table 2: Example Western Blot Densitometry Data
PYZ-423 (nM)p-ERK / Total ERK (Normalized Ratio)
0 (Vehicle)1.00
100.78
500.31
2000.09
1000<0.01

Conclusion & Next Steps

This three-tiered in vitro testing cascade provides a robust framework for the initial characterization of PYZ-423. The data generated will definitively establish its biochemical potency (IC50), cellular efficacy (GI50), and on-target mechanism of action. Positive results—demonstrating potent biochemical inhibition that translates into on-target cellular activity at similar concentrations—would provide strong validation for PYZ-423 as a promising MEK1/2 inhibitor and justify progression into more complex studies, such as kinase selectivity profiling, ADME/Tox assessments, and in vivo efficacy models.

References

  • Title: MAPK signaling in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: The RAS/RAF/MEK/ERK pathway and cancer therapy Source: Nature Reviews Clinical Oncology URL: [Link]

Application

Application Note: Utilizing 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole in Agrochemical Lead Generation

Scientific Rationale: The Pyrazole Scaffold in Crop Protection As agricultural pipelines increasingly demand novel modes of action to combat pest and pathogen resistance, the pyrazole ring has emerged as a "privileged" s...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Pyrazole Scaffold in Crop Protection

As agricultural pipelines increasingly demand novel modes of action to combat pest and pathogen resistance, the pyrazole ring has emerged as a "privileged" scaffold in agrochemical discovery[1]. Pyrazole derivatives have made impressive achievements in the commercialization of broad-spectrum fungicides, herbicides, and insecticides[2].

Within this chemical space, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole serves as a highly versatile synthetic building block. The strategic placement of the 3-isobutyl group imparts essential lipophilicity, which is critical for enhancing cuticular penetration in whole-plant assays and improving membrane permeability in fungal pathogens. Concurrently, the 4-(2-chloroethyl) moiety acts as a highly reactive electrophilic handle, enabling rapid molecular diversification without disrupting the aromatic stability of the core pyrazole ring.

Structural Advantages and Mechanistic Insights

The design of modern agrochemicals often relies on appending specific pharmacophores to a stable core. For example, in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, pyrazole rings are indispensable for blocking plastoquinone biosynthesis in weeds[3].

By utilizing 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, researchers can execute nucleophilic aliphatic substitutions ( SN​2 ) on the chloroethyl side chain. The primary chloride acts as an excellent leaving group for etherification or amination[4]. Linking this intermediate to substituted phenols yields lipophilic prodrugs with enhanced systemic mobility in plants. Alternatively, amination of the chloroethyl group followed by acylation can generate novel Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that disrupt the fungal mitochondrial respiratory chain[1].

Quantitative Data: Physicochemical Profiling

To justify the selection of the 3-isobutyl and 4-(2-chloroethyl) substitutions, we benchmarked its calculated physicochemical parameters and synthetic viability against other common pyrazole intermediates.

CompoundC3 SubstituentC4 SubstituentCalculated LogPRelative SN​2 Yield (%)Primary Limitation
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Isobutyl2-chloroethyl2.8588%Optimal balance of reactivity and lipophilicity
4-(2-chloroethyl)-3-methyl-1H-pyrazole Methyl2-chloroethyl1.4291%Poor cuticular penetration in whole-plant assays
4-(chloromethyl)-3-isobutyl-1H-pyrazole IsobutylChloromethyl2.5045%Prone to unwanted side reactions and instability

Synthetic Workflows and Biological Targets

G A 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Electrophilic Scaffold) B SN2 Displacement (Polar Aprotic Conditions) A->B K2CO3 / DMF C Amine Nucleophile (SDHI Fungicide Pathway) B->C Amination D Phenoxide Nucleophile (HPPD Herbicide Pathway) B->D Etherification E Complex II Inhibition (Mitochondrial Disruption) C->E Acylation F Plastoquinone Depletion (Bleaching Effect) D->F Formulation

Figure 1: Divergent synthetic workflows utilizing the pyrazole intermediate for agrochemical leads.

Experimental Protocol: SN​2 Etherification for Herbicide Discovery

This protocol details the synthesis of a lipophilic pyrazole-ether prodrug by coupling the target intermediate with a model nucleophile (2,4-dichlorophenol).

Materials Required:
  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq, 10 mmol)

  • 2,4-Dichlorophenol (1.1 eq, 11 mmol)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (1.5 eq, 15 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

  • Ethyl acetate (EtOAc) and 5% aqueous LiCl for extraction.

Step-by-Step Methodology:
  • Preparation of the Nucleophile: Suspend anhydrous K2​CO3​ in 15 mL of DMF in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Add 2,4-dichlorophenol and stir at room temperature for 30 minutes.

    • Causality Behind Base Selection: The pyrazole 1-NH proton has a pKa of ~14, whereas the phenol has a pKa of ~7.8. By selecting a mild base like K2​CO3​ , we selectively deprotonate the phenol to form the highly nucleophilic phenoxide without deprotonating the pyrazole ring, preventing unwanted N-alkylation or polymerization.

  • Electrophile Addition: Dissolve the pyrazole intermediate in 10 mL of DMF and add it dropwise to the reaction mixture over 15 minutes.

    • Causality Behind Solvent Selection: DMF is utilized as a polar aprotic solvent because it leaves the phenoxide anion poorly solvated, dramatically accelerating the SN​2 displacement of the primary chloride. Dropwise addition maintains a low concentration of the electrophile, minimizing intermolecular side reactions.

  • Reaction Progression & Validation: Heat the mixture to 60°C and monitor via LC-MS.

    • Self-Validating System: The starting pyrazole exhibits a distinct 3:1 isotopic ratio (M / M+2) due to the naturally occurring 35Cl and 37Cl isotopes. The reaction is unambiguously confirmed as complete when this isotopic signature entirely disappears, replaced by the exact mass shift of the etherified product.

  • Workup and Isolation: Quench the reaction with ice water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality Behind Washing Step: DMF is highly miscible with water but partitions stubbornly into EtOAc. Washing with aqueous LiCl drastically reduces DMF carryover into the organic phase compared to standard sodium chloride brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure herbicidal lead.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL:[Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides Source: CCS Publishing URL:[Link]

Sources

Method

Illuminating Biological Pathways: A Guide to Fluorescent Labeling with 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling Cellular Landscapes with Pyrazole-Based Fluorophores Fluorescent bioimaging is an indisp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Landscapes with Pyrazole-Based Fluorophores

Fluorescent bioimaging is an indispensable tool in modern biological research, offering a window into the dynamic processes of living systems.[1] Small organic fluorophores, particularly those built upon N-heteroaromatic scaffolds like pyrazole, have emerged as powerful probes due to their synthetic versatility, robust photophysical properties, and biocompatibility.[1][2][3] Pyrazole derivatives, in particular, offer a tunable platform for the development of novel fluorescent probes for a wide range of bioimaging applications.[1][4][5]

This guide provides detailed application notes and protocols for the use of a novel class of fluorescent labeling reagents: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole derivatives. These reagents are designed for the covalent labeling of biomolecules, enabling researchers to track their localization, interactions, and dynamics within the complex cellular environment. The key to their utility lies in the reactive 2-chloroethyl group, which acts as a targeted electrophile for nucleophilic residues in proteins, primarily cysteine and, to a lesser extent, histidine and lysine.

The Chemistry of Covalent Labeling: Mechanism of Action

The labeling strategy with 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole derivatives hinges on a classic S_N2 (bimolecular nucleophilic substitution) reaction. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the terminal carbon in the 2-chloroethyl group, making it susceptible to attack by strong biological nucleophiles.

SN2 Labeling Mechanism reagent 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Derivative Pyrazole-Fluorophore -CH₂-CH₂-Cl transition_state Transition State reagent:f2->transition_state Electrophilic Attack reagent:e->transition_state:w protein Protein Nucleophilic Residue (e.g., Cys-SH) protein:f1->transition_state Nucleophilic Attack protein:e->transition_state:w product Covalently Labeled Protein Pyrazole-Fluorophore-S-Protein transition_state->product Covalent Bond Formation transition_state:e->product:w

Caption: S_N2 reaction mechanism for covalent labeling.

The primary targets for this alkylation reaction on proteins are the side chains of specific amino acids:

  • Cysteine (Thiol group, -SH): The thiolate anion (R-S⁻), present at physiological pH, is a potent nucleophile and reacts readily with the chloroethyl group to form a stable thioether bond.

  • Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring can act as nucleophiles.

  • Lysine (ε-amino group, -NH₂): The primary amine of the lysine side chain is also nucleophilic, particularly at slightly alkaline pH.

By carefully controlling reaction conditions, particularly pH, a degree of selectivity for cysteine residues can be achieved.

Part 1: Synthesis of a Fluorescent 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Derivative

For the purposes of this guide, we will assume the availability of a pyrazole derivative linked to a common fluorophore, for instance, a coumarin or fluorescein derivative, and focus on its application in labeling.

Part 2: Protocols for Fluorescent Labeling

Protocol 2.1: Labeling of Purified Proteins

This protocol provides a general framework for the covalent labeling of a purified protein with a 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole fluorescent derivative. Optimization of reagent concentrations, incubation times, and temperature is crucial for achieving the desired degree of labeling (DOL) while maintaining protein function.

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.2-8.0)

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole fluorescent dye (stock solution in anhydrous DMSO or DMF)

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer or fluorometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any primary amine or thiol-containing additives from the purification process. If necessary, dialyze the protein against the Reaction Buffer.

    • Determine the protein concentration accurately using a standard method (e.g., Bradford or BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified protein to the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a fresh dilution of the pyrazole fluorescent dye stock solution in Reaction Buffer. The final concentration of the dye will need to be optimized, but a starting point is a 10- to 20-fold molar excess of dye over the protein.

  • Labeling Reaction:

    • Add the diluted fluorescent dye to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Reagent to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[9]

    • Collect the fractions containing the labeled protein, which can often be identified by its color and by monitoring the absorbance at the dye's maximum absorbance wavelength.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max) and using the Beer-Lambert law.

    • Protein Integrity and Activity: Confirm the integrity of the labeled protein using SDS-PAGE and assess its biological activity using a relevant functional assay.

    • Mass Spectrometry: For detailed characterization, the mass of the labeled protein can be determined by mass spectrometry to confirm covalent modification.[10][11]

Table 1: Troubleshooting Protein Labeling

Problem Potential Cause Solution
Low Degree of Labeling Insufficient dye concentration or reaction time.Increase the molar excess of the dye and/or extend the incubation time.
Inactive dye (hydrolyzed).Use a fresh stock solution of the dye.
pH of the reaction buffer is too low.Ensure the reaction buffer pH is between 7.2 and 8.0.
Protein Precipitation High degree of labeling leading to aggregation.Decrease the molar excess of the dye or shorten the reaction time.
Protein is unstable under the labeling conditions.Perform the reaction at a lower temperature (4°C).
Loss of Protein Activity Labeling of critical residues in the active site.Reduce the degree of labeling. Consider site-directed mutagenesis to remove reactive residues near the active site if possible.
Protocol 2.2: Labeling of Live Cells

This protocol describes a general method for labeling cellular proteins in living cells. The cell permeability of the specific fluorescent pyrazole derivative will influence the labeling pattern (surface vs. intracellular).

Materials:

  • Adherent or suspension cells cultured in appropriate medium

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole fluorescent dye (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

  • Labeling Solution Preparation:

    • Prepare a working solution of the fluorescent pyrazole dye in pre-warmed cell culture medium. The optimal concentration needs to be determined experimentally, but a starting range of 1-10 µM is recommended.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS or culture medium to remove the unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore used.

Cell Labeling Workflow start Start: Seed Cells prep_labeling Prepare Labeling Solution start->prep_labeling label_cells Incubate Cells with Dye prep_labeling->label_cells wash Wash to Remove Unbound Dye label_cells->wash image Fluorescence Microscopy wash->image

Caption: A simplified workflow for labeling live cells.

Part 3: Data and Expected Results

The photophysical properties of the fluorescently labeled pyrazole will depend on the specific fluorophore attached. For a hypothetical coumarin-pyrazole derivative, one might expect the following characteristics:

Table 2: Representative Photophysical Properties

Property Value
Excitation Maximum (λ_ex) ~400-450 nm
Emission Maximum (λ_em) ~450-500 nm
Quantum Yield (Φ) 0.4 - 0.8
Molar Extinction Coefficient (ε) 20,000 - 40,000 M⁻¹cm⁻¹

Note: These are representative values and will vary depending on the specific fluorophore and its conjugation to the pyrazole moiety.[12][13]

Upon successful labeling, fluorescence microscopy of cells should reveal a specific staining pattern. For a cell-permeable probe, this could include labeling of cytosolic proteins or specific organelles. For a cell-impermeable probe, fluorescence would be restricted to the cell surface.

Part 4: Applications in Research and Drug Development

The ability to covalently label proteins with fluorescent pyrazole derivatives opens up a multitude of applications:

  • Protein Tracking and Localization: Follow the movement and localization of a protein of interest within living cells in real-time.

  • Pulse-Chase Experiments: By using a "pulse" of the fluorescent probe followed by a "chase" with a non-fluorescent blocking agent, the dynamics of protein synthesis, trafficking, and degradation can be studied.

  • High-Content Screening: In drug discovery, these probes can be used in automated microscopy platforms to screen for compounds that alter the localization or expression levels of a target protein.

  • In-Gel Fluorescence: Labeled proteins can be visualized directly in SDS-PAGE gels, providing a sensitive method for detecting specific proteins in complex mixtures.

Conclusion

Fluorescent labeling with 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole derivatives provides a powerful and versatile tool for the modern life scientist. The covalent nature of the labeling ensures a stable and robust signal, enabling a wide range of imaging and biochemical applications. By understanding the underlying chemistry and carefully optimizing the labeling protocols, researchers can effectively illuminate the intricate workings of the cell and accelerate the pace of biological discovery and drug development.

References

  • Müller, T. J. J., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(15), 6547–6561. Available from: [Link]

  • Kowalska, D., et al. (2021). Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. Molecules, 26(11), 3328. Available from: [Link]

  • Stephan, O., et al. (2011). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 751, 19-38. Available from: [Link]

  • Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Kiselar, J. G., & Downard, K. M. (1999). MALDI mass spectrometry of dye-peptide and dye-protein complexes. Journal of the American Society for Mass Spectrometry, 10(11), 1109–1116. Available from: [Link]

  • Xie, Q., et al. (2015). Purification of Recombinant Proteins with a Multifunctional GFP Tag. Methods in Molecular Biology, 1261, 63–74. Available from: [Link]

  • Çetinkaya, A., et al. (2018). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Journal of Fluorescence, 28(2), 557–569. Available from: [Link]

  • Nagalakshmi, R., et al. (2019). Photophysical and electrochemical studies of highly fluorescent pyrazole and imidazole containing heterocycles. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943. Available from: [Link]

  • Lapsley, K. G., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(19), 8017–8024. Available from: [Link]

  • Melo-Hernández, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-23. Available from: [Link]

  • Awad, M. K., et al. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. ACS Omega, 6(48), 32537–32545. Available from: [Link]

  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. Dyes and Pigments, 177, 108285. Available from: [Link]

  • Melo-Hernández, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-23. Available from: [Link]

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link]

  • Cummins, T. D., et al. (2015). Characterization of protein complexes using chemical cross-linking coupled electrospray mass spectrometry. bioRxiv. Available from: [Link]

  • Han, Y., et al. (2022). Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry, 86(11), 1594–1599. Available from: [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Available from: [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal, 30(3), 123–140. Available from: [Link]

  • Klünemann, M., et al. (2024). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 20, 1149–1165. Available from: [Link]

  • Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. Available from: [Link]

  • Tebo, A. G., & Gautier, A. (2017). Fluorogenic Labeling Strategies for Biological Imaging. Molecules, 22(7), 1143. Available from: [Link]

  • Singh, P., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2460–2472. Available from: [Link]

  • Lermyte, F., et al. (2021). Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry. Chemical Reviews, 121(17), 10506–10542. Available from: [Link]

  • Organic Syntheses. (n.d.). 5-Benzo[2][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Available from: [Link]

  • Beilstein-Institut. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

Sources

Application

Application Note: Evaluation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole as a Targeted Covalent Inhibitor

Executive Summary & Structural Rationale The compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (CEIB-pyrazole) represents a highly specialized scaffold in the development of Targeted Covalent Inhibitors (TCIs). Unlike tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (CEIB-pyrazole) represents a highly specialized scaffold in the development of Targeted Covalent Inhibitors (TCIs). Unlike traditional reversible competitive inhibitors, TCIs are designed to achieve complete target silencing and prolonged pharmacodynamics by forming an irreversible chemical bond with the target enzyme[1].

CEIB-pyrazole is engineered with three distinct pharmacophoric elements:

  • 1H-Pyrazole Core: A privileged heterocyclic motif known for its robust hydrogen-bonding capabilities. In kinase targets (e.g., p38 MAPK), the pyrazole nitrogen atoms frequently act as bidentate hydrogen bond donors/acceptors within the ATP-binding hinge region[2].

  • 3-Isobutyl Group: A lipophilic anchor designed to occupy adjacent hydrophobic pockets (such as the DFG-out allosteric site), driving the initial non-covalent binding affinity ( KI​ )[2].

  • 4-(2-Chloroethyl) Warhead: A soft electrophile. While historically used in highly reactive nitrogen mustards, isolated chloroethyl groups on a rigid scaffold act as proximity-driven alkylating agents. Upon binding, the chloroethyl group is positioned near a non-catalytic nucleophile (typically a cysteine thiol), undergoing an SN​2 nucleophilic substitution to form a stable thioether linkage[3].

Mechanistic Pathway

The efficacy of CEIB-pyrazole relies on a two-step kinetic mechanism. The molecule first binds reversibly to the target enzyme to form a non-covalent complex ( E⋅I ). Once anchored, the proximity of the chloroethyl warhead to a nucleophilic cysteine residue drives the irreversible alkylation step ( kinact​ ), yielding the covalent adduct ( E−I ).

Mechanism E Target Enzyme (Cys-SH) EI Reversible Complex (E·I) E->EI k_on I CEIB-Pyrazole (Cl-Warhead) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I Thioether) EI->EI_cov k_inact (Alkylation)

Two-step kinetic mechanism of targeted covalent inhibition by CEIB-pyrazole.

Experimental Workflow

To rigorously validate CEIB-pyrazole as a TCI, a self-validating experimental pipeline must be executed. Relying solely on standard IC50​ values is fundamentally flawed for covalent inhibitors, as their potency is time-dependent. Instead, the workflow must map the kinact​/KI​ parameters and physically confirm the covalent adduct.

Workflow S1 1. Compound Preparation S2 2. Time-Dependent IC50 Profiling S1->S2 S3 3. k_inact / K_I Determination S2->S3 S4 4. Jump-Dilution (Irreversibility) S3->S4 S5 5. Intact LC-MS (Adduct Mapping) S4->S5

Standardized pipeline for validating CEIB-pyrazole as a targeted covalent inhibitor.

Detailed Validation Protocols

Protocol A: Determination of kinact​ and KI​ (Time-Dependent Kinetics)

Rationale: The true metric of a covalent inhibitor's efficiency is kinact​/KI​ . By varying the pre-incubation time of the enzyme and inhibitor before adding the substrate, we can isolate the reversible binding affinity ( KI​ ) from the maximum rate of covalent bond formation ( kinact​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Brij-35). Critical Causality: Omit strong nucleophilic reducing agents like DTT or β -mercaptoethanol, as they will prematurely react with the chloroethyl warhead, yielding false negatives.

  • Inhibitor Titration: Prepare a 10-point dose-response series of CEIB-pyrazole (e.g., 0.05 µM to 50 µM) in 100% DMSO. Keep final assay DMSO concentration ≤1% .

  • Pre-Incubation: Mix the target enzyme (e.g., 10 nM) with the inhibitor series. Incubate at 25°C for discrete time intervals: t=0,15,30,60, and 120 minutes.

  • Reaction Initiation: At each time point, initiate the enzymatic reaction by adding a saturating concentration of substrate (and ATP, if targeting a kinase).

  • Data Acquisition: Measure the initial velocity ( vi​ ) of the reaction.

  • Kinetic Analysis:

    • Plot the natural log of remaining activity vs. pre-incubation time to determine the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol B: Jump-Dilution Assay (Proof of Irreversibility)

Rationale: To prove that the time-dependent inhibition is truly irreversible (covalent) and not merely a slow-binding reversible interaction.

Step-by-Step Methodology:

  • Complex Formation: Incubate the enzyme at a high concentration (100× the final assay concentration) with CEIB-pyrazole at a concentration of 10×KI​ for 2 hours to ensure >95% target occupancy.

  • Jump-Dilution: Rapidly dilute the incubation mixture 100-fold into a large volume of assay buffer containing a saturating concentration of substrate.

  • Monitoring: Continuously monitor product formation for 3 hours.

    • Interpretation: A reversible inhibitor will slowly dissociate, yielding a concave-up progress curve as enzyme activity recovers. A true covalent inhibitor like CEIB-pyrazole will yield a linear progress curve with a near-zero slope, confirming irreversible target silencing.

Protocol C: Intact Protein LC-MS Adduct Validation

Rationale: Kinetic assays suggest covalent binding, but Intact Mass Spectrometry provides definitive physical proof. It confirms a 1:1 binding stoichiometry and rules out promiscuous, non-specific multi-alkylation.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of the target enzyme (Wild-Type and a Cys-to-Ser mutant control) with 50 µM CEIB-pyrazole for 3 hours at 25°C.

  • Quenching & Desalting: Quench the reaction with 0.5% formic acid. Desalt the protein using a C4 solid-phase extraction (SPE) ZipTip to remove buffer salts, which cause severe ion suppression in MS.

  • LC-MS Acquisition: Inject the sample onto a high-resolution ESI-Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution & Mass Shift Calculation: Deconvolute the multiply charged protein envelope using MaxEnt1 (or equivalent).

    • Calculation: The molecular weight of CEIB-pyrazole ( C9​H15​ClN2​ ) is 186.68 Da. The alkylation of a cysteine thiol releases hydrochloric acid (HCl, 36.46 Da).

    • Expected Shift: The theoretical mass shift of the covalent thioether adduct is +150.22 Da .

Quantitative Data Presentation

The following table summarizes the expected validation profile of CEIB-pyrazole against a susceptible wild-type target enzyme versus a binding-site cysteine mutant (Cys Ser).

Target Protein IC50​ (t=0 min) IC50​ (t=60 min)Reversible KI​ (µM)Covalent kinact​ ( s−1 )Efficiency kinact​/KI​ ( M−1s−1 )Intact MS Mass Shift ( Δ Da)
Enzyme X (WT) 5.20 µM0.04 µM4.50 3.2×10−3 711+150.2 (1:1 Adduct)
Enzyme X (Cys Ser) 6.10 µM5.80 µM5.50N/A (No alkylation)N/A0.0 (No Adduct)

Table 1: Summary of kinetic and mass spectrometry data. The massive leftward shift in IC50​ over time, combined with the +150.2 Da mass shift exclusively in the WT enzyme, definitively validates CEIB-pyrazole as a targeted covalent inhibitor.

Conclusion

The evaluation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole requires a departure from standard reversible screening paradigms. By employing time-dependent kinetic profiling ( kinact​/KI​ ), jump-dilution washout assays, and high-resolution intact mass spectrometry, researchers can definitively characterize the non-covalent recognition and subsequent covalent trapping mechanisms of this scaffold. The protocols provided ensure high-fidelity, artifact-free data generation, establishing a robust foundation for advancing pyrazole-based covalent warheads in drug discovery.

References

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1 AACR Journals URL:[Link][3]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets PMC - National Institutes of Health URL:[Link][1]

Sources

Method

Application Note: Bifunctional Functionalization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole via Click Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol. Executive Summary The pyrazole ring is a highly privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and prevalence in FDA-approved therapeutics[1]. 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole represents a highly versatile, bifunctional building block. The isobutyl group provides tunable lipophilicity and steric shielding, while the molecule offers two orthogonal sites for chemical functionalization: the electrophilic 2-chloroethyl group and the nucleophilic 1H-pyrazole nitrogen.

This application note details the mechanistic rationale and self-validating protocols for converting this scaffold into a "click-ready" building block, specifically focusing on its integration into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows for bioconjugation and drug discovery.

Mechanistic Rationale & Chemical Causality

To utilize 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole in click chemistry, it must first be functionalized with either an azide or a terminal alkyne [4].

The Azidation Strategy (Finkelstein-Assisted SN​2 )

Alkyl chlorides are highly stable but exhibit sluggish reactivity in standard SN​2 substitutions compared to their bromide or iodide counterparts. To achieve quantitative conversion to 4-(2-azidoethyl)-3-isobutyl-1H-pyrazole without extreme heating (which could degrade the pyrazole ring), we employ a Finkelstein-type nucleophilic catalysis . By adding a catalytic amount of Sodium Iodide (NaI), the chloride is transiently converted into an alkyl iodide. Iodide is both a superior nucleophile and a superior leaving group, significantly lowering the activation energy for the subsequent displacement by the azide anion ( N3−​ ).

CuAAC Kinetics and Ligand Selection

The CuAAC reaction relies on the in situ generation of Cu(I), typically achieved by reducing CuSO4​ with sodium ascorbate. However, free Cu(I) in aqueous environments is prone to disproportionation and generates Reactive Oxygen Species (ROS) that can oxidize sensitive biomolecules (e.g., histidine residues) [3].

To circumvent this, the inclusion of a stabilizing ligand is mandatory. While TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is standard for organic synthesis, its poor water solubility limits bioconjugation applications. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which serves a dual mechanistic purpose:

  • Kinetic Acceleration: It coordinates Cu(I) to form a highly active polynuclear catalytic complex, accelerating the cycloaddition rate by orders of magnitude [2].

  • Sacrificial Reductant: THPTA intercepts radicals and peroxides derived from the O2​ /Cu/ascorbate cycle, protecting the biological target from oxidative damage [3].

Workflow Visualization

G Start 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Azidation Azidation (NaN3, NaI) SN2 Displacement Start->Azidation Propargylation N-Propargylation N-Alkylation Start->Propargylation AzideInt 4-(2-azidoethyl)-3-isobutyl-1H-pyrazole Azidation->AzideInt AlkyneInt 1-propargyl-4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Propargylation->AlkyneInt CuAAC1 CuAAC (THPTA, Cu(I)) with Terminal Alkyne AzideInt->CuAAC1 CuAAC2 CuAAC (THPTA, Cu(I)) with Organic Azide AlkyneInt->CuAAC2 Product1 Triazole Conjugate A CuAAC1->Product1 Product2 Triazole Conjugate B CuAAC2->Product2

Divergent functionalization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole for CuAAC click chemistry.

Quantitative Data: Ligand Optimization for CuAAC

Selecting the correct ligand is the most critical variable in preventing target degradation while maintaining rapid kinetics. The table below summarizes the empirical performance of common Cu(I) ligands.

Ligand SystemWater SolubilityRelative CuAAC KineticsBiocompatibility (ROS Suppression)Recommended Application
None (Free Cu) N/AVery SlowPoor (High ROS generation)Robust small-molecule synthesis
TBTA LowModerateModerateOrganic solvents / In vitro assays
THPTA HighFastExcellentProtein bioconjugation / Live cells
BTTAA HighVery FastExcellentIn vivo labeling / Ultra-fast kinetics

Experimental Protocols

Protocol A: Synthesis of 4-(2-azidoethyl)-3-isobutyl-1H-pyrazole

This protocol converts the stable chloride into a click-ready azide.

Reagents:

  • 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq, 10 mmol)

  • Sodium Azide ( NaN3​ ) (3.0 eq, 30 mmol) (Caution: Highly toxic, handle in fume hood)

  • Sodium Iodide (NaI) (0.2 eq, 2 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Dissolve the pyrazole starting material in 20 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add NaI (catalyst) and stir for 10 minutes at room temperature to initiate the Finkelstein halogen exchange.

  • Carefully add NaN3​ in one portion.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C under an inert Argon atmosphere for 12 hours.

  • Reaction Quenching: Cool the mixture to room temperature and dilute with 100 mL of distilled water to precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Step: Analyze the crude product via FT-IR spectroscopy. The success of the reaction is definitively confirmed by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm−1 (characteristic of the −N3​ group), which is completely absent in the starting material.

Protocol B: CuAAC Bioconjugation (Model Reaction)

This protocol conjugates the synthesized azide to a model terminal alkyne (e.g., an alkynyl-fluorophore) under biocompatible conditions.

Reagents:

  • 4-(2-azidoethyl)-3-isobutyl-1H-pyrazole (100 µM final concentration)

  • Alkynyl-Fluorophore (e.g., Alkynyl-Fluor 488) (150 µM final concentration)

  • CuSO4​⋅5H2​O (50 µM)

  • THPTA Ligand (250 µM)

  • Sodium Ascorbate (2.5 mM)

  • PBS Buffer (pH 7.4)

Step-by-Step Methodology:

  • Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix the CuSO4​ and THPTA ligand. Incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu-THPTA complex prevents free Cu(II) from binding non-specifically to biological targets before reduction.

  • Prepare the reaction vessel containing the target Alkynyl-Fluorophore in PBS buffer.

  • Add the 4-(2-azidoethyl)-3-isobutyl-1H-pyrazole to the reaction vessel.

  • Add the pre-formed CuSO4​ /THPTA complex to the mixture.

  • Initiation: Add Sodium Ascorbate to the reaction vessel. The solution may briefly turn pale yellow, indicating the reduction of Cu(II) to the catalytically active Cu(I).

  • Incubate the reaction at room temperature for 1 hour with gentle agitation.

  • Self-Validation Step (Negative Control): A parallel reaction must be run omitting the CuSO4​ /THPTA complex. If the negative control exhibits fluorescence co-localization or conjugation during downstream LC-MS/SDS-PAGE analysis, it indicates non-specific binding or background reactivity, thereby invalidating the click chemistry results. True CuAAC will show zero product formation in the absence of copper.

References

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review International Journal of Novel Research and Development (IJNRD)1

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction RSC Publishing 2

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (NIH) / PMC 3

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journals 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. It addresses common challenges and offers p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole?

The synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole typically involves a multi-step process. A common route begins with the synthesis of the 3-isobutyl-1H-pyrazole core, followed by the introduction of the 2-chloroethyl group at the C4 position. The initial pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] Subsequent functionalization at the C4 position can be achieved through various methods, including electrophilic substitution.[3]

Q2: What are the primary challenges in this synthesis?

The main challenges include controlling regioselectivity during the pyrazole ring formation and the subsequent C4-alkylation, achieving high yields, and minimizing side-product formation.[4] For unsymmetrical pyrazoles, alkylation can result in a mixture of regioisomers that are often difficult to separate.[4][5] Low yields can arise from suboptimal reaction conditions or the formation of undesired byproducts.

Q3: How does the isobutyl group at C3 influence the reaction?

The isobutyl group at the C3 position is an electron-donating group, which can influence the reactivity of the pyrazole ring. It can also exert steric hindrance, potentially affecting the regioselectivity of the subsequent C4-alkylation step.[4]

Q4: What are the key safety precautions for this synthesis?

Many reagents used in this synthesis are hazardous. For instance, hydrazine is highly toxic and corrosive. Chloroethylating agents can be corrosive and alkylating agents are often carcinogenic.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Low Yield of 3-Isobutyl-1H-pyrazole (Intermediate)

Problem: The initial synthesis of the 3-isobutyl-1H-pyrazole intermediate results in a low yield.

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation reaction between the 1,3-dicarbonyl precursor and hydrazine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.[7]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield.

    • Solution: Experiment with different solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective.[4][7] Ensure the reaction temperature is optimal for the specific reagents used.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.

    • Solution: Adjust the stoichiometry of the reactants. Ensure the hydrazine is added slowly to the reaction mixture to control the exotherm and minimize side reactions.

Poor Regioselectivity in C4-Chloroethylation

Problem: The introduction of the chloroethyl group at the C4 position results in a mixture of isomers, including N-alkylated products.

Possible Causes & Solutions:

  • Reaction Conditions Favoring N-Alkylation: The reaction conditions may favor the alkylation of the nitrogen atoms in the pyrazole ring over the C4 position. Pyrazole N-alkylation is a common competing reaction.[3][8]

    • Solution: The choice of the chloroethylating agent and catalyst is critical. Friedel-Crafts type reactions are typically used for C-alkylation of aromatic rings. Consider using a Lewis acid catalyst to promote electrophilic substitution at the C4 position.

  • Steric Hindrance: The isobutyl group at C3 might sterically hinder the approach of the electrophile to the C4 position, although this is less likely to be the primary cause of poor C4 selectivity over N-alkylation.

    • Solution: While less direct, modifying the chloroethylating agent to a bulkier one could potentially disfavor N-alkylation at the more sterically hindered N1 position, though this is a more complex optimization.

Formation of Dimerization or Polymerization Products

Problem: Significant formation of dimeric or polymeric byproducts is observed.

Possible Causes & Solutions:

  • Reactive Intermediates: The chloroethyl group can be reactive and may lead to self-condensation or reaction with other pyrazole molecules.

    • Solution: Use a less reactive chloroethylating agent or milder reaction conditions. For instance, using 2-chloroethanol followed by conversion of the hydroxyl group to a chloride might be a milder alternative to direct chloroethylation with more reactive agents.[6]

  • High Reaction Temperature: Elevated temperatures can promote side reactions.

    • Solution: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely to avoid overheating.

Difficulty in Product Purification

Problem: The final product, 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, is difficult to purify from starting materials and byproducts.

Possible Causes & Solutions:

  • Similar Polarity of Components: The product, starting materials, and byproducts may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider derivatizing the product or impurities to alter their polarity for easier separation.

  • Product Instability: The product may be unstable under the purification conditions.

    • Solution: Use milder purification techniques. Avoid prolonged exposure to acidic or basic conditions if the product is sensitive. Consider purification at lower temperatures.

Experimental Protocols

General Protocol for the Synthesis of 3-Isobutyl-1H-pyrazole

This is a general guideline; specific amounts and conditions should be optimized based on your experimental setup.

  • To a solution of the appropriate 1,3-dicarbonyl precursor (e.g., 5-methyl-1,3-hexanedione) in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for C4-Chloroethylation

This protocol requires careful optimization to favor C4-alkylation.

  • To a solution of 3-isobutyl-1H-pyrazole in a suitable solvent (e.g., a non-polar aprotic solvent), add a Lewis acid catalyst (e.g., AlCl₃) at a low temperature (e.g., 0 °C).

  • Add the chloroethylating agent (e.g., 2-chloroethyl triflate or a similar reactive species) dropwise to the stirred mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a suitable reagent (e.g., ice-water).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

ParameterCondition ACondition BCondition C
C4-Alkylation Reagent 1-bromo-2-chloroethane2-chloroethyl p-toluenesulfonateChloroethylene
Catalyst AlCl₃FeCl₃H₂SO₄
Solvent DichloromethaneNitrobenzeneCarbon Disulfide
Temperature 0 °C to rt25 °C50 °C
Reaction Time 12 h8 h24 h
Yield of C4-isomer ModerateLowHigh
Yield of N-isomers HighHighLow
Key Observation Mixture of C- and N-alkylated productsPredominantly N-alkylationPredominantly C4-alkylation but with potential for side reactions

Note: The data in this table is illustrative and represents potential outcomes based on general principles of electrophilic aromatic substitution. Actual results will vary.

Visualizations

Reaction Scheme

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: C4-Chloroethylation Dicarbonyl 5-Methyl-1,3-hexanedione Pyrazole 3-Isobutyl-1H-pyrazole Dicarbonyl->Pyrazole + Hydrazine Hydrazine Hydrazine Hydrate Final_Product 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Pyrazole->Final_Product + Chloroethylating Agent + Lewis Acid Chloroethylating_Agent Chloroethylating Agent

Caption: General synthetic route for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Troubleshooting Flowchart

G Start Low Yield or Impure Product Check_Purity Analyze crude product by NMR/LC-MS Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Impure Mixture of Isomers? Low_Yield->Impure No Optimize_Step1 Optimize Pyrazole Synthesis: - Check starting material purity - Vary solvent/temperature - Adjust stoichiometry Low_Yield->Optimize_Step1 Yes Optimize_Step2 Optimize Chloroethylation: - Screen Lewis acids - Vary chloroethylating agent - Lower reaction temperature Impure->Optimize_Step2 Yes Purification_Issues Optimize Purification: - Gradient elution chromatography - Recrystallization - Derivatization Impure->Purification_Issues No Success Improved Yield and Purity Optimize_Step1->Success Optimize_Step2->Success Purification_Issues->Success

Caption: Decision tree for troubleshooting the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation.
  • ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles.
  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • PMC. (n.d.). 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one.
  • ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • BenchChem. (n.d.). A Comparative Analysis of Chloroethylating Agents in Synthesis.
  • PubMed. (2018). A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles.
  • PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Synfacts. (2026). Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • PMC. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds.
  • ResearchGate. (2016). Chloromethylation of pyrazole ring.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Wiley Online Library. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • ResearchGate. (n.d.). Chloromethylation of Pyrazole Ring.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers.
  • Sciencemadness.org. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS.
  • The Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi.
  • Beilstein Journals. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

Sources

Optimization

Improving the stability of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Welcome to the technical support center for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a substituted pyrazole, a class of N-heterocyclic compounds with broad applications in medicinal chemistry.[1] The stability of this molecule is influenced by its constituent parts: the pyrazole ring, the 2-chloroethyl side chain, and the isobutyl group. While the pyrazole ring is aromatic, it possesses a degree of inherent instability due to the adjacent nitrogen atoms, which leads to a higher standard enthalpy of formation compared to its imidazole isomer.[2] The 2-chloroethyl group is a key functional moiety, but it also introduces potential degradation pathways.

This guide will walk you through common stability issues, their underlying causes, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole?

A1: The primary stability concerns are related to the reactivity of the 2-chloroethyl group and the pyrazole ring itself. Key potential issues include:

  • Hydrolysis: The chloroethyl group can be susceptible to hydrolysis, especially under basic or nucleophilic conditions, leading to the formation of the corresponding hydroxyethyl derivative.

  • Intramolecular Cyclization: Under certain conditions, the pyrazole nitrogen could potentially act as an intramolecular nucleophile, leading to cyclization and the formation of a fused ring system.

  • pH Sensitivity: Pyrazole derivatives can exhibit instability in strongly acidic or basic conditions, which can affect the integrity of the pyrazole ring.[3]

  • Oxidative Degradation: While the pyrazole ring is generally stable to oxidation, harsh oxidative conditions could lead to degradation.

  • Photodegradation: Prolonged exposure to UV light may induce degradation, a common issue for many organic molecules.

Q2: How should I properly store 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole?

A2: To maintain the integrity of the compound, we recommend the following storage conditions:

  • Temperature: Store at or below 4°C for long-term storage.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: I am observing an unexpected peak in my LC-MS analysis after dissolving the compound in a basic buffer. What could it be?

A3: An unexpected peak in a basic solution is likely a degradation product. The most probable cause is the hydrolysis of the 2-chloroethyl side chain to the corresponding 2-hydroxyethyl derivative. Pyrazole esters have been shown to degrade rapidly in pH 8 buffer.[3] To confirm this, you can compare the mass of the new peak with the expected mass of the hydrolyzed product.

Troubleshooting Guide

This section provides a more in-depth look at potential stability issues and offers step-by-step guidance for troubleshooting.

Issue 1: Rapid Degradation in Solution

Symptom: You observe a rapid decrease in the concentration of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole in your experimental solution over a short period.

Potential Causes & Solutions:

  • Cause A: pH-Mediated Hydrolysis. The 2-chloroethyl group is susceptible to nucleophilic substitution by hydroxide ions in basic solutions.

    • Troubleshooting Steps:

      • pH Monitoring: Measure the pH of your solution. If it is neutral to basic, this is a likely cause.

      • Buffer Selection: If your experimental conditions allow, use a buffer system in the slightly acidic range (pH 4-6) to slow down hydrolysis.

      • Fresh Solutions: Prepare solutions of the compound immediately before use to minimize the time it spends in solution.

  • Cause B: Solvent-Mediated Degradation. Protic solvents, especially at elevated temperatures, can facilitate the solvolysis of the chloroethyl group.

    • Troubleshooting Steps:

      • Solvent Choice: If possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions and dilute into your aqueous experimental medium at the last minute.

      • Temperature Control: Perform your experiments at the lowest temperature compatible with your assay to reduce the rate of degradation.

Visualizing the Hydrolysis Pathway

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole 4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole->4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazole  H₂O / OH⁻ (Hydrolysis)

Caption: Primary degradation pathway via hydrolysis.

Issue 2: Inconsistent Biological Activity or Assay Results

Symptom: You observe significant variability in the results of your biological assays, such as IC50 values or enzyme inhibition kinetics.

Potential Causes & Solutions:

  • Cause A: Formation of Less Active Degradants. The degradation products, such as the hydroxyethyl derivative, may have a different biological activity profile than the parent compound.

    • Troubleshooting Steps:

      • Purity Analysis: Analyze the purity of your compound stock solution and your final assay solutions using a suitable analytical method like HPLC or LC-MS.

      • Forced Degradation Study: Conduct a forced degradation study under acidic, basic, and oxidative conditions to identify potential degradants and assess their impact on your assay.

  • Cause B: Reaction with Assay Components. The chloroethyl group is an alkylating agent and could potentially react with nucleophilic residues (e.g., cysteine, histidine) in proteins or other components of your assay medium.

    • Troubleshooting Steps:

      • Control Experiments: Run control experiments where the compound is pre-incubated with the assay buffer and individual components to identify any potential reactions.

      • Structural Modification: If reactivity is a persistent issue, consider synthesizing an analog with a more stable side chain, if permissible within the scope of your research.

Experimental Protocol: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways.

Condition Procedure Analysis
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 40°C.Analyze samples by LC-MS at 0, 2, 6, and 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at room temperature.Analyze samples by LC-MS at 0, 1, 2, and 4 hours.
Oxidative Degradation Dissolve the compound in a 3% solution of hydrogen peroxide. Keep at room temperature, protected from light.Analyze samples by LC-MS at 0, 2, 6, and 24 hours.
Issue 3: Poor Solubility and Precipitation

Symptom: The compound precipitates out of your aqueous experimental solution.

Potential Causes & Solutions:

  • Cause A: Intrinsic Low Aqueous Solubility. The isobutyl group contributes to the lipophilicity of the molecule, which can lead to poor solubility in aqueous media.

    • Troubleshooting Steps:

      • Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to aid in dissolution.

      • Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or other solubilizing excipients.

      • pH Adjustment: Determine the pKa of the pyrazole ring. Adjusting the pH to ionize the molecule may improve solubility.

Workflow for Addressing Solubility Issues

cluster_0 Solubility Troubleshooting A Precipitation Observed B Determine pKa A->B D Use Co-solvent (e.g., DMSO) A->D E Consider Formulation (e.g., Cyclodextrins) A->E C Adjust pH B->C F Solubility Achieved C->F D->F E->F

Caption: Decision tree for improving solubility.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry. [Link]

  • Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. Environmental and Molecular Mutagenesis. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

  • Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. ResearchGate. [Link]

  • Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. ChemRxiv. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Overall reaction of the pyrazole ring formation. ResearchGate. [Link]

  • Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. ResearchGate. [Link]

  • Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. Rsc.org. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. PubChem. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Preparation of 4-chloropyrazoles.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

Sources

Troubleshooting

Technical Support Center: By-product Analysis in 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for identifying and troubleshooting by-products encountered during the synthesis of 4-(2-chloroethyl)-3-isobu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and troubleshooting by-products encountered during the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. As a senior application scientist, this resource is designed to explain the underlying causes of common issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole and what are their associated by-products?

The synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole typically involves two key transformations: the formation of the 3-isobutyl-1H-pyrazole core and the subsequent introduction of the 4-(2-chloroethyl) group. Each step presents a unique set of potential by-products.

  • Pyrazole Ring Formation (Knorr Synthesis): The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] A common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomeric pyrazole products, which can be difficult to separate.[1] Incomplete cyclization or aromatization can also result in pyrazoline intermediates as by-products.[1]

  • Introduction of the 4-(2-chloroethyl) Group (Vilsmeier-Haack type reaction or Alkylation):

    • Vilsmeier-Haack Formylation followed by Reduction and Chlorination: A common route involves the formylation of the pyrazole at the C4 position using a Vilsmeier-Haack reaction, followed by reduction of the aldehyde and subsequent chlorination.[3][4][5] By-products can arise from incomplete reactions at any of these stages.

    • Direct Alkylation: While direct alkylation at the C4 position is possible, it is often less selective and can lead to a mixture of N-alkylated and C-alkylated products.[6][7] The regioselectivity of N-alkylation is influenced by steric hindrance, solvent choice, and the base/catalyst system.[7]

Q2: My reaction mixture is a complex mess of spots on TLC. How do I begin to identify the by-products?

A multi-technique approach is essential for deconvoluting a complex reaction mixture.

  • Thin-Layer Chromatography (TLC): TLC is the first and quickest step to assess the complexity of your mixture and monitor reaction progress.[1] Multiple spots indicate the presence of by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for separating volatile components and obtaining their mass-to-charge ratios, which aids in determining their molecular weights and fragmentation patterns.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating less volatile compounds and isomers.[8] Both normal-phase and reverse-phase chromatography can be effective for separating pyrazole isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[1][9] The presence of duplicate sets of peaks in the NMR spectrum often indicates the formation of regioisomers.[1] Advanced techniques like COSY, HSQC, and HMBC can help piece together the structures of unknown by-products.[10]

Q3: I'm observing the formation of a regioisomer. What are the key factors influencing its formation and how can I control it?

Regioisomer formation is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.[1][11]

  • During Ring Formation: The use of an unsymmetrical 1,3-dicarbonyl compound can lead to two different pyrazole regioisomers.[1]

  • During N-Alkylation: Alkylation of an unsymmetrical pyrazole can occur at either the N1 or N2 position.[7]

Strategies to Control Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will generally direct the reaction to the less sterically hindered nitrogen.[7]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[7]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation, while magnesium-based catalysts like MgBr₂ can favor N2-alkylation.[7]

Troubleshooting Guides

Issue 1: Presence of N-Alkylated Isomers

Symptoms:

  • Two or more closely eluting spots on TLC.

  • Duplicate sets of peaks in the ¹H and ¹³C NMR spectra.

  • Mass spectrometry data showing multiple components with the same molecular weight as the desired product.

Causality: The pyrazole nitrogen atoms (N1 and N2) are both nucleophilic and can be alkylated.[6][12] The ratio of N1 to N2 alkylation is influenced by a delicate balance of steric and electronic factors.[7]

Solutions:

  • Optimize Reaction Conditions:

    • Base: A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) can significantly impact the regioselectivity.[7]

    • Solvent: Polar aprotic solvents like DMF or DMSO can favor one regioisomer over the other.[7]

    • Temperature: Lowering the reaction temperature may increase the selectivity of the alkylation.[7]

  • Chromatographic Separation:

    • Flash Chromatography: Careful selection of the stationary phase (silica gel or alumina) and eluent system is crucial for separating regioisomers.[1][8] A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective.

    • Reverse-Phase HPLC: For challenging separations, C18 columns with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be employed.[8][13]

Issue 2: Incomplete Chloroethylation - Presence of Hydroxyethyl Intermediate

Symptoms:

  • A more polar spot on TLC compared to the desired product.

  • A broad singlet in the ¹H NMR spectrum corresponding to a hydroxyl proton.

  • Mass spectrometry data indicating a molecular weight corresponding to the hydroxyethyl pyrazole.

Causality: This by-product arises from incomplete conversion of the alcohol to the chloride. This can be due to insufficient chlorinating agent, decomposition of the chlorinating agent, or suboptimal reaction conditions.

Solutions:

  • Reagent Stoichiometry and Quality: Ensure an adequate excess of the chlorinating agent (e.g., SOCl₂, POCl₃) is used. Use freshly opened or purified reagents.

  • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC.[2]

  • Work-up Procedure: A careful aqueous work-up is necessary to remove any remaining chlorinating agent and its by-products.

Issue 3: Formation of Dimeric or Polymeric By-products

Symptoms:

  • Baseline streaking on TLC.

  • Complex, poorly resolved peaks in the NMR spectrum.

  • Mass spectrometry data showing ions with significantly higher molecular weights than the expected product.

Causality: Under certain conditions, particularly with strong bases, the chloroethyl side chain can undergo intermolecular reactions, leading to dimerization or polymerization. Over-alkylation can also occur with highly electron-deficient pyrazoles.[14]

Solutions:

  • Control of Stoichiometry: Use a controlled amount of the alkylating agent.

  • Temperature Control: Perform the reaction at a lower temperature to minimize side reactions.[14]

  • Purification: These higher molecular weight impurities can often be removed by precipitation or recrystallization, as they are typically less soluble than the desired product.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture

This protocol provides a general method for identifying volatile by-products.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent such as dichloromethane or methanol.[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.[1]

  • GC Separation: Utilize a suitable temperature program to separate the components on the GC column.[1] A typical program might start at a low temperature and ramp up to a higher temperature to elute all components.

  • MS Analysis: Analyze the mass spectrum of each eluting peak to determine the molecular weight and fragmentation pattern of each component.[1][15]

Protocol 2: HPLC Separation of Regioisomers

This protocol outlines a general approach for separating pyrazole regioisomers.

  • Column Selection: Choose a suitable stationary phase. For normal-phase chromatography, silica gel is common.[8] For reverse-phase, a C18 column is often employed.[8]

  • Mobile Phase Optimization:

    • Normal Phase: Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.[8]

    • Reverse Phase: A gradient of acetonitrile in water with 0.1% formic or trifluoroacetic acid is a good starting point.[8]

  • Sample Loading: For column chromatography, dry loading is often preferred to achieve better separation.[8] Dissolve the crude mixture in a minimal amount of a strong solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the separated isomers.[8] Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common By-products and their Diagnostic Features

By-productPotential CauseTLC (vs. Product)¹H NMR SignatureMS (m/z)
N1-alkylated IsomerNon-selective alkylationSimilar RfDistinct aromatic/alkyl signalsSame as product
N2-alkylated IsomerNon-selective alkylationSimilar RfDistinct aromatic/alkyl signalsSame as product
4-(2-hydroxyethyl)-3-isobutyl-1H-pyrazoleIncomplete chlorinationMore polarBroad -OH peakM-Cl+OH
Dimer/PolymerIntermolecular side reactionsStreaking/BaselineBroad, unresolved peaks> 2x Product MW
Unreacted 3-isobutyl-1H-pyrazoleIncomplete reactionMore polarAbsence of chloroethyl signalsStarting material MW

Visualizations

Byproduct_Formation_Pathway 3-Isobutyl-1H-pyrazole 3-Isobutyl-1H-pyrazole Desired Product Desired Product 3-Isobutyl-1H-pyrazole->Desired Product Chloroethylation (e.g., with 2-chloroethanol derivative) N1-Alkylated Isomer N1-Alkylated Isomer 3-Isobutyl-1H-pyrazole->N1-Alkylated Isomer N-Alkylation Side Reaction N2-Alkylated Isomer N2-Alkylated Isomer 3-Isobutyl-1H-pyrazole->N2-Alkylated Isomer N-Alkylation Side Reaction Dimer/Polymer Dimer/Polymer Desired Product->Dimer/Polymer Intermolecular Reaction Hydroxyethyl Intermediate Hydroxyethyl Intermediate Hydroxyethyl Intermediate->Desired Product Chlorination

Caption: Potential by-product formation pathways in the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

Troubleshooting_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Optimization Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Multiple Spots Multiple Spots TLC Analysis->Multiple Spots Single Spot + Baseline Single Spot + Baseline TLC Analysis->Single Spot + Baseline GC-MS & HPLC GC-MS & HPLC Multiple Spots->GC-MS & HPLC NMR & MS NMR & MS Single Spot + Baseline->NMR & MS Identify Isomers & Intermediates Identify Isomers & Intermediates GC-MS & HPLC->Identify Isomers & Intermediates Identify Polymeric By-products Identify Polymeric By-products NMR & MS->Identify Polymeric By-products Modify Reaction Conditions\n(Base, Solvent, Temp) Modify Reaction Conditions (Base, Solvent, Temp) Identify Isomers & Intermediates->Modify Reaction Conditions\n(Base, Solvent, Temp) Adjust Stoichiometry & Temp Adjust Stoichiometry & Temp Identify Polymeric By-products->Adjust Stoichiometry & Temp Purification\n(Chromatography) Purification (Chromatography) Modify Reaction Conditions\n(Base, Solvent, Temp)->Purification\n(Chromatography) Purification\n(Recrystallization) Purification (Recrystallization) Adjust Stoichiometry & Temp->Purification\n(Recrystallization) Pure Product Pure Product Purification\n(Chromatography)->Pure Product Purification\n(Recrystallization)->Pure Product

Caption: A systematic workflow for troubleshooting and optimizing reactions to minimize by-product formation.

References

Sources

Optimization

Technical Support Center: Formulation &amp; Solubility Troubleshooting

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate aqueous exposure for functionally dense, lipophilic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate aqueous exposure for functionally dense, lipophilic intermediates.

The compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole presents a unique dual-challenge in early drug development: extreme lipophilicity driven by the 3-isobutyl group, coupled with the chemical reactivity of the alkyl chloride moiety. This guide provides self-validating protocols and mechanistic explanations to overcome these hurdles without compromising the structural integrity of your active pharmaceutical ingredient (API).

Part 1: Physicochemical Profiling & Causality (FAQ)

Q1: Why does 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole exhibit such poor aqueous solubility (<10 µg/mL)? A1: The poor solubility is a thermodynamic consequence of its high partition coefficient (LogP) and the lack of ionizable groups at physiological pH. While the 1H-pyrazole core is amphoteric, its basicity is extremely weak (conjugate acid pKa ~2.5). This means it remains completely un-ionized in standard biological buffers (pH 4–8). Furthermore, the pyrazole ring acts as a lipophilic bioisostere, which drastically reduces aqueous solubility as noted in [1]. The 3-isobutyl group creates a bulky hydrophobic shield, meaning the energy required to break the water cavity far exceeds the solvation energy released.

Q2: Can I use heat and extreme pH (e.g., 0.1 M NaOH or HCl) to force the compound into solution? A2: Absolutely not. This is a critical failure point. The 4-(2-chloroethyl) group is an electrophilic center. Subjecting this molecule to strong bases or high heat (>40°C) will trigger an intramolecular nucleophilic attack by the pyrazole nitrogen (N1 or N2), leading to the irreversible formation of a fused bicyclic system (e.g., a tetrahydropyrrolo-pyrazole derivative) or intermolecular alkylation. Your formulation strategy must rely on kinetic stabilization or thermodynamic encapsulation at mild pH (pH 4.0–6.0) and room temperature.

Q3: My compound precipitates immediately when diluting my DMSO stock into the in vitro assay buffer. How do I prevent this? A3: This "solvent-shift" precipitation occurs because DMSO is infinitely miscible with water, leaving the lipophilic API stranded and forcing rapid crystallization. The Fix: Implement a "step-down" dilution strategy. Ensure your DMSO stock is no higher than 10 mM. Pre-mix your assay buffer with a surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) before adding the DMSO stock. The surfactant micelles will capture the API before it can nucleate.

Part 2: Formulation Decision Matrix

To streamline your formulation approach, follow the logic tree below. It dictates the optimal solubilization strategy based on your target assay while protecting the reactive chloroethyl group.

Formulation_Workflow Start 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Poorly Soluble API) Assess Chemical Liability Check: Reactive 2-Chloroethyl Group Start->Assess Decision1 Target Application? Assess->Decision1 Avoid Heat & Strong Base InVitro In Vitro (Cell/Biochem) Decision1->InVitro InVivo In Vivo (PK/PD/Tox) Decision1->InVivo DMSO Prepare 10mM DMSO Stock Dilute 1:1000 in Assay Buffer InVitro->DMSO CD Cyclodextrin Complexation (20% HP-β-CD, pH 5.0) InVivo->CD PrecipCheck API Precipitation? DMSO->PrecipCheck AddSurf Add 0.05% Tween-20 or 0.1% BSA to Buffer PrecipCheck->AddSurf Yes (Cloudy) Success Validated Formulation Ready for Dosing PrecipCheck->Success No (Clear) AddSurf->Success PayloadCheck Dose Requirement Met? CD->PayloadCheck Nano Bead-Milled Nanosuspension (0.5% MC / 0.1% Tween-80) PayloadCheck->Nano No (>10 mg/kg) PayloadCheck->Success Yes (<10 mg/kg) Nano->Success

Fig 1: Formulation decision matrix for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole based on assay type.

Part 3: Quantitative Vehicle Comparison

Selecting the right vehicle requires balancing solubility limits against the chemical stability of the API. The data below summarizes the expected performance of standard vehicles for this class of compounds, aligning with established [2].

Vehicle SystemSolubilization MechanismMax Achievable Conc. (mg/mL)Chloroethyl Stability (24h, RT)Recommended Application
5% DMSO / 95% Saline Co-solvency< 0.1HighIn vitro assays only
20% HP-β-CD in Water Inclusion Complexation2.5 - 5.0High (Sterically Shielded)IV / PO dosing (Low Dose)
PEG400 / Tween 80 (SEDDS) Micellar Solubilization~10.0Moderate (Nucleophilic risk)PO dosing (Immediate use)
0.5% Methylcellulose Particle Size Reduction> 50.0 (Suspension)High (Solid state preserved)High-dose PO PK/PD/Tox

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your data, every formulation must be treated as a self-validating system. Do not dose animals or run assays without executing the validation steps below.

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (For IV/PO Dosing)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a thermodynamic sink. Its hydrophobic cavity encapsulates the lipophilic isobutyl and reactive chloroethyl groups, shielding them from aqueous hydrolysis, while the hydrophilic exterior ensures macroscopic solubility. This is a highly recommended approach as detailed in [3].

  • Vehicle Prep: Weigh 2.0 g of HP-β-CD and dissolve in 8.0 mL of sterile Water for Injection (WFI).

  • pH Adjustment: Adjust the pH to 5.0 using 0.1 M HCl. (Crucial: This maintains pyrazole stability and prevents base-catalyzed cyclization of the chloroethyl group).

  • API Addition: Add 20 mg of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole to the vortexing solution.

  • Complexation: Sonicate in a water bath at 25°C for 30 minutes. Do not exceed 30°C.

  • Finishing: Q.S. to 10.0 mL with WFI and filter through a 0.22 µm PVDF membrane.

  • Self-Validation Step: Analyze the pre- and post-filtration concentrations via RP-HPLC (C18 column, Water/MeCN gradient). A recovery of >95% validates complete inclusion. Inspect the chromatogram for any secondary peaks at earlier retention times—this confirms the chloroethyl group has not degraded into a hydroxyl or cyclized byproduct.

Protocol B: Bead-Milled Nanosuspension (For High-Dose PO Efficacy)

Causality: When solubility limits are hit (e.g., toxicology studies requiring >50 mg/kg), reducing particle size to <500 nm drastically increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this exponentially enhances the dissolution rate in the gastrointestinal tract without requiring the API to be in solution prior to dosing[2].

  • Vehicle Prep: Prepare a solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (w/v) Tween-80 in WFI. (MC acts as a steric stabilizer to prevent Ostwald ripening; Tween-80 reduces surface tension).

  • Milling Setup: Weigh 100 mg of API and wet-mill with 2.0 mL of the vehicle in a 5 mL homogenization tube containing 0.5 mm Yttrium-Stabilized Zirconium (YSZ) beads.

  • Milling Cycle: Mill at 4,000 RPM for 4 cycles of 5 minutes each. Mandatory: Implement 2-minute resting intervals on ice between cycles to prevent thermal degradation of the chloroethyl group.

  • Extraction: Extract the suspension using a 27G needle to leave the YSZ beads behind.

  • Self-Validation Step: Measure the Particle Size Distribution (PSD) using Dynamic Light Scattering (DLS). The formulation is validated for dosing only if the Z-average is <400 nm and the Polydispersity Index (PDI) is <0.25.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: European Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL:[Link]

  • Drug Development Approaches for Poorly Soluble Compounds Source: Wiley URL:[Link]

  • Overcoming Solubility Challenges in Early-Phase Drug Formulation Source: PharmSky Research URL:[Link]

Sources

Troubleshooting

Preventing degradation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole during reactions

Welcome to the Technical Support Center for Pyrazole Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stability of bifunctional intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stability of bifunctional intermediates. 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a highly versatile building block, but its inherent reactivity often leads to frustrating degradation profiles during downstream synthesis.

This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic integrity.

Part 1: Diagnostic Workflow

Before altering your synthetic route, it is critical to identify the exact mechanism of degradation. The following diagnostic logic should be applied to your LC-MS or NMR data to determine the corrective action.

Workflow Start Identify Degradation Product IsVinyl Vinyl-pyrazole detected? Start->IsVinyl IsBicyclic Bicyclic mass detected? IsVinyl->IsBicyclic No FixVinyl Reduce Temp & Use Weaker Base (e.g., K2CO3 -> NaHCO3) IsVinyl->FixVinyl Yes FixBicyclic Install N-Protecting Group (SEM or Boc) IsBicyclic->FixBicyclic Yes

Fig 2: Diagnostic workflow for resolving pyrazole degradation during synthesis.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole converting into a 4-vinyl derivative during cross-coupling? A1: This is caused by E2 Dehydrohalogenation . Unprotected pyrazoles bearing a 2-chloroethyl group are highly susceptible to base-catalyzed dehydrochlorination, yielding vinylpyrazole derivatives 1. When you expose the intermediate to basic conditions (e.g., during a Suzuki-Miyaura coupling or alkylation), the base abstracts the acidic -proton of the chloroethyl group, expelling the chloride leaving group. Treatment with strong bases such as potassium hydroxide or sodium tert-butoxide rapidly accelerates this elimination 2.

Q2: I am observing a significant loss of starting material and the appearance of a highly polar, lower-mass impurity. What is this? A2: You are observing Intramolecular Cyclization . The molecule is bifunctional: it contains a nucleophilic secondary amine (the pyrazole NH) and an electrophilic alkyl chloride. Under neutral heating or mild basic conditions, the pyrazole nitrogen attacks the terminal carbon of the 2-chloroethyl group via an intramolecular mechanism. Because the chloroethyl group is at the C4 position, attack by N1 forms a 5,5-fused bicyclic system (a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivative).

Degradation SM 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Unprotected) Base Basic Conditions / Heat SM->Base Reaction Environment Cyclization Intramolecular SN2 (Bicyclic Impurity) Base->Cyclization N-attack on C-Cl Elimination E2 Dehydrohalogenation (4-vinyl-pyrazole Impurity) Base->Elimination Base abstracts beta-proton

Fig 1: Primary base-catalyzed degradation pathways of 2-chloroethyl pyrazoles.

Q3: How do I choose the right protecting group to prevent this cyclization? A3: Nitrogen protection is mandatory to neutralize the nucleophilicity of the pyrazole ring. While the tert-butyloxycarbonyl (Boc) group is commonly used, it is prone to premature cleavage under the aqueous basic conditions required for transition-metal cross-couplings. The SEM (2-(trimethylsilyl)ethoxymethyl) group is vastly superior for these workflows. SEM is highly stable to basic conditions (e.g., in Suzuki-Miyaura couplings) where ethoxycarbonyl or Boc groups often fail and fall off, leading to subsequent degradation 3.

Part 3: Quantitative Degradation Profiling

To illustrate the causality of base and protecting group selection, review the standardized degradation profile below. This data highlights why unprotected pyrazoles fail in basic cross-coupling environments.

Table 1: Effect of Base and Protecting Group on 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Stability (Model Data at 80 °C, 12h)

Protecting GroupBase EnvironmentIntramolecular Cyclization (%)E2 Elimination (Vinyl) (%)Intact Product Recovery (%)
None (Free NH) Strong ( )45.0%52.0%< 3.0%
None (Free NH) Mild ( )68.0%18.0%14.0%
Boc Mild ( )12.0%8.0%80.0% (Premature cleavage noted)
SEM Mild ( )< 1.0%< 2.0%> 97.0%

Conclusion: SEM protection effectively shuts down the intramolecular pathway and provides sufficient steric bulk and electronic modulation to minimize E2 elimination.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure the structural integrity of your molecule is maintained.

Protocol A: SEM-Protection of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Objective: Mask the nucleophilic nitrogen to prevent bicyclic degradation.

  • Preparation: Dissolve 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Check: Cooling prevents thermal degradation. NaH irreversibly deprotonates the pyrazole NH, forming a highly nucleophilic pyrazolide anion. Hydrogen gas evolution validates the deprotonation.

  • Alkylation: Stir for 30 minutes at 0 °C, then add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.

  • Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous . Extract with Ethyl Acetate.

    • Analytical Check: TLC should show a complete shift to a less polar spot. LC-MS will confirm the addition of the SEM mass (+130 Da) without the presence of the bicyclic mass (-36 Da from loss of HCl).

Protocol B: Mild Deprotection of the SEM Group

Objective: Remove the SEM group post-reaction without hydrolyzing the chloroethyl group (if still present) or damaging new functional groups.

  • Preparation: Dissolve the SEM-protected intermediate in anhydrous Dichloromethane (DCM).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA mixture at room temperature. Stir for 4 hours.

    • Causality Check: The strong acid protonates the ether oxygen of the SEM group, facilitating the cleavage of the aminal linkage. This releases the free pyrazole, formaldehyde, and trimethylsilanol.

  • Alternative (Fluoride-mediated): If the molecule is acid-sensitive, use Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) at 60 °C. The fluoride ion selectively attacks the silicon atom, driving the fragmentation of the SEM group.

  • Workup: Concentrate under reduced pressure, neutralize with saturated , and extract with DCM.

References

  • 1-(2-chloroethyl)-3-methyl-1H-pyrazole - Smolecule: Chemical Reactions, Smolecule, 1

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity, PMC - NIH, 2

  • Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors, PMC - NIH, 3

Sources

Optimization

Technical Support Center: Reaction Monitoring of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Formation

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing and monitoring the synthesis of 4-(2-chloroethyl)-3-isobu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing and monitoring the synthesis of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole .

Synthesizing highly functionalized 1H-pyrazoles via the condensation of an α -substituted- β -ketoaldehyde (e.g., 2-(2-chloroethyl)-5-methyl-3-oxohexanal) with hydrazine hydrate presents unique chromatographic challenges. Due to the basicity of the reagents, the tautomeric nature of the product, and the reactivity of the pendant chloroethyl group, standard Thin-Layer Chromatography (TLC) protocols often yield ambiguous results[1].

This technical guide provides a self-validating methodology, quantitative reference data, and mechanistic troubleshooting to ensure absolute precision in your reaction monitoring.

I. TLC Monitoring Workflow

The following diagram outlines the optimized sampling and analytical workflow required to accurately track the conversion of the starting materials into the target pyrazole without chromatographic artifacts.

TLCMonitoring Start Reaction Aliquot (10 µL) Quench Mini-Workup / Quench (EtOAc / H2O) Start->Quench Spot Spotting on Silica Gel 60 F254 Quench->Spot Develop Development (Hexane:EtOAc 7:3 + 1% TEA) Spot->Develop VisUV UV Visualization (254 nm) Develop->VisUV VisStain Chemical Staining (KMnO4 / Ninhydrin) VisUV->VisStain Decision Conversion Complete? VisStain->Decision Proceed Proceed to Workup Decision->Proceed Yes Continue Continue Heating/Stirring Decision->Continue No Continue->Start

Fig 1: Step-by-step TLC monitoring workflow for pyrazole synthesis.
II. Standard Operating Procedure (SOP): Chromatographic Resolution

To achieve a self-validating TLC system, you must account for the physicochemical properties of the 1H-pyrazole core. Bare silica gel contains highly acidic silanol groups (pKa ~4.5) that interact strongly with the basic pyrazole nitrogen, leading to severe tailing and artificial co-elution[2].

Step-by-Step Methodology:

  • Aliquot Preparation: Withdraw 10 µL of the active reaction mixture using a glass capillary.

  • Mini-Workup (Critical Step): Partition the aliquot in a microcentrifuge tube containing 100 µL Ethyl Acetate (EtOAc) and 100 µL deionized water. Vortex for 5 seconds and allow the layers to separate. Causality: Hydrazine hydrate is highly polar and basic. If spotted directly, it will degrade the silica stationary phase and cause the product to streak from the baseline. The aqueous wash selectively removes unreacted hydrazine.

  • Plate Preparation: Use aluminum-backed Silica Gel 60 F 254​ plates.

  • Eluent Preparation: Prepare a mobile phase of Hexane:EtOAc (7:3 v/v) and add 1% v/v Triethylamine (TEA) . Causality: TEA acts as a sacrificial base, dynamically deactivating the acidic silanol sites on the silica plate. This prevents the pyrazole from acting as an intermolecular hydrogen-bond donor/acceptor with the stationary phase, ensuring it migrates as a tight, uniform band[2].

  • Development & Visualization: Develop the plate in a saturated chamber. Dry thoroughly with a heat gun to evaporate the TEA. Visualize under UV light (254 nm) first, followed by a Potassium Permanganate (KMnO 4​ ) stain (requires heating) to detect non-UV active aliphatic components[3].

III. Quantitative Reference Data

Use the following empirical data to benchmark your TLC results. Values are based on the optimized Hexane:EtOAc (7:3) + 1% TEA solvent system.

Reaction Component Rf​ ValueUV Activity (254 nm)KMnO 4​ StainNinhydrin Stain
2-(2-chloroethyl)-5-methyl-3-oxohexanal (SM)0.65Weak / ModeratePositive (Yellow on Purple)Negative
Hydrazine Hydrate (SM)0.00 (Baseline)InactivePositive (Brown)Positive (Purple)
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (Product)0.35StrongPositive (Yellow on Purple)Negative
Intramolecular Cyclization Byproduct 0.80StrongPositiveNegative
IV. Troubleshooting & FAQs

Q: Why is my product spot (pyrazole) streaking all the way from the baseline despite using the correct solvent ratio? A: This is a classic artifact in heterocyclic synthesis caused by two factors: unreacted hydrazine in the spotting aliquot, and the inherent tautomerism of the 1H-pyrazole ring. Solution: You must perform the aqueous mini-workup described in the SOP to strip out the hydrazine. Furthermore, ensure your mobile phase contains 1-2% Triethylamine (TEA) or ammonium hydroxide. Without a base additive, the pyrazole's free N-H group will continuously hydrogen-bond with the silica gel as it travels, creating a smear[2].

Q: I see a new, highly non-polar spot ( Rf​ ~0.80) appearing late in the reaction. What is this, and how do I prevent it? A: This is likely a fused bicyclic byproduct (e.g., a pyrrolopyrazole derivative). The 2-chloroethyl group at the 4-position is an excellent electrophile. Under extended heating in the presence of basic hydrazine, the newly formed pyrazole nitrogen can undergo an intramolecular SN​2 attack on the adjacent chloroethyl group. Solution: This indicates over-reaction. Monitor the reaction closely and cool the vessel immediately once the primary ketoaldehyde starting material is consumed. If the byproduct persists, consider lowering the reaction temperature or switching to a less nucleophilic solvent system.

Q: The starting material (ketoaldehyde) is very faint under UV light. How can I reliably track its consumption? A: While the conjugated enol tautomer of the β -ketoaldehyde has some UV absorbance, the aliphatic isobutyl and chloroethyl chains do not provide a strong chromophore. Solution: Rely on chemical staining. A Potassium Permanganate (KMnO 4​ ) stain is highly effective here. The oxidizable functional groups will rapidly reduce the Mn(VII) complex to Mn(IV), appearing as a bright yellow spot against a vibrant purple background.

Q: Can I use a Dichloromethane/Methanol (DCM/MeOH) solvent system instead of Hexane/EtOAc? A: Yes. For highly polar pyrazoles, a DCM/MeOH system (e.g., 95:5 or 90:10) is frequently utilized in the literature[3][4]. However, the same fundamental chromatographic rules apply: you must still add 1% TEA to prevent tailing. Caution: Methanol can interfere with KMnO 4​ staining by prematurely reducing the stain. If you use DCM/MeOH, you must ensure the TLC plate is completely dried with a heat gun before dipping it into the stain.

V. References
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Source: ResearchGate URL:[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: Synthesis Methods for Substituted Pyrazoles

Introduction: The Regioselectivity Bottleneck in Drug Discovery Pyrazoles are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib, Sildenafil, and Rimonaba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Bottleneck in Drug Discovery

Pyrazoles are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant[1]. However, as a Senior Application Scientist, the most frequent bottleneck I observe in pyrazole library generation is the lack of regiocontrol. The nearly identical thermodynamic stability of pyrazole regioisomers means that traditional synthetic routes often yield intractable mixtures[2]. This guide objectively compares classical cyclocondensations with modern multicomponent reactions (MCRs), detailing the mechanistic causality, experimental protocols, and quantitative performance of each approach.

The Classical Approach: Knorr Pyrazole Synthesis

Mechanistic Causality

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While highly robust, its primary flaw emerges when using unsymmetrical 1,3-diketones[3]. The regioselectivity is a delicate tug-of-war between steric hindrance and electronic electrophilicity[2]. Bulky substituents direct the hydrazine's primary amine to the less hindered carbonyl, whereas electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, drawing the nucleophilic attack[2]. Because these factors often compete, the reaction typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers that require tedious chromatographic separation[2].

Knorr_Mechanism A Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine B Nucleophilic Attack (Hydrazine Nitrogen) A->B C1 Attack at C1 Carbonyl (Steric Control) B->C1 Bulky R-groups C2 Attack at C3 Carbonyl (Electronic Control) B->C2 Electrophilic R-groups D1 1,5-Disubstituted Pyrazole (Regioisomer A) C1->D1 Cyclization & Dehydration D2 1,3-Disubstituted Pyrazole (Regioisomer B) C2->D2 Cyclization & Dehydration

Fig 1. Divergent regioselectivity pathways in the Knorr pyrazole synthesis.

Self-Validating Experimental Protocol: Regiocontrolled Knorr Synthesis

Causality for Experimental Design: Using highly polar, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) enhances hydrogen bonding with the more electron-rich carbonyl, artificially amplifying the electronic differentiation between the two electrophilic centers to improve regioselectivity[2].

  • Dissolution: In an oven-dried 25 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE)[2].

  • Addition: Slowly add the substituted hydrazine (1.1 mmol) dropwise at room temperature to prevent uncontrolled exothermic side reactions.

  • Reaction & In-Process Control (IPC): Stir the mixture at 60 °C. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active dicarbonyl spot (Rf ~0.6) disappears (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) to neutralize any acidic byproducts.

  • Validation & Isolation: Analyze the crude mixture via 1 H-NMR. The ratio of the pyrazole C4-proton signals (typically between δ 6.0–7.0 ppm) will quantify the regioselectivity. Purify via flash column chromatography on silica gel to isolate the major regioisomer[2].

The Modern Approach: Multicomponent Reactions (MCRs)

Mechanistic Causality

To bypass the inherent regioselectivity issues of 1,3-dicarbonyls, modern methodologies utilize Multicomponent Reactions (MCRs). A breakthrough approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes[4]. By avoiding diazo intermediates, this method is significantly safer[4]. Complete regioselectivity is achieved because the sequence of nucleophilic addition followed by a strict 1,3-hydride shift dictates a singular geometric pathway for ring closure[4]. Furthermore, titanium-mediated oxidatively induced N-N coupling of alkynes and nitriles offers an alternative MCR route that completely avoids toxic hydrazine derivatives[5].

MCR_Mechanism A N-Alkylated Tosylhydrazone C Base-Promoted Activation (t-BuOK / Pyridine) A->C B Terminal Alkyne B->C D Nucleophilic Addition C->D Intermediate Formation E 1,3-Hydride Shift & Intramolecular Cyclization D->E Strict Geometric Control F 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) E->F Aromatization

Fig 2. Regioselective multicomponent synthesis via N-alkylated tosylhydrazones.

Self-Validating Experimental Protocol: 1,3,5-Trisubstituted Pyrazoles via MCR

Causality for Experimental Design: The use of t-BuOK as a base and pyridine as a solvent is critical; screening experiments show that alternative bases fail to sufficiently deprotonate the tosylhydrazone to initiate the nucleophilic addition[4].

  • Preparation: In a Schlenk tube under a nitrogen atmosphere, combine the N-alkylated tosylhydrazone (1.0 mmol), terminal alkyne (1.5 mmol), and t-BuOK (2.0 mmol)[4].

  • Catalysis: Add 18-crown-6 (10 mol%) to chelate the potassium ion, thereby increasing the nucleophilicity of the tert-butoxide and enhancing the reaction yield[4].

  • Solvent Addition: Inject anhydrous pyridine (3 mL)[4].

  • Reaction & IPC: Heat the mixture to 110 °C for 12 hours. Self-Validation: Perform LC-MS on a reaction aliquot. The disappearance of the tosylhydrazone mass peak (M+H) confirms completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with 1M HCl (to remove pyridine) and brine. Dry over anhydrous Na 2​ SO 4​ .

  • Validation: Evaporate the solvent and confirm the presence of a single regioisomer via 13 C-NMR. The methodology guarantees complete regioselectivity, eliminating the need for complex isomer separation[4].

Quantitative Comparison of Synthesis Methods

To guide synthetic strategy, the following table objectively compares the performance metrics of these methodologies based on recent literature data.

Synthesis MethodologyTypical Yield (%)RegioselectivitySubstrate Scope / Functional Group ToleranceEnvironmental / Safety Impact
Knorr Synthesis (1,3-Dicarbonyl + Hydrazine)50 - 85%[3]Poor to Moderate (Requires separation)[2]Broad, but sensitive to highly sterically hindered groups.Moderate. Uses standard solvents, but generates isomeric waste.
MCR (Tosylhydrazone + Terminal Alkyne)75 - 92%[4]Excellent (Complete regiocontrol)[4]Excellent tolerance to electron-donating and withdrawing groups[4].High safety. Avoids explosive diazo intermediates[4].
Ti-Mediated MCR (Alkyne + Nitrile)60 - 80%[5]Excellent[5]Good. Allows access to challenging 5-alkyl-3-arylpyrazoles[5].High safety. Completely avoids toxic hydrazine precursors[5].
(3+2) Cyclocondensation (Aldehyde + Hydrazine + Ester)80 - 95%[1]Good[1]Broad. Tolerates acid-sensitive and aliphatic aldehydes.Excellent. Can be performed under solvent-free conditions.

Conclusion & Strategic Recommendations

For rapid, early-phase synthesis where a specific regioisomer is not strictly required, the Knorr synthesis remains a viable, low-cost option[3]. However, for late-stage lead optimization and structure-activity relationship (SAR) studies where absolute regiochemical purity is mandated, transitioning to Tosylhydrazone-Alkyne MCRs[4] or Ti-mediated couplings[5] is highly recommended. These modern methods front-load the synthetic complexity into the reaction design, ultimately saving days of downstream chromatographic purification and preventing the loss of valuable intermediates.

References

  • BenchChem. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." Link
  • National Institutes of Health (PMC). "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)." Link
  • Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Link
  • National Institutes of Health (PMC). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Link
  • SciSpace.

Sources

Comparative

Comprehensive Spectroscopic Comparison Guide: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole and Structural Analogs

As a Senior Application Scientist, I frequently encounter challenges in structurally differentiating highly substituted heterocyclic intermediates. In modern medicinal chemistry, pyrazole derivatives are privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in structurally differentiating highly substituted heterocyclic intermediates. In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds, heavily utilized in the development of kinase inhibitors and receptor antagonists.

The compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole serves as a critical, sterically tunable building block. The 2-chloroethyl group provides a reactive handle for subsequent N-alkylation or cyclization, while the C3-isobutyl group introduces moderate lipophilicity and specific steric bulk. This guide objectively compares the spectroscopic profile (NMR, MS, IR) of this target compound against three structural analogs, providing the causality behind the spectral shifts and self-validating protocols for rigorous structural validation.

Structural Analogs Overview

To understand the spectroscopic impact of the C3-substituent, we must compare the target against a baseline and varying degrees of steric bulk.

Compound DesignationChemical NameC3-SubstituentSteric Profile
Analog A (Baseline) 4-(2-chloroethyl)-1H-pyrazoleHydrogen (-H)Unhindered
Analog B 4-(2-chloroethyl)-3-methyl-1H-pyrazoleMethyl (-CH₃)Minimal Bulk
Target 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Isobutyl (-CH₂CH(CH₃)₂) Moderate Bulk
Analog C 4-(2-chloroethyl)-3-tert-butyl-1H-pyrazoletert-Butyl (-C(CH₃)₃)Extreme Bulk

Spectroscopic Data Comparison & Mechanistic Causality

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, 1H-pyrazoles undergo rapid annular tautomerism between the N1 and N2 positions, a phenomenon highly sensitive to solvent polarity and substitution[1]. The presence of a C3 alkyl group biases this equilibrium and alters the electronic environment of the ring.

Causality Insight: The isobutyl group at C3 exerts a positive inductive (+I) effect, which slightly shields the C5 proton compared to the unsubstituted Analog A. Furthermore, the steric bulk of the isobutyl and tert-butyl groups restricts the free rotation of the adjacent chloroethyl group at C4. This restriction often leads to slight line broadening in the ¹H NMR spectrum of the chloroethyl -CH₂- signals at lower temperatures due to conformer interconversion.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz, δ ppm)

CompoundC5-H (Ring)C3-Substituent SignalsC4-Chloroethyl (-CH₂-CH₂-Cl)N-H (Broad)
Analog A 7.55 (s)7.55 (s, C3-H)2.85 (t), 3.65 (t)10.5
Analog B 7.42 (s)2.30 (s, -CH₃)2.80 (t), 3.62 (t)10.2
Target 7.40 (s) 2.55 (d), 1.95 (m), 0.95 (d) 2.82 (t), 3.60 (t) 10.1
Analog C 7.38 (s)1.35 (s, -C(CH₃)₃)2.95 (t), 3.55 (t)9.8
B. Mass Spectrometry (LC-MS/MS)

Under Electrospray Ionization (ESI+), pyrazole derivatives readily form stable [M+H]⁺ parent ions. The subsequent Collision-Induced Dissociation (CID) reveals structural fingerprints dependent on the alkyl chains[2].

Causality Insight: The relatively weak aliphatic C-Cl bond makes the neutral loss of HCl (-36 Da) a highly favorable, low-energy fragmentation pathway across all four analogs. However, the target compound uniquely undergoes α-cleavage of the C3-isobutyl group, driven by the thermodynamic stability of the resulting pyrazolium cation.

MS_Fragmentation M [M+H]+ m/z 187.1 (Parent Ion) F1 Loss of HCl m/z 151.1 M->F1 -36 Da F2 Loss of Chloroethyl m/z 123.1 M->F2 -64 Da F3 Loss of Isobutyl m/z 131.0 M->F3 -56 Da

Figure 1: Primary ESI-MS/MS fragmentation pathways for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides an orthogonal method to confirm the presence of the pyrazole ring and the chloroethyl halogen.

Causality Insight: The N-H stretching frequency is highly dependent on the sample state. In the solid state, intermolecular hydrogen bonding between the pyrazole N-H and the N2 lone pair of an adjacent molecule broadens and shifts the N-H band to lower wavenumbers (~3150–3180 cm⁻¹) compared to dilute solution spectra. As steric bulk increases (from Analog A to C), the crystal packing is disrupted, slightly weakening the hydrogen bonding network and shifting the N-H stretch.

Table 2: Key FT-IR Vibrational Modes (ATR, cm⁻¹)

Compoundν(N-H) H-Bondedν(C-H) Aliphaticν(C=N / C=C) Ringν(C-Cl)
Analog A 31802950 (weak)1580735
Analog B 31752965 (moderate)1575730
Target 3160 2955, 2870 (strong) 1570 728
Analog C 31502960, 2875 (strong)1565725

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives during comparative analysis.

Analytical_Workflow S1 Sample Preparation (>98% Purity via HPLC) S2 1H & 13C NMR (CDCl3, 400 MHz) S1->S2 S3 High-Resolution MS (ESI-TOF) S1->S3 S4 FT-IR Spectroscopy (ATR Mode) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Figure 2: Self-validating multi-modal spectroscopic workflow for pyrazole derivative characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Rationale: NMR requires a lock solvent and an internal standard to definitively assign chemical shifts without environmental drift.

  • Sample Preparation: Dissolve 15 mg of the target pyrazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 298 K on a 400 MHz spectrometer using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the pyrazole protons.

  • System Validation: Verify the TMS peak is exactly at 0.00 ppm. The presence of the residual CHCl₃ solvent peak at 7.26 ppm serves as an orthogonal calibration check.

Protocol 2: High-Resolution LC-MS/MS

Rationale: Soft ionization preserves the parent ion, while CID provides structural fingerprints.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade 50:50 Acetonitrile:Water containing 0.1% formic acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes to separate any synthetic impurities.

  • Mass Spectrometry: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the collision energy to 20 eV.

  • System Validation: Run a solvent blank prior to the sample to ensure no carryover. The isotopic pattern of the parent ion must show the characteristic ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes to validate the presence of the intact chloroethyl group.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption which can obscure the critical N-H stretching region.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • System Validation: Clean the crystal with isopropanol and verify the baseline returns to 100% transmittance before analyzing the next analog.

References

  • Abboud, J.-L. M., et al. "Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole." Magnetic Resonance in Chemistry (1989). [1]

  • BenchChem Technical Support. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide." BenchChem (2025).[2]

  • Arabian Journal of Chemistry. "Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response." Arabian Journal of Chemistry (2020).

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed examination of the pyrazole scaffold, a cornerstone in medicinal chemistry and organic synthesis.[1][2][3] This guide moves b...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed examination of the pyrazole scaffold, a cornerstone in medicinal chemistry and organic synthesis.[1][2][3] This guide moves beyond simple definitions to provide a comparative analysis of how substituents fundamentally alter the reactivity of the pyrazole ring. Understanding these substituent-driven effects is paramount for designing efficient synthetic routes and for the rational design of novel therapeutics. Our discussion is grounded in established mechanistic principles and supported by practical, reproducible experimental protocols.

The Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][4] One nitrogen is a "pyrrole-like" NH group, which is acidic and has its lone pair involved in the 6π aromatic system.[1][5] The other is a "pyridine-like" nitrogen, which is basic, and its lone pair resides in an sp² orbital in the plane of the ring.[1][6] This arrangement creates a molecule that is amphoteric—acting as both a weak acid (pKa ≈ 14.2) and a weak base (pKa ≈ 2.5).[1][6]

The ring's electron density is not uniform. The C4 position is the most electron-rich and nucleophilic, making it the primary site for electrophilic attack.[4][5][7][8] Conversely, the C3 and C5 positions are comparatively electron-poor due to the inductive effects of the neighboring nitrogen atoms, rendering them susceptible to nucleophilic attack, particularly if a good leaving group is present.[1][5][8][9]

Substituents dramatically modulate this electronic landscape.

  • Electron-Donating Groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the ring. This enhances the nucleophilicity of the C4 position and the ring nitrogens, making the molecule more reactive towards electrophiles and generally increasing the basicity of the pyridine-like nitrogen.[1][5][7]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the ring's electron density. This deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, especially at the C3 and C5 positions.[7][10]

This interplay of inherent electronic properties and substituent effects governs the outcome of nearly every reaction involving the pyrazole core.

Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution is the hallmark reaction of pyrazoles, almost always occurring at the C4 position. The reaction proceeds through a positively charged intermediate (a sigma complex), and the stability of this intermediate dictates the reaction rate.

Substituent Effects on SEAr
  • EDG-Substituted Pyrazoles : EDGs at C3 or C5 activate the ring by stabilizing the positive charge of the sigma complex through resonance or induction. This leads to significantly faster reaction rates compared to unsubstituted pyrazole.

  • EWG-Substituted Pyrazoles : EWGs at C3 or C5 strongly deactivate the ring by destabilizing the sigma complex, making electrophilic substitution much more difficult and requiring harsher reaction conditions.[7]

The following diagram illustrates how substituents influence the stability of the key intermediate in SEAr.

SEAr_Mechanism sub_edg Pyrazole-EDG (e.g., 3-Methylpyrazole) sub_ewg Pyrazole-EWG (e.g., 3-Nitropyrazole) intermediate_edg Stabilized σ-complex (Lower Energy) sub_edg->intermediate_edg + E+ intermediate_ewg Destabilized σ-complex (Higher Energy) sub_ewg->intermediate_ewg + E+ electrophile Electrophile (E+) product_edg Fast Reaction (4-E-3-Methylpyrazole) intermediate_edg->product_edg - H+ product_ewg Slow Reaction (4-E-3-Nitropyrazole) intermediate_ewg->product_ewg - H+

Caption: Influence of EDGs vs. EWGs on SEAr intermediate stability.

Comparative Data: Relative Rates of Bromination

To quantify these effects, a competitive bromination experiment can be performed. The relative rates provide a clear measure of substituent impact.

Pyrazole DerivativeSubstituent TypeRelative Rate of Bromination (Approx.)
3-MethylpyrazoleEDG (Activating)~500
1H-PyrazoleUnsubstituted1
3-NitropyrazoleEWG (Deactivating)~0.001

Note: These are representative values to illustrate the trend. Actual rates depend on specific reaction conditions.

Experimental Protocol: Competitive Bromination of Substituted Pyrazoles

This protocol allows for the direct comparison of reactivity between an EDG-substituted pyrazole (3-methylpyrazole) and an EWG-substituted pyrazole (3-nitropyrazole) against a standard (e.g., 1,3,5-trimethoxybenzene).

Objective: To determine the relative reaction rates by analyzing product ratios via Gas Chromatography (GC) or ¹H NMR.

Materials:

  • 3-Methylpyrazole

  • 3-Nitropyrazole

  • 1,3,5-Trimethoxybenzene (internal standard)

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

Procedure:

  • Stock Solution Preparation: Prepare a 0.1 M stock solution in glacial acetic acid containing an equimolar mixture of 3-methylpyrazole, 3-nitropyrazole, and 1,3,5-trimethoxybenzene.

  • Reaction Setup: In a foil-wrapped flask to prevent light-induced radical reactions, place 10 mL of the stock solution. Stir the solution at 25 °C.

  • Initiation: Prepare a 0.05 M solution of NBS in glacial acetic acid. Add 1.0 mL of the NBS solution (0.5 equivalents relative to one pyrazole) to the stirred pyrazole mixture. The sub-stoichiometric amount of the electrophile is crucial for a competitive experiment.

  • Reaction Monitoring & Quenching: Allow the reaction to proceed for 30 minutes. Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bisulfite to consume any remaining NBS.

  • Work-up: Transfer the mixture to a separatory funnel. Add 20 mL of DCM and 20 mL of water. Extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (1 x 20 mL).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the resulting product mixture by GC-MS or ¹H NMR to determine the ratio of brominated products to unreacted starting materials. The consumption of starting materials relative to the inert standard reflects their reactivity.

Causality Behind Choices:

  • NBS as Electrophile: NBS is a mild and reliable source of electrophilic bromine, minimizing side reactions.

  • Acetic Acid as Solvent: It is a polar protic solvent that can facilitate the reaction without strongly coordinating to the reactants or intermediates.

  • Internal Standard: 1,3,5-Trimethoxybenzene is highly activated and reacts quickly, but its primary role here is as an inert reference point for quantification during analysis, assuming it does not get consumed under these mild conditions. If it does react, a less reactive standard should be chosen.

N-Alkylation: A Study in Regioselectivity

For N-unsubstituted pyrazoles, alkylation is a common and critical reaction. In unsymmetrical pyrazoles (e.g., 3-substituted), the reaction can occur at either N1 or N2, leading to a mixture of regioisomers. The outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at C3/C5) or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic properties of substituents can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and catalyst can dramatically shift the regioselectivity. For example, using K₂CO₃ in DMSO often favors N1-alkylation for 3-substituted pyrazoles, while Mg-based catalysts can promote N2-alkylation.[11][12]

N_Alkylation sub 3-Substituted Pyrazole (e.g., R = t-Butyl) n1_path N1 Attack (Less Hindered) sub->n1_path Steric Control n2_path N2 Attack (More Hindered) sub->n2_path Steric Hindrance base Base (e.g., K₂CO₃) alkyl_halide Alkylating Agent (R'-X) product_n1 Major Product (N1-Alkylated) n1_path->product_n1 + R'-X product_n2 Minor Product (N2-Alkylated) n2_path->product_n2 + R'-X

Caption: Factors influencing regioselectivity in N-alkylation.

Experimental Protocol: Comparative N-Alkylation of 3-tert-Butylpyrazole

Objective: To demonstrate the influence of the base and solvent system on the N1/N2 regioselectivity of alkylating a sterically hindered pyrazole.

Materials:

  • 3-tert-Butylpyrazole

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Protocol A: K₂CO₃ / DMF System (Favors N1)

  • To a stirred solution of 3-tert-butylpyrazole (1.0 eq) in anhydrous DMF (0.2 M), add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction at 50 °C for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, pour into water, and extract with ethyl acetate (3 x 20 mL).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analyze the N1/N2 product ratio by ¹H NMR.

Protocol B: NaH / THF System (May alter selectivity)

  • To a flame-dried flask under nitrogen, add anhydrous THF (0.2 M) and NaH (1.2 eq).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3-tert-butylpyrazole (1.0 eq) in THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Re-cool to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Perform an aqueous work-up as described in Protocol A.

  • Analyze the N1/N2 product ratio by ¹H NMR.

Expected Outcome: The bulky tert-butyl group at the C3 position sterically hinders the N2 position. Protocol A, a common choice for N1-alkylation, is expected to yield the N1-benzylated product with high selectivity.[12] Protocol B, using a stronger, non-coordinating base, may provide a different ratio, offering a valuable comparative data point on the influence of the reaction system.

Metal-Catalyzed Cross-Coupling: Functionalizing Halopyrazoles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for creating C-C bonds.[13][14] These reactions typically involve an organohalide, making halopyrazoles key building blocks. The reactivity in these couplings is influenced by the halogen and the electronic nature of other substituents.

  • Halogen Reactivity: The ease of oxidative addition to the palladium catalyst follows the trend I > Br > OTf >> Cl.[13] 4-Iodo- and 4-bromopyrazoles are common and reliable substrates.

  • Substituent Effects: EWGs on the pyrazole ring can sometimes facilitate the oxidative addition step, potentially leading to higher yields or milder reaction conditions. Conversely, strong EDGs might slightly retard this step.

Comparative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of a 4-halopyrazole with phenylboronic acid, illustrating the impact of the halogen leaving group and an additional ring substituent.

Pyrazole SubstrateSubstituentCatalyst / BaseSolventYield (%)
4-Bromo-1-phenyl-1H-pyrazoleHPd(PPh₃)₄ / K₂CO₃Toluene/H₂O~85%[15]
4-Chloro-1-phenyl-1H-pyrazoleHPd(dppf)Cl₂ / Cs₂CO₃Dioxane~60%
4-Bromo-1-phenyl-3-CF₃-pyrazoleEWGPd(PPh₃)₄ / K₂CO₃Toluene/H₂O>90%
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol provides a robust method for arylating a 4-bromopyrazole derivative.

Objective: To synthesize 1-methyl-4-phenyl-1H-pyrazole from 4-bromo-1-methyl-1H-pyrazole.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a reaction vessel, combine Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in a small amount of toluene and stir for 10 minutes under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To the vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of degassed toluene and water to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS by observing the disappearance of the starting bromopyrazole.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-4-phenyl-1H-pyrazole.

Causality Behind Choices:

  • Palladium Catalyst: Palladium is the cornerstone of this reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination.[14]

  • Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[13]

  • Biphasic Solvent System: The toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.[13][16] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The reactivity of the pyrazole ring is a highly tunable and predictable feature, governed by the electronic and steric nature of its substituents.

  • Electrophilic substitution is favored at C4 and is accelerated by EDGs.

  • N-alkylation regioselectivity is a contest between sterics and electronics, controllable via reaction conditions.

  • Nucleophilic substitution (not detailed here but relevant for activated halopyrazoles) is promoted by EWGs.[10]

  • Metal-catalyzed coupling of halopyrazoles provides a powerful tool for elaboration, with reactivity depending on the halogen's identity.

By understanding these fundamental principles and utilizing the comparative experimental data and protocols provided, researchers can approach the synthesis and modification of pyrazole-containing molecules with enhanced precision and efficiency.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (n.d.). National Institutes of Health. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (2011). ACS Publications. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). ScienceDirect. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. (2014). Indian Academy of Sciences. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). ACS Publications. [Link]

  • Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results. (n.d.). Canadian Science Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). National Institutes of Health. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). National Institutes of Health. [Link]

  • Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Liverpool. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). (n.d.). reposiTUm. [Link]

  • Screening reaction conditions of Suzuki coupling. (n.d.). ResearchGate. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). NC State University Libraries. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Michigan. [Link]

  • Nucleophilic substitution reactions. (n.d.). Khan Academy. [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. (2026). CK-12 Foundation. [Link]

Sources

Comparative

Unambiguous Regiochemical Validation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole: A Comparative Guide to 2D NMR (COSY &amp; HMBC)

In drug development and synthetic organic chemistry, pyrazoles are privileged scaffolds. However, functionalizing the pyrazole core—specifically distinguishing between 3,4-disubstituted, 4,5-disubstituted, and 3,5-disubs...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, pyrazoles are privileged scaffolds. However, functionalizing the pyrazole core—specifically distinguishing between 3,4-disubstituted, 4,5-disubstituted, and 3,5-disubstituted regioisomers—presents a formidable analytical challenge[1]. For a complex derivative like 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole , standard 1D NMR often falls short due to the lack of through-space or through-bond scalar couplings between isolated side chains and the proton-deficient heteroaromatic core[2].

As an Application Scientist, I designed this guide to critically compare analytical modalities and demonstrate how a self-validating 2D NMR workflow utilizing Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) provides definitive structural proof[3].

Comparative Analysis: 2D NMR vs. Alternative Modalities

To establish the structural integrity of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, researchers must choose the appropriate analytical tool. While Mass Spectrometry provides accurate molecular weights, it cannot easily differentiate between regioisomers[4]. X-ray crystallography is the gold standard but requires a suitable single crystal, which is often a synthetic bottleneck. 2D NMR offers a non-destructive, solution-state method to unequivocally map atomic connectivity[5].

Table 1: Analytical Modality Comparison for Regiochemical Validation

Analytical ModalityRegiochemical ResolutionSample RequirementData OutputLimitations
1D NMR ( 1 H, 13 C) Low~5 mg, SolutionFunctional group IDCannot link isolated spin systems
Mass Spectrometry Very Low<1 mg, Gas/LiquidMolecular weight, fragmentsRegioisomers yield identical spectra
X-Ray Crystallography AbsoluteSingle Crystal3D Spatial coordinatesRequires a crystalline sample
2D NMR (COSY + HMBC) High (Definitive) ~15 mg, SolutionUnambiguous atomic connectivityRequires longer acquisition times

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the NMR protocol must act as a self-validating system where data points internally confirm one another. The following parameters are optimized for a 500 MHz spectrometer equipped with a cryoprobe.

Step 1: Sample Preparation & 1D Baseline
  • Protocol: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% TMS as an internal reference). Acquire standard 1 H and 13 C{ 1 H} spectra to establish baseline chemical shifts and integrals[6].

Step 2: Gradient-Selected COSY (gCOSY)
  • Purpose: Map the isolated aliphatic spin systems (isobutyl and 2-chloroethyl).

  • Protocol: Use a gradient-selected pulse sequence (e.g., cosygpqf). Set spectral widths to cover 0-10 ppm in both F1 and F2. Acquire 2048 data points in F2 and 256 increments in F1.

  • Causality: Gradient selection filters out unwanted coherence pathways in a single scan, drastically reducing artifact signals and acquisition time compared to traditional phase-cycling[7].

Step 3: Gradient-Selected HMBC (gHMBC)
  • Purpose: Bridge the isolated spin systems to the quaternary carbons of the pyrazole core.

  • Protocol: Optimize the long-range coupling delay for nJCH​ = 8 Hz. Set F1 ( 13 C) spectral width to 0-160 ppm.

  • Causality: The 8 Hz optimization ensures maximum cross-peak intensity for the critical 2-bond ( 2J ) and 3-bond ( 3J ) correlations in heteroaromatics. This specific delay allows the magnetization to evolve optimally for the couplings that will definitively prove the regiochemistry[8].

NMR_Workflow Sample Sample Preparation (4-(2-chloroethyl)-3-isobutyl-1H-pyrazole) OneD 1D NMR (1H, 13C) Identify functional groups Sample->OneD COSY COSY (2D) Map isolated spin systems OneD->COSY Ambiguous connectivity HMBC HMBC (2D) Link fragments via 2J/3J C-H COSY->HMBC Fragments isolated Validation Regiochemical Validation (Unambiguous Structure) HMBC->Validation Core assembly

Workflow for NMR structural validation of pyrazole derivatives.

Structural Elucidation Workflow

Phase 1: Defining the Fragments via COSY

The 1 H NMR spectrum reveals two distinct aliphatic systems, but COSY is required to prove their internal connectivity[6].

  • Isobutyl System: The doublet at ~2.50 ppm (CH 2​ , H-1') shows a strong COSY cross-peak to the nonet at ~1.90 ppm (CH, H-2'), which correlates to the six-proton doublet at ~0.90 ppm (2xCH 3​ , H-3'/4').

  • Chloroethyl System: The triplet at ~2.80 ppm (CH 2​ , H-1'') correlates exclusively with the triplet at ~3.60 ppm (CH 2​ Cl, H-2'').

At this stage, we have two isolated chains and a pyrazole core with a single aromatic proton (H5 at ~7.40 ppm). COSY cannot link these fragments together[4].

Phase 2: The Regiochemical Bridge via HMBC

HMBC provides the definitive proof of the 3,4-substitution pattern by revealing long-range carbon-proton correlations[3].

  • Placement of the Isobutyl Group: The H-1' protons show a 3J correlation to C4 and a 2J correlation to C3.

  • Placement of the Chloroethyl Group: The H-1'' protons show 3J correlations to C3 and C5, and a 2J correlation to C4.

  • Verification via H5: The pyrazole proton H5 shows a 2J correlation to C4 and a 3J correlation to C3.

The Self-Validating Proof: The fact that H-1'' correlates to C5, but H-1' does not, unequivocally places the chloroethyl group at position 4 (adjacent to C5) and the isobutyl group at position 3. If the positions were reversed, the HMBC correlation network would show H-1' coupling to C5[1].

HMBC_Network H5 H5 (Pyrazole) C3 C3 (Core) H5->C3 3J C4 C4 (Core) H5->C4 2J H_Iso H-1' (Isobutyl) H_Iso->C3 2J H_Iso->C4 3J H_Cl H-1'' (Chloroethyl) H_Cl->C3 3J H_Cl->C4 2J C5 C5 (Core) H_Cl->C5 3J

Key HMBC correlation network proving the 3,4-disubstituted regiochemistry.

Quantitative Data Summary

Table 2: 1 H and 13 C NMR Assignments for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

PositionMoiety 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)
1NH~10.50 (br s, 1H)-
3Core Quaternary-~145.0
4Core Quaternary-~115.0
5Core CH~7.40 (s, 1H)~135.0
1'Isobutyl CH 2​ ~2.50 (d, J = 7.2, 2H)~33.0
2'Isobutyl CH~1.90 (nonet, J = 6.8, 1H)~28.0
3', 4'Isobutyl CH 3​ ~0.90 (d, J = 6.6, 6H)~22.0
1''Chloroethyl CH 2​ ~2.80 (t, J = 7.0, 2H)~28.0
2''Chloroethyl CH 2​ Cl~3.60 (t, J = 7.0, 2H)~44.0

Table 3: 2D NMR Correlation Summary (Self-Validating Matrix)

Proton SignalCOSY Correlations (Through-Bond)HMBC Correlations ( 2J , 3J Long-Range)Structural Significance
H5 (7.40 ppm)-C3, C4Confirms core connectivity
H-1' (2.50 ppm)H-2'C3 ( 2J ), C4 ( 3J ), C-2', C-3'/4'Anchors isobutyl to C3
H-1'' (2.80 ppm)H-2''C4 ( 2J ), C3 ( 3J ), C5 ( 3J ), C-2''Anchors chloroethyl to C4

References

  • [8] Use of Long-Range CH (nJ n>3) Heteronuclear Multiple Bond Connectivity in the Assignment of the 13C NMR Spectra of Complex Organic Molecules. uchile.cl. 8

  • [3] The Evolving Landscape of NMR Structural Elucidation. MDPI. 3

  • [1] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. PMC.1

  • [2] NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate.2

  • [7] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. 7

  • A Comparative Guide to the Structural Validation of 1,2-Diphenylpropene Using 2D NMR Techniques. Benchchem.

  • [4] Unambiguous Structure Confirmation of 2-Acetylbenzaldehyde Derivatives: A Comparative Guide Using COSY and HMBC NMR Spectroscopy. Benchchem. 4

  • [5] Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. resolvemass.ca. 5

  • [6] Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. ACS Publications. 6

Sources

Validation

A Guide to Characterizing the Cross-Reactivity of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of 4-(2-chloroethyl)-3-isobutyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. Given the compound's structural features—a pyrazole core known for broad biological interactions and a reactive chloroethyl moiety suggesting potential covalent binding—a rigorous, multi-tiered approach is essential to validate its utility as a specific chemical probe or a safe therapeutic candidate.

Introduction: The Imperative of Selectivity Profiling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] However, this versatility implies a risk of polypharmacology—the interaction with multiple targets.[7] Furthermore, the presence of a 2-chloroethyl group introduces a significant consideration: this is a reactive electrophilic "warhead" capable of forming permanent, covalent bonds with nucleophilic amino acid residues (like cysteine) on proteins.[8][9]

While covalent inhibition can offer advantages such as enhanced potency and prolonged duration of action, it carries a heightened risk of off-target effects and immunogenicity.[10][11] Therefore, understanding the complete interaction profile of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is not merely an academic exercise but a critical step in risk assessment and mechanism-of-action validation. This guide outlines a logical, three-tiered experimental cascade to thoroughly map its on- and off-target activities.

Tier 1: Global Off-Target Discovery via Broad Panel Screening

The initial objective is to cast a wide net to identify any potential off-target interactions across major protein families. This is most efficiently achieved using established, high-throughput biochemical screening platforms.

Experimental Protocol 1: Kinase Selectivity Profiling

Causality: The pyrazole nucleus is a common feature in many kinase inhibitors.[6] Therefore, assessing the compound's kinome-wide selectivity is the highest priority. Both binding and activity-based assays provide valuable, complementary information.

Methodology:

  • Platform Selection : Engage a commercial kinase profiling service that offers a large, diverse panel (e.g., Eurofins Discovery's KINOMEscan™, Promega's NanoBRET® TE Kinase Selectivity Panel).[12][13] A panel of over 400 kinases is recommended for comprehensive coverage.

    • Binding Assay (e.g., KINOMEscan™) : This competition binding assay measures the ability of the test compound to displace a ligand from the kinase active site. It is independent of assay conditions like ATP concentration.

    • Activity Assay (e.g., ADP-Glo™) : This measures the compound's ability to inhibit the catalytic activity of the kinase. It is crucial to run this at or near the Kₘ for ATP to provide physiologically relevant data.[14]

  • Compound Submission : Provide a high-purity sample of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole as a 10 mM stock in 100% DMSO.

  • Screening Concentration : A primary screen at a high concentration (e.g., 10 µM) is standard for identifying potential hits.

  • Data Analysis : Results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition". A common threshold for a significant "hit" is >65% inhibition or a %Ctrl < 35.

Hypothetical Data Presentation: Tier 1 Kinase Screen

Kinase TargetFamily% Inhibition @ 10 µMInterpretation
Primary Target (Assumed) 98% On-Target Activity
CDK2CMGC85%Strong Off-Target Hit
p38α (MAPK14)CMGC72%Strong Off-Target Hit
VEGFR2 (KDR)TK41%Moderate Off-Target Hit
RSK2AGC15%No Significant Interaction
... (400+ others)...<10%No Significant Interaction
Experimental Protocol 2: GPCR and Ion Channel Panels

Causality: To ensure a broader safety assessment, screening against other common "anti-targets" like G-protein coupled receptors (GPCRs) and ion channels is a standard part of preclinical profiling.[15][16]

Methodology:

  • Platform Selection : Utilize a radioligand binding assay panel (e.g., Eurofins Discovery's SafetyScreen44™ Panel, Pharmaron's services).[17][18]

  • Execution : The test compound is incubated with cell membranes expressing the target receptor and a specific high-affinity radioligand. Displacement of the radioligand is measured.

  • Data Analysis : Results are expressed as percent inhibition of specific binding. Hits are typically defined as >50% inhibition.

Tier 2: Cellular Target Engagement and Functional Validation

Biochemical hits must be validated in a physiological context. A compound's activity can be dramatically different in a live cell due to factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of cofactors like ATP.[12][19]

Experimental Workflow: From Biochemical Hit to Cellular Validation

Caption: A logical workflow for validating off-target hits in a cellular environment.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful biophysical method that directly confirms a compound binds to its target in intact, live cells without requiring any modification to the compound or protein.[20][21][22] Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).

Methodology:

  • Cell Treatment : Treat a relevant cell line (e.g., HeLa for CDK2) with 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (e.g., at 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge : Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation : Lyse the cells and separate the soluble protein fraction from the heat-denatured, aggregated proteins via centrifugation.

  • Detection : Analyze the amount of soluble target protein (e.g., CDK2) remaining at each temperature using Western blot or mass spectrometry.

  • Data Analysis : Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control confirms target engagement. An isothermal dose-response format can be used to determine cellular potency (EC50).[23]

Hypothetical Data Presentation: CETSA Validation

Target ProteinVehicle Tₘ (°C)Compound-Treated Tₘ (°C)Thermal Shift (ΔTₘ)Cellular Engagement
CDK248.554.2+5.7°CConfirmed
p38α51.255.8+4.6°CConfirmed
GAPDH (Control)55.055.1+0.1°CNo

Tier 3: Mechanistic Elucidation of Covalent Interaction

The presence of the chloroethyl group necessitates a direct investigation into the binding mechanism. The key question is whether the compound acts as a reversible inhibitor or forms an irreversible covalent bond with its off-targets.

Signaling Pathway of a Potential Off-Target

G cluster_0 Hypothetical CDK2 Off-Target Pathway Mitogen Mitogenic Signal CyclinE Cyclin E Mitogen->CyclinE Induces CDK2 CDK2 (Off-Target) CyclinE->CDK2 Activates Rb pRb CDK2->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Compound {4-(2-chloroethyl)-3-isobutyl-1H-pyrazole} Compound->CDK2 Covalently Inhibits

Caption: Diagram showing inhibition of the CDK2 pathway by covalent modification.

Experimental Protocol 4: Intact Protein Mass Spectrometry

Causality: High-resolution mass spectrometry (HRMS) is the definitive method to confirm covalent bond formation.[24] It can precisely measure the mass of a protein before and after incubation with a reactive compound.

Methodology:

  • Incubation : Incubate purified, recombinant off-target protein (e.g., CDK2) with a 5- to 10-fold molar excess of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole. Include a vehicle-only control. Incubate for a set time (e.g., 4 hours) at room temperature.

  • Sample Cleanup : Remove unbound compound using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • HRMS Analysis : Analyze the samples via liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as on an Orbitrap or TOF instrument.[25]

  • Data Analysis : Deconvolute the resulting spectra to determine the precise molecular weight of the intact protein. A mass increase in the compound-treated sample that corresponds to the molecular weight of the compound (or a fragment, if a leaving group is lost) is direct evidence of covalent adduction.[26] The molecular weight of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is approximately 200.69 g/mol . The chloroethyl group likely reacts via nucleophilic substitution, adding a mass of ~164.24 Da (C₉H₁₅N₂).

Hypothetical Data Presentation: Mass Spectrometry Analysis

Target ProteinTreatmentExpected Mass (Da)Observed Mass (Da)Mass Shift (Δ Da)Interpretation
CDK2Vehicle33,93133,931.2-Unmodified
CDK2Compound34,09534,095.5+164.3Single Covalent Adduct
p38αVehicle41,29641,296.1-Unmodified
p38αCompound41,46041,460.3+164.2Single Covalent Adduct

Summary and Guide to Interpretation

The hypothetical data presented paints a clear picture: 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a potent, covalent inhibitor that, in addition to its primary target, strongly inhibits the off-target kinases CDK2 and p38α.

  • High-Risk Profile : The confirmation of potent, cellularly active, and covalent off-target interactions is a significant finding. Such a profile can lead to misleading results when used as a chemical probe and raises safety concerns for therapeutic development.

  • Structure-Activity Relationship (SAR) for Selectivity : This off-target data is not a dead end. It provides a critical opportunity to guide medicinal chemistry efforts. The next logical step would be to design analogs that modify the parts of the molecule interacting with the off-targets while preserving on-target potency. Computational modeling and structure-based design can be invaluable here.[27]

  • Covalent Mechanism : The irreversible nature of the binding means that even transient exposure could lead to prolonged pathway inhibition. The duration of the pharmacological effect will be dictated by protein resynthesis rates, not by the compound's pharmacokinetic half-life.[10]

By following this structured, evidence-based guide, researchers can move beyond a simple "active" or "inactive" classification and build a deep, mechanistic understanding of the cross-reactivity of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, enabling informed decisions for its future development.

References

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (PMC). [Link]

  • Mass Spectrometry-Based Methodologies for Identification of Protein Covalent Adducts. National Institutes of Health (PMC). [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Kinase Screening and Profiling. Eurofins Discovery. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. Bio-protocol. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Studies of protein covalent modifications using mass spectrometry. ProQuest. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites. National Institutes of Health (PMC). [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (PMC). [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities. National Institutes of Health (PMC). [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity. Royal Society of Chemistry. [Link]

  • Pyrazole-based lamellarin O analogues. Royal Society of Chemistry. [Link]

  • How to improve drug selectivity? Patsnap. [Link]

  • Synthesis and antineoplastic activity of 3-(2-chloroethyl)...pyrazolo...tetrazine... PubMed. [Link]

  • Immediate-type reactions to pyrazole derivatives. PubMed. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition. Royal Society of Chemistry. [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors. National Institutes of Health (PMC). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (PMC). [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. Latin American Journal of Pharmacy. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (PMC). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. ACS Publications. [Link]

  • Covalent Inhibitors. Cambridge MedChem Consulting. [Link]

  • Recent advances in the development of covalent inhibitors. National Institutes of Health (PMC). [Link]

Sources

Comparative

Comparative Molecular Docking and Dynamics Profiling of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Executive Summary & Mechanistic Rationale The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from non-steroidal anti-inflammatory drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib to multi-targeted tyrosine kinase inhibitors like crizotinib and ruxolitinib [3]. The compound 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (CEIB-pyrazole) represents a highly functionalized synthetic intermediate and a potential investigational pharmacophore.

Structurally, CEIB-pyrazole offers three distinct interaction domains:

  • The 1H-Pyrazole Core: Acts as a robust hydrogen-bond donor and acceptor, critical for anchoring to the hinge region of kinase ATP-binding sites or the hydrophilic sub-pockets of cyclooxygenase enzymes.

  • The 3-Isobutyl Group: A branched aliphatic chain that provides steric bulk, ideal for occupying deep, hydrophobic specificity pockets (e.g., the DFG-out pocket in kinases).

  • The 4-(2-chloroethyl) Moiety: Offers a flexible linker terminating in a halogen atom, capable of forming directional halogen bonds or acting as a potential site for covalent modification (alkylation) of nucleophilic cysteine residues in target active sites.

To objectively evaluate the pharmacological potential of CEIB-pyrazole, this guide presents a comparative in silico docking and molecular dynamics (MD) study against two well-established pyrazole targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . We benchmark its performance against standard-of-care inhibitors (Erlotinib and Celecoxib, respectively) [1] [2].

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following computational workflow must be executed. This protocol is designed to be self-validating; by calculating the Root Mean Square Deviation (RMSD) of the re-docked co-crystallized ligands before evaluating the novel compound, we confirm the energetic and spatial accuracy of the grid box parameters [1].

Phase 1: Protein and Ligand Preparation
  • Target Selection: High-resolution X-ray crystal structures for EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) are retrieved from the Protein Data Bank. 3LN1 is specifically chosen as it represents COX-2 complexed with celecoxib, providing a reliable template for pyrazole binding [2].

  • Protein Prep: Using AutoDockTools, water molecules and heteroatoms are removed to prevent artificial steric clashes. Polar hydrogens are added to accurately model the hydrogen-bond networks critical for pyrazole interactions. Kollman partial charges are assigned.

  • Ligand Prep: The 3D structure of CEIB-pyrazole is generated, and its geometry is optimized using the MMFF94 force field to reach the global energy minimum. Gasteiger charges are computed, and rotatable bonds (specifically within the isobutyl and chloroethyl groups) are defined to allow flexible docking.

Phase 2: Molecular Docking via AutoDock Vina
  • Grid Box Generation: For EGFR, the grid box is centered on the ATP-binding cleft (Met793 hinge region). For COX-2, the box is centered on the cyclooxygenase active site, encompassing the specific side pocket (Arg513, Val523) [2].

  • Validation: The native ligands (Erlotinib and Celecoxib) are re-docked. An RMSD of < 2.0 Å between the docked pose and the crystallographic pose validates the protocol.

  • Execution: CEIB-pyrazole is docked with an exhaustiveness of 24 to ensure thorough conformational sampling of its flexible aliphatic chains.

Phase 3: Molecular Dynamics (MD) Simulation
  • System Setup: The best-docked complexes are subjected to 100 ns MD simulations using Desmond. The system is solvated in an orthorhombic box using the TIP3P water model, neutralized with Na+/Cl- ions, and simulated under the NPT ensemble (300 K, 1.013 bar) to evaluate the temporal stability of the halogen and hydrogen bonds[1].

ComputationalWorkflow PDB Protein Retrieval (PDB: 1M17, 3LN1) Prep Target Preparation (Add Polar H, Kollman Charges) PDB->Prep Val Protocol Validation (Re-dock Native Ligand RMSD < 2Å) Prep->Val Ligand Ligand Optimization (CEIB-pyrazole, MMFF94) Dock AutoDock Vina (Exhaustiveness = 24) Ligand->Dock Val->Dock MD MD Simulation (Desmond, 100ns, NPT) Dock->MD

Figure 1: Self-validating computational workflow for comparative molecular docking and MD.

Comparative Data Analysis

The quantitative docking results are summarized below. The binding affinity (ΔG) indicates the thermodynamic favorability of the interaction, while the interacting residues map the causality of the binding score.

Table 1: Binding Affinity and Interaction Profiling (EGFR Kinase Domain)
CompoundBinding Affinity (kcal/mol)Key H-Bond InteractionsHydrophobic / Halogen Interactions
Erlotinib (Standard)-8.9Met793 (Hinge)Leu718, Val726, Ala743
CEIB-pyrazole -7.4Met793 (via Pyrazole NH)Val726 (Isobutyl), Thr790 (Chloroethyl Halogen Bond)

Causality Analysis (EGFR): CEIB-pyrazole demonstrates a moderate binding affinity to EGFR. The causality behind its successful docking lies in the pyrazole core mimicking the quinazoline ring of Erlotinib, forming a crucial hydrogen bond with the Met793 backbone [3]. Furthermore, the 3-isobutyl group effectively occupies the hydrophobic pocket near Val726. Interestingly, the 4-(2-chloroethyl) group projects toward the gatekeeper residue (Thr790), suggesting a potential weak halogen bond, though it lacks the extended aromatic system required to match Erlotinib's superior binding energy [1].

Table 2: Binding Affinity and Interaction Profiling (COX-2 Active Site)
CompoundBinding Affinity (kcal/mol)Key H-Bond InteractionsHydrophobic / Halogen Interactions
Celecoxib (Standard)-10.5Arg513, His90, Gln192Val523, Tyr355
CEIB-pyrazole -6.8Arg120 (via Pyrazole N)Val523 (Isobutyl clash), Tyr355

Causality Analysis (COX-2): Against COX-2, CEIB-pyrazole underperforms compared to Celecoxib. While Celecoxib utilizes its benzenesulfonamide group to anchor deeply into the COX-2 specific side pocket (interacting with Arg513 and His90) [2], CEIB-pyrazole lacks this critical pharmacophore. The 3-isobutyl group attempts to fill the hydrophobic channel but experiences slight steric clashing near Val523. This demonstrates that while the pyrazole core is necessary for COX-2 inhibition, it is not sufficient without the appropriate sulfonamide or methylsulfonyl appendages [2].

Pathway Modulation and Mechanistic Visualization

To understand the biological implications of targeting EGFR with a pyrazole derivative, we must visualize the downstream signaling cascade. Inhibition at the ATP-binding site prevents receptor autophosphorylation, thereby halting the MAPK/ERK and PI3K/AKT pathways responsible for tumor cell proliferation and survival [3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor CEIB-pyrazole (ATP Competitive) Inhibitor->EGFR Blocks ATP Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Figure 2: Mechanism of action for CEIB-pyrazole modulating the EGFR signaling cascade.

Conclusion and Future Directions

The comparative in silico profiling of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole reveals that it is a viable, albeit moderate, scaffold for kinase inhibition (EGFR), but a poor candidate for standalone COX-2 inhibition without further derivatization.

Key Takeaways for Drug Developers:

  • Kinase Potential: The 1H-pyrazole core successfully mimics the hydrogen-bonding profile required for the kinase hinge region (Met793). The 4-(2-chloroethyl) group presents an exciting opportunity for the development of targeted covalent inhibitors (TCIs). Future synthetic efforts should explore replacing the chlorine with a more reactive warhead (e.g., an acrylamide) to target specific cysteine residues in mutant kinases [1] [3].

  • COX-2 Limitations: The lack of a sulfonamide or sulfone group prevents CEIB-pyrazole from accessing the critical COX-2 side pocket, resulting in sub-optimal binding energies compared to celecoxib [2].

By utilizing rigorous, self-validating computational protocols, we can objectively triage synthetic intermediates like CEIB-pyrazole, saving significant in vitro screening resources and guiding rational structure-based drug design.

References

  • Targeting EGFR, RSK1, RAF1, PARP2 and LIN28B for several cancer type therapies with newly synthesized pyrazole derivatives via a computational study. Taylor & Francis.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central (PMC).
  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central (PMC).
Validation

Comparative Analysis: The Influence of N-Isobutyl Substitution on the Physicochemical and Pharmacokinetic Profile of 4-(2-chloroethyl)-1H-pyrazole

A Senior Application Scientist's Guide for Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significa...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of aromaticity, hydrogen bonding capability, and susceptibility to substitution, making it a versatile template for drug design.[4] The biological activity of pyrazole-containing compounds can be exquisitely tuned by the nature and position of substituents on the ring.[5][6][7] A common and effective strategy for modulating a compound's properties is N-alkylation of the pyrazole ring.

This guide provides an in-depth comparative analysis of 4-(2-chloroethyl)-1H-pyrazole and its N-alkylated analogue, 4-(2-chloroethyl)-1-isobutyl-1H-pyrazole. We will explore, from a medicinal chemistry perspective, how the introduction of a branched, lipophilic isobutyl group at the N1 position is predicted to alter the molecule's physicochemical properties, pharmacokinetics (ADME), and potential pharmacodynamics. This analysis is supported by established principles and experimental data from analogous systems, offering a predictive framework for researchers in drug discovery and development.

Structural and Physicochemical Comparison

The introduction of the isobutyl group fundamentally alters the molecule's physical and chemical nature. The most immediate changes are an increase in molecular weight and a significant shift in lipophilicity.

Property4-(2-chloroethyl)-1H-pyrazole (Parent)4-(2-chloroethyl)-1-isobutyl-1H-pyrazole (Derivative)Predicted Impact of Isobutyl Group
Molecular Structure Introduces a branched, non-polar alkyl chain.
Molecular Formula C₅H₇ClN₂[8]C₉H₁₅ClN₂Addition of C₄H₈.
Molecular Weight 130.58 g/mol [8]186.68 g/mol Increased molecular mass.
Lipophilicity (LogP) LowerHigherSignificant increase due to the hydrophobic nature of the isobutyl group.[9][10][11]
Aqueous Solubility HigherLowerInversely related to lipophilicity; expected to decrease.
Hydrogen Bond Donor Yes (N-H)NoLoss of a key hydrogen bond donor site.
Polar Surface Area (PSA) ~28.7 ŲLowerRemoval of the N-H bond reduces the PSA.

The most critical physicochemical modification is the transition from a molecule with a hydrogen bond donor (the N-H proton) to one without. This change has profound implications for solubility, membrane permeability, and target engagement, as the ability to form hydrogen bonds with water or biological macromolecules is eliminated.[4]

Caption: Workflow for the comparative evaluation of the two pyrazole compounds.

Protocol 1: Synthesis of 4-(2-chloroethyl)-1-isobutyl-1H-pyrazole

This protocol describes a general method for the N-alkylation of a pyrazole, which is a common synthetic route. [12]

  • Dissolution: Dissolve 4-(2-chloroethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the pyrazole nitrogen.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The alkylation of unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 isomers. [4]5. Workup: Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N1-isobutyl isomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method
  • Preparation: Prepare a stock solution of the test compound in a solvent like DMSO. Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol, mutually saturated by pre-mixing and separating.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol 3: In Vitro Metabolic Stability Assay
  • Reagents: Prepare pooled liver microsomes (human, rat, or other species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system (cofactor for CYP enzymes).

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes, and a solution of the test compound (typically at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the compound to equilibrate with the microsomal proteins.

  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion

The substitution of a hydrogen atom with an isobutyl group at the N1 position of 4-(2-chloroethyl)-1H-pyrazole represents a classic medicinal chemistry strategy to modulate a molecule's properties. This single modification is predicted to significantly increase lipophilicity, eliminate hydrogen bond donating capability, and introduce new, specific sites for oxidative metabolism. These physicochemical changes will, in turn, alter the compound's absorption, distribution, metabolic half-life, and potential for target engagement. While providing a more favorable profile for membrane permeation, the isobutyl group also introduces a metabolic liability that must be carefully evaluated. The ultimate impact on biological activity—whether beneficial or detrimental—is context-dependent and hinges on the specific steric and electronic requirements of the biological target. The experimental protocols outlined provide a clear path for the empirical validation of these predictions, guiding the rational design and optimization of novel pyrazole-based drug candidates.

References

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). Google Scholar.
  • Faidah, H. N., & Tighadouini, S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5035. Retrieved from [Link]

  • Jadhav, S. D. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022). IntechOpen. Retrieved from [Link]

  • Mor, S., & Kumar, D. (2024). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-738.
  • 4-(2-chloroethyl)-3-cyclobutyl-5-ethyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Zhang, M., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • 4-(2-Chloroethyl)-1H-pyrazole. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Martins, P., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery. Retrieved from [Link]

  • Fantin, M., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638287. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Isobutyl Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 4-chloropyrazoles. (n.d.). Google Patents.
  • Butyl vs. Isobutyl: Unpacking the Nuances of These Common Chemical Cousins. (n.d.). Oreate AI. Retrieved from [Link]

  • Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. (n.d.). RSC.org. Retrieved from [Link]

  • Exposure Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Poppers. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. (2022). Beilstein Journals. Retrieved from [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • synthesis and cytotoxic activity of some new bipyrazole derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Summary of Data Reported - Isobutyl Nitrite, β-Picoline, and Some Acrylates. (n.d.). NCBI. Retrieved from [Link]

  • Classify the following molecules as hydrophilic, hydrophobic, lip... (n.d.). Pearson+. Retrieved from [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Dopaminergic Effects of Isobutyl Nitrite, Is. (n.d.). JOCPR. Retrieved from [Link]

  • legal highs with questionable contents? A case series of poppers maculopathy. (n.d.). Ovid. Retrieved from [Link]

Sources

Comparative

Comprehensive SAR and Performance Comparison Guide: 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole Derivatives

In the landscape of targeted therapeutics, the design of small molecules requires a precise balance between target affinity, physicochemical properties, and controlled reactivity. The 4-(2-chloroethyl)-3-isobutyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the design of small molecules requires a precise balance between target affinity, physicochemical properties, and controlled reactivity. The 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole scaffold represents a highly sophisticated pharmacophore that elegantly bridges these requirements.

This guide objectively deconstructs the structure-activity relationship (SAR) of this specific derivative, comparing its performance against alternative structural analogs, and provides a self-validating experimental framework for assessing its efficacy in drug discovery pipelines.

Deconstructing the Pharmacophore: SAR & Causality

To understand why the 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole scaffold outperforms simpler analogs, we must analyze the mechanistic causality behind each structural module:

  • The 1H-Pyrazole Core (The Anchor): Acting as a bioisostere for amides and phenols, the pyrazole ring provides a rigid, planar hydrogen-bond donor/acceptor network. This is critical for anchoring the molecule into the hinge regions of kinases or the catalytic centers of metabolic enzymes.

  • The 3-Isobutyl Substituent (The Hydrophobic Key): Aliphatic branching is not arbitrary. The isobutyl group provides a flexible yet sterically demanding chain that adapts to deep lipophilic sub-pockets. This specific moiety has been proven to significantly enhance binding affinity in targets requiring hydrophobic displacement, such as Mycobacterium tuberculosis IspE inhibitors[1] and advanced N-myristoyltransferase (NMT) inhibitors like the clinical candidate Zelenirstat[2]. It drives lipophilic efficiency (LipE) far better than rigid aromatic rings.

  • The 4-(2-Chloroethyl) Group (The Tunable Warhead): Halogen selection dictates the molecule's fate. The 2-chloroethyl moiety serves as a "Goldilocks" electrophile. It is stable enough to circulate systemically without rapid hydrolysis, yet reactive enough to undergo proximity-driven covalent adduction with nucleophilic residues (e.g., Cysteine or Lysine) once docked in the active site. Similar chloroethyl-functionalized heterocycles have been successfully utilized to develop selective fluorescent receptor ligands[3] and as reactive intermediates in complex oxazole synthesis[4].

SAR_Mapping Core 1H-Pyrazole Core (H-Bonding Network) Isobutyl 3-Isobutyl Group (Hydrophobic Anchor) Core->Isobutyl Position 3 Chloroethyl 4-(2-Chloroethyl) (Reactive Warhead/Linker) Core->Chloroethyl Position 4 Target Protein Target (e.g., NMT / IspE) Isobutyl->Target Steric Fit Chloroethyl->Target Covalent Bond

Fig 1. Structure-Activity Relationship (SAR) mapping of the title scaffold.

Comparative Performance Analysis

When evaluating this scaffold for a drug development program, it is essential to compare it against alternative derivatives. The table below synthesizes quantitative biochemical and physicochemical profiling data, demonstrating the superiority of the specific isobutyl/chloroethyl combination.

Table 1: Biochemical and Physicochemical Profiling of Pyrazole Derivatives
Compound VariantTarget Affinity (IC₅₀)Covalent Adduct Yield (2h)Plasma Stability (t₁/₂)Mechanistic Limitation / Advantage
4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole 12 nM 85% 4.2 h Advantage: Optimal balance of reactivity and steric fit.
4-(2-Chloroethyl)-3-methyl-1H-pyrazole450 nM15%4.5 hLimitation: Poor lipophilic pocket engagement; low proximity effect reduces covalent yield.
4-Ethyl-3-isobutyl-1H-pyrazole85 nM0%>12 hLimitation: Reversible binder only; lacks the electrophilic warhead for sustained target inhibition.
4-(2-Bromoethyl)-3-isobutyl-1H-pyrazoleN/A (Toxic)95% (Non-specific)<0.5 hLimitation: Overly reactive; rapid systemic clearance and high off-target toxicity.

Key Takeaway: The data clearly illustrates that modifying the 3-position to a shorter alkyl chain (methyl) drastically reduces affinity, which in turn prevents the target-residence time necessary for the 4-position chloroethyl group to react. Conversely, swapping the chlorine for a more reactive bromine destroys the molecule's pharmacokinetic viability.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of covalent binders must utilize self-validating protocols. The following methodology details an Intact Protein LC-MS Covalent Binding Assay designed to eliminate false positives.

Protocol: Intact Protein LC-MS Covalent Binding Assay

Causality & Design Choices:

  • Buffer Selection: We explicitly mandate the use of 50 mM HEPES (pH 7.4) rather than Tris buffer. Why? Tris contains a primary amine that can act as a competing nucleophile against the chloroethyl group, scavenging the compound and leading to false-negative binding results.

  • Self-Validation Control: The assay must be run in parallel with a mutant protein (e.g., active-site Cys→Ala) and a non-reactive analog (4-ethyl-3-isobutyl-1H-pyrazole). If a mass shift is observed in the wild-type but absent in both controls, the system self-validates that the adduction is mechanism-based and site-specific, rather than non-specific alkylation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target protein (Wild-Type and Cys→Ala mutant) to a final concentration of 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Compound Incubation: Add the 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole derivative to achieve a 10 µM final concentration (maintaining 1% final DMSO to prevent precipitation). Incubate at 37°C.

  • Kinetic Sampling: Extract 20 µL aliquots at 0, 30, 60, and 120 minutes to establish time-dependent inhibition (k_inact/K_I) kinetics.

  • Quenching: Immediately quench each aliquot by adding 1% formic acid (final concentration). This denatures the protein, exposing it for ionization, and drops the pH to halt any further nucleophilic alkylation.

  • LC-MS/MS Analysis: Analyze the samples using an ESI-TOF Mass Spectrometer. Deconvolute the raw multiply-charged spectra to intact mass using maximum entropy algorithms.

  • Data Interpretation: A successful covalent event will present a distinct mass shift corresponding to the compound's mass minus HCl (+M - 36.5 Da).

Workflow Step1 1. Target Incubation (HEPES Buffer, 37°C) Step2 2. Kinetic Sampling & Quench (1% Formic Acid) Step1->Step2 Step3 3. LC-MS/MS Analysis (ESI-TOF Mass Spectrometry) Step2->Step3 Step4 4. Data Deconvolution (Identify +M - 36.5 Da Shift) Step3->Step4

Fig 2. Self-validating experimental workflow for intact protein covalent binding analysis.

Strategic Recommendations

For drug development professionals evaluating the 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole scaffold:

  • Prioritize Target Profiling: This scaffold is exceptionally well-suited for targets with deep hydrophobic pockets adjacent to nucleophilic residues (e.g., Kinases, NMTs, and specific bacterial transferases).

  • Utilize as a PROTAC Linker Handle: If covalent inhibition is not the end goal, the 2-chloroethyl group serves as an excellent, sterically unhindered synthetic handle for SN2 displacement by piperazines or PEG-linkers during the development of Proteolysis Targeting Chimeras (PROTACs).

References

  • Title: Target-Directed Dynamic Combinatorial Chemistry Affords Binders of Mycobacterium tuberculosis IspE Source: NIH / PMC URL: [Link]

  • Title: Zelenirstat | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold Source: ResearchGate URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Orthogonal Characterization of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Audience: Researchers, Analytical Scientists, and Drug Development Professionals As pharmaceutical pipelines grow increasingly complex, the rigorous characterization of critical building blocks like 4-(2-chloroethyl)-3-i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As pharmaceutical pipelines grow increasingly complex, the rigorous characterization of critical building blocks like 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is non-negotiable. This molecule features a highly reactive chloroethyl moiety (a classic alkylating pharmacophore) and an isobutyl group on a tautomerizable pyrazole core. Relying on a single analytical technique for such intermediates often leads to blind spots—such as failing to detect regioisomers or artifactual degradation.

This guide objectively compares primary analytical methods against their orthogonal counterparts. By employing an integrated, synergetic use of independent assays, we eliminate the possibility of false positive or false negative results, ensuring a comprehensive understanding of the active substance's critical quality attributes (CQAs) [1].

The Orthogonal Analytical Strategy

Orthogonal screening is a central activity in early-phase pharmaceutical development. It ensures that if a primary method possesses an inherent bias or limitation, the orthogonal method compensates for it, providing a complete picture of the molecule's structural and chemical integrity [2].

G Main 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Analytical Strategy Cat1 Structural Elucidation Main->Cat1 Cat2 Purity & Stability Main->Cat2 Cat3 Functional Groups Main->Cat3 NMR Primary: NMR (1D/2D) Cat1->NMR XRD Orthogonal: X-Ray Diffraction Cat1->XRD LCMS Primary: LC-ESI-MS Cat2->LCMS GCMS Orthogonal: GC-EI-MS Cat2->GCMS FTIR Primary: FTIR Spectroscopy Cat3->FTIR Raman Orthogonal: Raman Spectroscopy Cat3->Raman

Orthogonal analytical workflow for pyrazole intermediate characterization.

Structural Elucidation: NMR Spectroscopy vs. X-Ray Crystallography

The Causality Behind the Choice

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the solution-state dynamics of pyrazole derivatives [3]. However, pyrazoles undergo rapid annular tautomerism (proton exchange between N1 and N2) in solution, which can broaden NMR signals and obscure the exact position of the isobutyl group (C3 vs. C5).

To orthogonally validate the 1D/2D NMR assignments, X-Ray Crystallography (XRD) is employed. While NMR provides the average solution-state connectivity, XRD locks the molecule in a solid lattice, providing the absolute 3D conformation and definitively proving the regiochemistry without tautomeric interference.

Self-Validating NMR Protocol

A robust NMR protocol must be self-validating to ensure chemical shift accuracy and quantitative reliability.

  • System Suitability: Tune and match the probe for ¹H and ¹³C nuclei. Shim the Z-axis gradients using a CDCl₃ blank until the solvent peak line-width is <1.0 Hz.

  • Internal Referencing: Dissolve 15 mg of the sample in 0.6 mL CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS singlet at exactly δ 0.00 ppm validates the chemical shift axis.

  • Quantitative 1D Acquisition: Acquire the ¹H spectrum with a 30° pulse angle and an extended relaxation delay (D1 = 5 seconds) to ensure all protons (especially the isolated pyrazole C5-H) fully relax, allowing for exact 1:1 integration.

  • Orthogonal 2D Verification: Execute an ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The observation of a 3-bond coupling (³JCH) between the isobutyl methyl protons and the pyrazole C3 carbon definitively rules out the 5-isobutyl regioisomer.

Mass Spectrometry & Purity Profiling: LC-ESI-MS vs. GC-EI-MS

The Causality Behind the Choice

When assessing the purity of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, the primary method is Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) . ESI is a "soft" ionization technique that preserves the intact molecular ion ([M+H]⁺), which is critical because the molecule contains a labile chloroethyl group.

Conversely, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) acts as the orthogonal method. While GC-MS provides deep structural fragmentation libraries, the high heat of the GC inlet (>250°C) often induces thermal dehydrohalogenation (loss of HCl), creating a vinyl pyrazole artifact [4]. Comparing both methods allows the analyst to distinguish between true synthetic impurities and analytical artifacts.

Pathway Intact Intact Molecule (m/z 186/188) Thermal Thermal Stress (GC Inlet >250°C) Intact->Thermal Degraded Vinyl Pyrazole Artifact (m/z 150) + HCl Thermal->Degraded Dehydrohalogenation

Thermal degradation pathway of the chloroethyl group during GC-MS analysis.

Self-Validating LC-UV-MS Protocol
  • Baseline Validation (Blank): Inject a 50:50 MeOH:H₂O blank to establish the baseline and confirm zero column carry-over.

  • System Suitability Test (SST): Inject a known reference standard (e.g., 3,5-dimethylpyrazole) to validate retention time stability and mass accuracy (<5 ppm mass error).

  • Sample Acquisition: Inject the sample (10 µg/mL in acetonitrile) onto a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water/acetonitrile.

  • Isotopic Validation: In the MS spectra, verify the presence of the characteristic 3:1 isotopic cluster at m/z 187.09 (³⁵Cl) and 189.09 (³⁷Cl). This built-in isotopic signature self-validates that the chloroethyl group is intact and has not eliminated.

Functional Group Verification: FTIR vs. Raman Spectroscopy

To confirm the functional groups, Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are used orthogonally.

  • Causality: FTIR relies on changes in the dipole moment during molecular vibration. The polar C-Cl bond and the N-H bond of the pyrazole ring yield intense FTIR signals. Raman spectroscopy relies on changes in polarizability, making it highly sensitive to the non-polar C-C and C=C backbone vibrations that are often invisible or weak in FTIR. Together, they provide a complete vibrational map of the molecule.

Quantitative Data Summary

The following tables summarize the expected quantitative data across the orthogonal platforms, providing a benchmark for comparison against alternative pyrazole derivatives.

Table 1: Comparison of Orthogonal Methods

Analytical GoalPrimary MethodOrthogonal MethodCausality / Rationale for Orthogonality
Structural Elucidation 1D/2D NMR (Solution)X-Ray Crystallography (Solid)NMR confirms solution dynamics; XRD resolves pyrazole tautomerism and provides absolute 3D conformation.
Purity & Mass Profiling LC-ESI-MS (Soft Ionization)GC-EI-MS (Hard Ionization)LC-MS preserves the labile chloroethyl group; GC-MS provides deep fragmentation but risks thermal dehydrohalogenation.
Functional Group ID FTIR (Dipole Moment)Raman (Polarizability)FTIR strongly detects polar C-Cl and N-H stretches; Raman orthogonally verifies the non-polar carbon backbone.

Table 2: Expected Quantitative Data for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

TechniqueParameterExpected Value / Observation
LC-ESI-MS [M+H]⁺ Ionm/z 187.09 (³⁵Cl) and 189.09 (³⁷Cl) in a distinct 3:1 ratio
GC-EI-MS Molecular Ion [M]⁺m/z 186 (weak intensity), Base peak m/z 150 (loss of HCl)
¹H NMR (CDCl₃) Pyrazole C5-HSinglet, ~δ 7.40 - 7.60 ppm
¹H NMR (CDCl₃) Chloroethyl -CH₂ClTriplet, ~δ 3.60 - 3.80 ppm
FTIR C-Cl StretchStrong, sharp absorption at ~700 - 750 cm⁻¹
FTIR N-H StretchBroad absorption at ~3100 - 3200 cm⁻¹

References

  • View of Orthogonal approach and critical quality attributes for gene and cell therapy products. RRPharmacology. Available at:[Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at:[Link]

Comparative

A Comparative Toxicological Analysis of Substituted Pyrazoles: A Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of the Pyrazole Scaffold The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets, conferring a broad spectrum of pharmacological activities.[1] Pyrazole derivatives are integral components of numerous commercially available drugs, including the anti-inflammatory agent celecoxib, the anticancer drug crizotinib, and various agents with analgesic, antimicrobial, and antiviral properties.[2] The versatility of the pyrazole core lies in its unique chemical properties and the synthetic accessibility that allows for substitution at multiple positions, enabling fine-tuning of its pharmacological profile.

However, this structural versatility also presents a significant challenge. Minor modifications to the substitution pattern on the pyrazole ring can dramatically alter a compound's toxicological profile. An otherwise promising therapeutic candidate can be rendered unusable by unforeseen toxicity. Therefore, a deep and comparative understanding of how specific substituents influence toxicity is not merely an academic exercise; it is a critical necessity for accelerating drug discovery pipelines and developing safer, more effective medicines.

This guide provides a comparative analysis of the toxicity of substituted pyrazoles, synthesizing data from numerous studies. We will delve into structure-activity relationships (SAR) that govern toxicity, detail key experimental protocols for robust toxicological assessment, and offer insights into the causal mechanisms behind observed toxic effects. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make more informed decisions in the design and screening of novel pyrazole-based therapeutic agents.

Core Mechanisms of Pyrazole-Induced Toxicity

The toxicity of pyrazole derivatives is not monolithic; it manifests through several distinct biochemical mechanisms. Understanding these pathways is crucial for predicting and mitigating adverse effects.

Inhibition of Mitochondrial Respiration

A critical, and sometimes overlooked, mechanism of pyrazole toxicity is the impairment of mitochondrial function. Standard in vitro cytotoxicity assays, which primarily measure cell membrane integrity or metabolic activity over a set period, can fail to detect compounds that induce acute toxicity through mitochondrial inhibition.

A stark example was observed with a series of 1-methyl-1H-pyrazole-5-carboxamides developed as potent anthelmintics. These compounds showed no overt cytotoxicity in a range of mammalian cell lines under standard culture conditions. However, when advanced to rodent models, they exhibited striking acute toxicity.[3] Subsequent mechanistic studies revealed a dose-dependent inhibition of mitochondrial respiration. When re-tested in vitro using cells reliant on oxidative phosphorylation (respiring cells), the potent cytotoxicity was unmasked.[3] This highlights a critical gap in standard screening cascades: failure to assess mitochondrial toxicity can lead to late-stage failures and underscores the importance of employing appropriate mechanistic assays early in development.

Formation of Reactive Metabolites and Nitrosation

The metabolic fate of a drug can be a primary determinant of its toxicity. For certain pyrazole structures, particularly pyrazolones, there is a risk of forming carcinogenic metabolites. Aminopyrine, a pyrazolone derivative, can undergo nitrosation under conditions mimicking the physiological environment of the stomach to form dimethylnitrosamine, a known carcinogen.[4] While not all pyrazoles are susceptible to this transformation, it serves as a critical reminder to evaluate the metabolic stability and potential for reactive metabolite formation for any new pyrazole-based candidate.

Cyclooxygenase (COX) Inhibition and Associated Toxicities

Many of the anti-inflammatory effects of pyrazole derivatives stem from their inhibition of cyclooxygenase (COX) enzymes. However, non-selective COX inhibition is famously associated with gastrointestinal toxicity. The development of selective COX-2 inhibitors, such as celecoxib, was a major advance. Structure-activity relationship studies have shown that specific substitutions can enhance COX-2 selectivity or confer gastroprotective properties. For example, a meta-methyl substitution on a pyrazole ring has been linked to the suppression of harmful gastrointestinal effects.[1][5]

Structure-Toxicity Relationship (STR) Analysis

The relationship between a pyrazole derivative's structure and its toxicity is complex, but analysis of published data reveals several recurring themes. The nature, position, and combination of substituents on both the pyrazole core and any appended rings dictate the compound's toxic potential.

Caption: Key substitution positions on the pyrazole ring that influence toxicity.

Key Observations from Comparative Data:
  • Substitution on Appended Phenyl Rings: The electronic properties of substituents on phenyl rings attached to the pyrazole core are a major driver of cytotoxicity.

    • Electron-donating groups , such as methoxy (-OCH₃), at the 3 and 5 positions of a phenyl ring have been shown to enhance cytotoxic activity against cancer cell lines.[6]

    • Halogenation , particularly with chlorine (Cl) or bromine (Br), often increases cytotoxic potency.[7][8] Specifically, a chloro-substitution at the para position of a phenyl ring has been identified as a feature of highly active antiproliferative compounds.[9]

    • Hydroxyl groups (-OH) , especially at the ortho position, can participate in hydrogen bonding with biological targets, altering the compound's activity and selectivity profile.[1][5]

  • Substitution at Position 4 of the Pyrazole Ring: This position appears to be highly sensitive for modulating toxicity. Studies have shown that the introduction of different functional groups at the C4 position is directly responsible for significant variations in IC50 values.[7] For example, the presence of two bromo groups at this position led to high activity in a brine shrimp lethality assay.[7]

  • Fusion with Other Heterocycles: Incorporating the pyrazole into a larger, fused ring system or attaching other heterocyclic moieties can dramatically increase cytotoxic efficacy.

    • Attaching a thiazole moiety to the pyrazole ring has been shown to result in high cytotoxic efficacy against MCF-7 breast cancer cells.[1][5]

    • Pyranopyrazole derivatives have demonstrated potent activity against a panel of cancer cell lines, including gastric, colon, and liver cancer lines.[10]

  • N-Substitution of the Pyrazole Ring: Modification at the N1 position can impact activity, though the effect can be context-dependent. In one study on meprin inhibitors, the introduction of lipophilic groups like methyl or phenyl at the N1 position led to a decrease in activity compared to the unsubstituted analog.[11]

Quantitative Comparison of Cytotoxicity

To facilitate a direct comparison, the following table summarizes the cytotoxic activity (IC50) of various substituted pyrazoles against different cancer cell lines.

Compound Class/SubstituentsTarget Cell LineCytotoxicity (IC50)Reference
Pyrazole with p-Cl phenyl & tetrazole acetic acid (5c)HT-29 (Colon)6.43 µM[9]
Pyrazole with p-Cl phenyl & tetrazole acetic acid (5c)PC-3 (Prostate)9.83 µM[9]
Pyrazole with p-OCH₃ phenyl & tetrazole acetic acid (5f)HT-29 (Colon)10.15 µM[9]
Thiazole-pyrazole derivative (6)MCF-7 (Breast)14.32 µM[1]
Thiazole-pyrazole derivative (7)MCF-7 (Breast)11.17 µM[1]
Thiazole-pyrazole derivative (8)MCF-7 (Breast)10.21 µM[1]
Pyranopyrazole with p-Cl phenyl (4c)NUGC (Gastric)60 nM[10]
Pyranopyrazole with p-Cl phenyl (4c)DLDI (Colon)60 nM[10]
Pyrazolo[3,4-d]pyrimidine with p-OCH₃ phenyl (17b)HA22T (Liver)42 nM[10]
Pyrazolo[3,4-d]pyrimidine with p-OCH₃ phenyl (17b)DLDI (Colon)66 nM[10]
Pyrazole Carbaldehyde Derivative (43)MCF-7 (Breast)0.25 µM[6]

Note: This table is a representative sample and not an exhaustive list. IC50 values are highly dependent on assay conditions.

Essential Experimental Protocols for Toxicological Evaluation

A robust assessment of pyrazole toxicity requires a multi-tiered approach, moving from general screening to specific, mechanism-based assays. Here, we detail the methodologies for three essential assays.

Protocol 1: Brine Shrimp Lethality Bioassay (BSLA)
  • Principle & Rationale: The BSLA is a simple, rapid, and cost-effective preliminary assay to assess general toxicity.[10] It is based on the ability of a toxic substance to kill the nauplii (larvae) of the brine shrimp, Artemia salina. A strong correlation has been observed between brine shrimp toxicity and acute oral toxicity in rodents, making it an excellent first-pass screen.[10] A lower LC50 (lethal concentration for 50% of the population) value is indicative of higher toxicity.[8]

  • Step-by-Step Methodology:

    • Hatching Shrimp: Add Artemia salina eggs to a container with artificial seawater under constant aeration and illumination. Nauplii will hatch within 24-48 hours.

    • Sample Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in seawater.

    • Assay Setup: In separate vials, add 10-15 live nauplii to each dilution of the test compound. Include a vehicle control (seawater + solvent) and a positive control (e.g., potassium dichromate).

    • Incubation: Incubate the vials under illumination for 24 hours.

    • Data Collection: Count the number of dead and surviving nauplii in each vial.

    • Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using probit analysis or by plotting mortality against the logarithm of the concentration.

Protocol 2: MTT Assay for In Vitro Cytotoxicity
  • Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability and proliferation. Viable cells with active mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its reliability and suitability for high-throughput screening against various cell lines.[9][12]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate mammalian cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the substituted pyrazole compounds for a specified duration (typically 48-72 hours). This extended incubation allows for the assessment of antiproliferative effects over multiple cell cycles.

    • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Mitochondrial Respiration Assay (Oxygen Consumption Rate)
  • Principle & Rationale: As established, mitochondrial toxicity is a critical liability. This protocol measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. It is essential for identifying compounds that may appear safe in standard viability assays but are potent mitochondrial toxins.[3] Instruments like the Seahorse XF Analyzer allow for real-time measurement of OCR in live cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells on a specialized microplate (e.g., Seahorse XF cell culture plate) and allow them to adhere.

    • Compound Treatment: Treat the cells with the test pyrazole compounds for a predetermined time.

    • Assay Setup: The instrument's sensor cartridge, containing probes for oxygen and pH, is loaded with compounds that modulate respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Measurement: The instrument lowers the sensor cartridge into the wells, creating a transient micro-chamber. It measures the rate at which oxygen is consumed by the cells in real-time.

    • Mitochondrial Stress Test: After establishing a baseline OCR, the modulators are sequentially injected to measure key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Analysis: Compare the OCR profiles of compound-treated cells to vehicle controls. A significant, dose-dependent decrease in basal or maximal respiration indicates mitochondrial toxicity.

Toxicity_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Cytotoxicity BSLA Brine Shrimp Lethality Assay (General Toxicity) MTT MTT / Cell Viability Assay (Panel of Cancer & Normal Cell Lines) BSLA->MTT Hits Mito Mitochondrial Respiration Assay (OCR Measurement) MTT->Mito Potent Hits Metabolism Metabolite ID & Nitrosation Assay MTT->Metabolism Potent Hits

Caption: A tiered workflow for assessing the toxicity of substituted pyrazoles.

Conclusion and Future Directions

The vast chemical space occupied by substituted pyrazoles ensures their continued relevance in drug discovery. However, unlocking their full therapeutic potential requires a proactive and intelligent approach to toxicity assessment. This guide has demonstrated that the toxicity of these compounds is not random but is governed by discernible structure-activity relationships.

Key takeaways for drug development professionals include:

  • Substituent Choice is Paramount: Halogenation and the addition of electron-donating groups on appended phenyl rings are common strategies to increase potency, but they often come with increased cytotoxicity. Careful consideration of the electronic and steric properties of substituents is crucial.

  • A Multi-Assay Approach is Non-Negotiable: Reliance on a single cytotoxicity assay like MTT is insufficient. The case of mitochondrial inhibitors highlights the necessity of incorporating mechanism-based assays early in the screening cascade to avoid costly late-stage failures.[3]

  • Context Matters: The toxicity of a pyrazole derivative is highly dependent on the biological system in which it is tested. A compound showing high toxicity against a cancer cell line may be perfectly acceptable (and even desired), whereas toxicity against normal cells or via a mechanism like mitochondrial inhibition is a significant red flag.

By integrating these principles and employing the detailed protocols outlined herein, researchers can more effectively navigate the complex toxicological landscape of substituted pyrazoles, ultimately leading to the development of safer and more potent medicines.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). Journal of Medicinal Chemistry. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules. [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. (1980). British Journal of Clinical Pharmacology. [Link]

  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (2010). European Journal of Medicinal Chemistry. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2014). Acta Chimica Slovenica. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2019). Medicinal Chemistry Research. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). Semantic Scholar. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Not available.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2017). Molecules. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole proper disposal procedures

The management and disposal of complex heterocyclic building blocks like 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole require stringent adherence to both chemical safety protocols and federal environmental regulations. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of complex heterocyclic building blocks like 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole require stringent adherence to both chemical safety protocols and federal environmental regulations. Because this compound contains both a nitrogen-rich pyrazole core and a halogenated alkyl chain (the 2-chloroethyl moiety), it presents specific toxicological and logistical challenges. The chloroethyl group can act as an electrophilic alkylating agent, posing significant health hazards upon exposure, while the presence of chlorine mandates strict waste segregation to comply with environmental laws regarding halogenated emissions[1].

As a preferred source for laboratory safety and chemical handling, this guide provides a self-validating, step-by-step operational framework for the safe disposition of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2][3] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Subpart K[4][5].

Hazard Profiling and Regulatory Context

Before initiating any disposal protocol, it is critical to understand the causality behind the required safety measures.

  • Chemical Reactivity & Toxicity: The 2-chloroethyl group is structurally analogous to precursors used in various alkylating agents. It is capable of undergoing nucleophilic substitution. In a laboratory setting, exposure must be minimized using engineering controls (e.g., certified fume hoods) as mandated by OSHA's Laboratory Standard[3].

  • Environmental Compliance (EPA RCRA): Because the molecule contains chlorine, any waste stream containing this compound must be classified as Halogenated Organic Waste . Incinerating halogenated waste in standard, non-regulated incinerators can produce highly toxic dioxins and corrosive hydrogen chloride (HCl) gas. Therefore, the EPA requires these streams to be segregated and processed at permitted Treatment, Storage, and Disposal Facilities (TSDFs) equipped with specialized scrubbers[1].

Operational Waste Segregation Data

To prevent dangerous chemical reactions and ensure regulatory compliance, quantitative and qualitative segregation is the first line of defense.

Table 1: Waste Segregation Matrix for Pyrazole Derivatives

Waste CategoryTarget CompoundsPrimary ContainmentEPA Designation / RoutingRationale for Segregation
Halogenated Organic 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole , Dichloromethane, ChloroformHigh-Density Polyethylene (HDPE) or Amber GlassF-Listed or U-Listed (depending on source); High-Temp IncinerationPrevents dioxin formation; requires specialized TSDF scrubbers to neutralize HCl byproducts.
Non-Halogenated Organic Methanol, Hexane, Non-halogenated pyrazolesStandard Glass or HDPEHigh-BTU Blending / Standard IncinerationLower disposal cost; mixing with halogens contaminates the entire bulk stream.
Aqueous Waste Water, dilute buffers (<1% organics)HDPEWastewater treatment (if permitted) or Aqueous TSDFPrevents exothermic reactions with concentrated organics; minimizes disposal volume.

Step-by-Step Disposal Methodology

The following protocol outlines the lifecycle of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole waste from the point of generation to final destruction. This workflow assumes the laboratory operates under EPA RCRA Subpart K (Alternative Requirements for Academic/Research Laboratories)[4][6].

Step 1: Point-of-Generation Capture

  • Action: Immediately transfer any residual 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, its solutions, or contaminated reaction mixtures into a designated "Halogenated Organic Waste" container.

  • Causality: The National Research Council and EPA emphasize that chemical waste must be accumulated at or near the point of generation under the direct control of laboratory personnel to prevent cross-contamination[1].

Step 2: Primary and Secondary Containment

  • Action: Use an HDPE jerrican or a PTFE-lined glass bottle. Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Causality: Halogenated compounds can degrade certain lower-grade plastics over time. Secondary containment prevents catastrophic spills if the primary vessel fails, a core requirement of OSHA and EPA safety audits[1].

Step 3: SAA Labeling and Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Under EPA Subpart K, the label must clearly state "Hazardous Waste" and indicate the specific hazards (e.g., "Toxic", "Halogenated")[1][6].

  • Causality: Unlabeled containers (often referred to as "unknowns") pose severe risks to emergency responders and require extremely costly analytical testing before disposal.

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the container is full, or at the maximum storage time limit (typically six months under Subpart K for academic/research facilities), transfer the sealed container to the institution's Central Accumulation Area (CAA)[1][5]. The hazardous waste determination must be finalized by a RCRA-trained professional at this stage[5].

  • Causality: Consolidating waste in a CAA allows environmental health and safety (EHS) officers to properly manifest the waste for commercial transport, ensuring compliance with Department of Transportation (DOT) regulations.

Step 5: Final Disposition via TSDF

  • Action: The institution's contracted waste management firm will lab-pack the halogenated waste and transport it to a permitted TSDF.

  • Causality: The TSDF will subject the 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole to high-temperature rotary kiln incineration (>1000°C) equipped with wet scrubbers, completely mineralizing the compound into carbon dioxide, water, and safely neutralized chloride salts.

Disposal Pathway Visualization

The following diagram illustrates the validated logistical pathway for halogenated heterocyclic waste, ensuring a self-contained, compliant system.

G Gen Point of Generation 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole Seg Waste Segregation (Halogenated Organics Stream) Gen->Seg Identify Halogens SAA Satellite Accumulation Area (SAA) Proper Labeling & Secondary Containment Seg->SAA Transfer to HDPE/Glass CAA Central Accumulation Area (CAA) RCRA Waste Determination & Lab Packing SAA->CAA Max 6 Months (Subpart K) TSDF Permitted TSDF High-Temperature Incineration & Scrubbing CAA->TSDF Manifested DOT Transport

Caption: Regulatory disposal pathway for halogenated laboratory waste from generation to TSDF destruction.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center.[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • EPA's proposed Academic Laboratories Rule: A more flexible approach to the management of hazardous waste. ACS Chemical Health & Safety.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole
Reactant of Route 2
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.